3-(3-Bromo-4-fluorophenyl)propanoic acid
Description
BenchChem offers high-quality 3-(3-Bromo-4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNHUWREKCWLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 3-(3-Bromo-4-fluorophenyl)propanoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Bromo-4-fluorophenyl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Bromo-4-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. Arylpropanoic acid derivatives are a well-established class of compounds with significant biological activities, including anti-inflammatory properties.[1] This document details a robust synthetic strategy, provides a step-by-step experimental protocol, and outlines a thorough characterization workflow using modern analytical techniques. The causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can replicate and validate the described procedures.
Introduction and Strategic Importance
3-(3-Bromo-4-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid. The presence of bromine and fluorine atoms on the phenyl ring offers unique opportunities for further chemical modification through cross-coupling reactions, while the propanoic acid side chain provides a handle for forming amides, esters, and other derivatives.[2] These structural features make it a versatile intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The 4-hydroxyphenyl)amino)propanoic acid scaffold, for example, has been identified as a promising platform for developing novel antimicrobial and anticancer agents.[3][4][5] This guide establishes a reliable pathway to access this high-value compound.
Retrosynthetic Analysis and Synthetic Strategy
The target molecule can be disconnected in several ways. A logical retrosynthetic approach involves disconnecting the C-C bond between the aromatic ring and the propanoic acid side chain. This suggests a palladium-catalyzed cross-coupling reaction, specifically the Mizoroki-Heck reaction, as a powerful and efficient method for forming this bond.[6][7][8]
Our chosen strategy involves a three-step sequence:
-
Mizoroki-Heck Reaction: Coupling of a suitable aryl halide (3-bromo-4-fluoroiodobenzene) with an acrylate ester (e.g., ethyl acrylate) to form an ethyl cinnamate derivative.
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the cinnamate intermediate.
-
Saponification: Hydrolysis of the resulting ethyl propanoate to yield the final carboxylic acid product.
This pathway is selected for its high efficiency, functional group tolerance, and the commercial availability of the starting materials. The Heck reaction, in particular, is a cornerstone of modern organic synthesis for its ability to forge C-C bonds with high predictability.[9][10]
Caption: Overall synthetic workflow for 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl (E)-3-(3-bromo-4-fluorophenyl)acrylate (Heck Reaction)
Rationale: The Mizoroki-Heck reaction couples an aryl halide with an alkene. We use 3-bromo-4-fluoroiodobenzene as the aryl halide because the C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond. A phosphine ligand (e.g., P(o-tolyl)₃) is used to stabilize the palladium catalyst, and a base (e.g., triethylamine) is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.
-
Reagents:
-
3-Bromo-4-fluoroiodobenzene (1.0 eq)
-
Ethyl acrylate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-4-fluoroiodobenzene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous acetonitrile to dissolve the solids, followed by triethylamine and ethyl acrylate.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl cinnamate derivative.
-
Step 2: Synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)propanoate (Hydrogenation)
Rationale: Catalytic hydrogenation is a standard and highly effective method for reducing the double bond of an α,β-unsaturated ester without affecting the aromatic ring or the ester functionality. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.
-
Reagents:
-
Ethyl (E)-3-(3-bromo-4-fluorophenyl)acrylate (1.0 eq)
-
10% Palladium on carbon (10% Pd/C, ~1 mol%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the ethyl cinnamate derivative in ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Once complete, carefully filter the mixture through celite to remove the Pd/C catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl propanoate, which is often pure enough for the next step.
-
Step 3: Synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid (Saponification)
Rationale: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid. A mixed solvent system of water and ethanol ensures the solubility of both the ester and the sodium hydroxide.
-
Reagents:
-
Ethyl 3-(3-bromo-4-fluorophenyl)propanoate (1.0 eq)
-
Sodium hydroxide (NaOH, 3.0 eq)
-
Ethanol/Water (1:1 v/v)
-
Hydrochloric acid (HCl, aqueous solution, e.g., 2 M)
-
-
Procedure:
-
Dissolve the ethyl propanoate in the ethanol/water mixture.
-
Add sodium hydroxide pellets and stir the mixture at 50-60 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture in an ice bath and slowly acidify with 2 M HCl until the pH is ~1-2. A white precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 3-(3-Bromo-4-fluorophenyl)propanoic acid. Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) can be performed for further purification.
-
Mechanistic Insight: The Mizoroki-Heck Catalytic Cycle
Understanding the mechanism of the key bond-forming step provides insight into the reaction's requirements and potential side reactions.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Characterization and Quality Control
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Caption: Logic diagram for the analytical validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the four aliphatic protons of the propanoic acid chain, in addition to the acidic proton.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
| ¹H NMR: Predicted Data (in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~11.0 - 12.0 | 1H, broad singlet (COOH) |
| ~7.45 | 1H, doublet of doublets (Ar-H) |
| ~7.20 | 1H, multiplet (Ar-H) |
| ~7.05 | 1H, triplet (Ar-H) |
| ~2.95 | 2H, triplet (-CH₂-Ar) |
| ~2.70 | 2H, triplet (-CH₂-COOH) |
| ¹³C NMR: Predicted Data (in CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~178.5 | C=O |
| ~158.0 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~138.0 | C-CH₂ |
| ~134.0 | C-H (Ar) |
| ~131.5 | C-H (Ar) |
| ~117.0 (d, ²JCF ≈ 21 Hz) | C-H (Ar) |
| ~109.0 (d, ²JCF ≈ 21 Hz) | C-Br |
| ~35.0 | -CH₂-COOH |
| ~30.0 | -CH₂-Ar |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11]
| IR Spectroscopy: Characteristic Absorptions | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 2500 | O-H stretch (carboxylic acid dimer), very broad[12][13] |
| ~2950 | C-H stretch (aliphatic) |
| 1725 - 1700 | C=O stretch (carbonyl), strong |
| ~1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch |
| ~1050 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound.
-
Molecular Formula: C₉H₈BrFO₂
-
Molecular Weight: 245.97 g/mol (for ⁷⁹Br), 247.97 g/mol (for ⁸¹Br)
-
Expected Observation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, confirming the presence of one bromine atom. The fragmentation of propanoic acids often involves the loss of CO₂.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound.[15]
-
Method: Reversed-phase HPLC
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).
-
Expected Result: A pure sample should exhibit a single major peak. Purity is typically reported as the area percentage of the main peak.
Safety Considerations
-
Reagents: Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Acetonitrile and ethyl acrylate are flammable and toxic.
-
Product: The final product, 3-(3-Bromo-4-fluorophenyl)propanoic acid, should be treated as a potentially hazardous chemical. Assume it is an irritant to the skin, eyes, and respiratory system.[16][17]
-
Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
This guide has outlined a reliable and well-documented approach for the synthesis and comprehensive characterization of 3-(3-Bromo-4-fluorophenyl)propanoic acid. By employing a robust Mizoroki-Heck reaction followed by standard reduction and hydrolysis steps, this valuable chemical intermediate can be produced with high purity. The detailed characterization protocol, utilizing NMR, IR, MS, and HPLC, provides a self-validating system to ensure the identity and quality of the final product, making this guide a trusted resource for researchers in drug discovery and chemical synthesis.
References
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
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Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. [Link]
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Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. PubChem. [Link]
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Halogenated Organic Compounds. Spectroscopy Online. [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Rasayan J. Chem. [Link]
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Sample IR spectra. University of Calgary. [Link]
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GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. Bayero Journal of Pure and Applied Sciences. [Link]
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Infrared spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Journal of Chemical and Pharmaceutical Research. [Link]
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3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096. PubChem. [Link]
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An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]
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3-(3-Bromo-4-fluorophenyl)propanoic acid molecular weight and formula
An In-Depth Technical Guide to 3-(3-Bromo-4-fluorophenyl)propanoic acid: Synthesis, Properties, and Applications
Abstract
3-(3-Bromo-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid derivative with significant potential as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom, a metabolically robust fluorine atom, and a modifiable carboxylic acid group, makes it an attractive building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a plausible synthetic pathway, discusses its key chemical reactions and synthetic utility, explores its applications in drug discovery, and details critical safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound.
Physicochemical Properties
3-(3-Bromo-4-fluorophenyl)propanoic acid, identified by the CAS number 866862-24-0, is a substituted phenylpropanoic acid.[1][2][3] The presence of both bromine and fluorine atoms on the aromatic ring significantly influences its electronic properties, lipophilicity, and reactivity, making it a valuable intermediate for introducing this specific moiety into larger molecules.[2] The carboxylic acid group provides a handle for a variety of chemical transformations.
Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are well-defined, other physical properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature and would typically be determined experimentally.
| Property | Value | Source |
| IUPAC Name | 3-(3-Bromo-4-fluorophenyl)propanoic acid | N/A |
| CAS Number | 866862-24-0 | [1][2][3] |
| Molecular Formula | C₉H₈BrFO₂ | [4][5] |
| Molecular Weight | 247.06 g/mol | [1][2][4][5] |
| InChI Key | OSNHUWREKCWLMH-UHFFFAOYSA-N | [2] |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis involves three main stages:
-
Friedel-Crafts Acylation: Introduction of an acetyl group to the 1-bromo-2-fluorobenzene ring.
-
Willgerodt-Kindler Reaction: Conversion of the acetophenone derivative to a thioamide.
-
Hydrolysis: Conversion of the thioamide to the final carboxylic acid product.
Caption: Proposed synthetic workflow for 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Detailed Experimental Protocol
Stage 1: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene
-
Rationale: This standard electrophilic aromatic substitution introduces a carbonyl group, which is a precursor for the propanoic acid side chain. Aluminum chloride is a common Lewis acid catalyst for this reaction.[6]
-
Procedure:
-
To a cooled (0°C), stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.
-
Slowly add 1-bromo-2-fluorobenzene to the mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetophenone derivative.
-
Stage 2: Willgerodt-Kindler Reaction
-
Rationale: This reaction is a powerful method for converting aryl alkyl ketones into ω-arylalkanoic acids. It involves the rearrangement and oxidation of the side chain.
-
Procedure:
-
Combine the crude acetophenone derivative from Stage 1, elemental sulfur, and morpholine.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture and remove excess morpholine under reduced pressure. The resulting product is the intermediate thioamide.
-
Stage 3: Hydrolysis
-
Rationale: The final step is the hydrolysis of the thioamide to the carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Procedure:
-
Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) to the crude thioamide.
-
Heat the mixture under reflux for an extended period until the hydrolysis is complete.
-
If basic hydrolysis is used, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Key Reactions and Synthetic Utility
The utility of 3-(3-Bromo-4-fluorophenyl)propanoic acid as a synthetic intermediate stems from its three distinct functional regions: the carboxylic acid, the bromine atom, and the fluorinated phenyl ring.
-
Carboxylic Acid Modifications: The carboxylic acid group is a versatile handle for various transformations. It can be readily converted into esters, amides, and acid halides, which are themselves key intermediates for further synthesis.[2]
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst.
-
Amidation: Reaction with an amine, often using a coupling agent (e.g., DCC, EDC).
-
Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2]
-
-
Cross-Coupling Reactions: The bromine atom serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular scaffolds.[2]
-
Influence of Fluorine: The fluorine atom enhances metabolic stability and can improve the binding affinity of the final molecule to biological targets, a common strategy in modern drug design.[2]
Caption: Key synthetic transformations of the core molecule.
Applications in Medicinal Chemistry and Drug Discovery
Aryl propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. These compounds typically function by inhibiting cyclooxygenase (COX) enzymes.
3-(3-Bromo-4-fluorophenyl)propanoic acid serves as a key building block for creating novel analogs within this class and other areas of medicinal chemistry.[4]
-
Anti-inflammatory Agents: Its structure is a scaffold for developing new NSAIDs. The specific halogenation pattern may lead to derivatives with improved potency, selectivity (COX-1 vs. COX-2), or pharmacokinetic profiles, potentially reducing side effects like gastric lesions.[7]
-
Neurological and Other Disorders: The compound is utilized in the synthesis of bioactive molecules targeting neurological and inflammatory disorders.[4] The bromo-fluoro-phenyl motif can be incorporated into larger structures to probe interactions with various biological receptors and enzymes.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment in FBDD campaigns. The bromine atom provides a vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound once a binding interaction is identified.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3-(3-Bromo-4-fluorophenyl)propanoic acid is not widely available. Therefore, its handling and safety precautions must be inferred from structurally related compounds such as 3-bromopropionic acid, 3-(4-fluorophenyl)propionic acid, and 3-bromo-4-fluorobenzoic acid.[8][9][10]
GHS Hazard Information (Inferred from Analogs)
| Hazard Class | GHS Classification | Precautionary Statements | Source (Analog) |
| Skin Corrosion/Irritation | Category 1B / 2 (Causes severe skin burns and damage / Causes skin irritation) | P264, P280, P302+P352, P362+P364 | [8] |
| Serious Eye Damage/Irritation | Category 1 / 2A (Causes serious eye damage / Causes serious eye irritation) | P280, P305+P351+P338 | [8] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P270, P301+P317, P330 | [11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340 |
Personal Protective Equipment (PPE) and Handling
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10] Standard PPE should include safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[10]
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Potential biological activities of aryl propionic acid derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Aryl Propionic Acid Derivatives
Introduction: The Versatility of a Privileged Scaffold
The aryl propionic acid moiety represents one of the most successful structural motifs in medicinal chemistry. Anchored by blockbuster drugs like Ibuprofen and Naproxen, this class of compounds, often referred to as "profens," is a cornerstone of modern anti-inflammatory therapy.[1][2] However, limiting the scope of these derivatives to only non-steroidal anti-inflammatory drugs (NSAIDs) would be a significant oversight. Decades of research have revealed a remarkable pharmacological promiscuity, with derivatives exhibiting potent activities against cancer, neurodegenerative disorders, and microbial infections.[3][4]
This guide, written from the perspective of a senior application scientist, moves beyond a simple cataloging of activities. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of how these molecules function and why specific experimental choices are made to validate their activity. We will explore the core biological pathways, present detailed, field-tested protocols for their evaluation, and offer insights into the structure-activity relationships that drive efficacy.
Part 1: The Foundational Activity - Anti-Inflammation and Analgesia via Cyclooxygenase Inhibition
The primary and most well-understood biological activity of profens is their ability to reduce inflammation and pain. This effect is almost entirely mediated by their interaction with the cyclooxygenase (COX) enzymes.
Core Mechanism: The Arachidonic Acid Cascade
Inflammation, pain, and fever are physiological responses driven by signaling molecules called prostaglandins.[1] Aryl propionic acid derivatives function by intercepting the production line of these molecules. The process begins with arachidonic acid, a fatty acid released from cell membranes, which is converted into prostaglandin H2 (PGH2) by the COX enzymes. PGH2 is then further metabolized to produce various prostaglandins that mediate the inflammatory response.
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin levels that maintain gastric mucosal integrity and regulate renal blood flow.
-
COX-2: An inducible enzyme, the expression of which is dramatically upregulated at sites of inflammation.
Most traditional profens (e.g., Ibuprofen, Ketoprofen) are non-selective inhibitors, targeting both COX-1 and COX-2.[5] Their therapeutic anti-inflammatory and analgesic effects stem from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal distress, are primarily caused by the inhibition of the protective COX-1 pathway.[1] A key structural feature for this activity is the chiral center at the alpha position of the propionic acid; the (S)-enantiomer is overwhelmingly responsible for COX inhibition and the resulting therapeutic action.[1][6]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Aryl Propionic Acid Derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a robust, self-validating system for quantifying the inhibitory potency (IC50) of a test compound against both COX isoforms. The causality is clear: if the compound inhibits the enzyme, the production of its prostaglandin product will decrease in a dose-dependent manner.
Objective: To determine the 50% inhibitory concentration (IC50) of an aryl propionic acid derivative against COX-1 and COX-2.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol. Prepare fresh.
-
Heme Cofactor: Prepare a 15 µM working solution in the assay buffer. Heme is critical for enzyme activity.
-
Enzyme Solutions: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer to a final concentration that yields a linear reaction rate (typically 10-20 U/mL). Store on ice.
-
Substrate: Prepare a 10 mM stock solution of arachidonic acid in ethanol. Dilute to a 100 µM working solution in the assay buffer.
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Positive Control: Use a known NSAID like Celecoxib (for COX-2) or SC-560 (for COX-1) for comparison.
-
-
Assay Execution (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of the heme cofactor solution, and 10 µL of either the test compound dilution, vehicle control (buffer + DMSO), or positive control.
-
Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.
-
Incubate at 37°C for exactly 10 minutes.
-
Terminate the reaction by adding 10 µL of 1 M HCl.
-
-
Quantification of Prostaglandin E2 (PGE2):
-
The amount of PGE2 produced is a direct measure of COX activity.
-
Quantify PGE2 concentration using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions precisely.
-
-
Data Analysis and Validation:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Trustworthiness Check: The positive controls must yield IC50 values within their known effective range. The Z'-factor for the assay (a measure of statistical effect size) should be > 0.5, indicating a robust and reliable assay window.
-
Part 2: The Expanding Frontier - Anticancer Activity
A growing body of evidence demonstrates that aryl propionic acid derivatives possess significant antiproliferative activity against various cancer cell lines.[4] This anticancer effect is complex, arising from both the familiar COX-dependent pathways and a host of distinct, COX-independent mechanisms.
Mechanisms of Action: A Dual Approach
-
COX-Dependent Pathway: COX-2 is frequently overexpressed in many tumor types, including colon, breast, and lung cancers. The prostaglandins it produces can promote tumorigenesis by stimulating cell proliferation, angiogenesis (the formation of new blood vessels to feed the tumor), and metastasis, while simultaneously inhibiting apoptosis (programmed cell death). By inhibiting COX-2, profens can directly counter these pro-cancerous effects.[4]
-
COX-Independent Pathways: Many derivatives exert anticancer effects even in cell lines that do not express COX-2. These mechanisms are diverse and represent an active area of research. They include:
-
Induction of Apoptosis: Forcing cancer cells to undergo programmed cell death.
-
Cell Cycle Arrest: Halting the uncontrolled division of cancer cells, often at the G1 phase.[7]
-
Inhibition of NF-κB: NF-κB is a key transcription factor that promotes cancer cell survival and inflammation. Some profens can block its activation.
-
Caption: Dual COX-dependent and -independent anticancer mechanisms of aryl propionic acid derivatives.
Experimental Protocol: In Vitro Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a widely used and highly reproducible method for screening compounds for anticancer activity by measuring drug-induced cytotoxicity and cell growth inhibition.[8][9] Its principle is based on the ability of the SRB dye to bind to protein basic amino acid residues in cells that have been fixed to the plate, providing a sensitive measure of total cellular protein content, which is proportional to cell number.
Objective: To determine the 50% growth inhibitory concentration (GI50) of a test compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, PC-3 for prostate) in their recommended media until they reach ~80% confluency.[7]
-
Harvest cells using trypsin and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the aryl propionic acid derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
After incubation, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step adheres the cells to the plate and precipitates proteins.
-
Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
-
Measurement and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 10 minutes to ensure homogeneity.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value using non-linear regression analysis.
-
Trustworthiness Check: The results should be reproducible across at least three independent experiments. The positive control should show a GI50 in its expected range, and the dose-response curve should be sigmoidal.
-
Part 3: A Novel Avenue - Neuroprotective Effects
More recently, research has pointed towards a potential role for aryl propionic acid derivatives in combating neurodegenerative diseases like Parkinson's and Alzheimer's.[10] This activity is largely attributed to their anti-inflammatory and antioxidant properties within the central nervous system.[11]
Mechanism of Action: Quelling Neuroinflammation
Neuroinflammation, the chronic activation of immune cells like microglia in the brain, is a key pathological feature of many neurodegenerative disorders. Activated microglia release a barrage of inflammatory mediators, including prostaglandins (via COX-2), cytokines, and reactive oxygen species, which create a toxic environment that damages and kills neurons. By inhibiting COX-2 and exerting other antioxidant effects, profens can dampen this inflammatory cascade and protect neurons from damage. For instance, regular consumption of ibuprofen has been associated with a significantly lower risk of developing Parkinson's disease.[10]
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
This workflow assesses the ability of a compound to protect neuronal cells from a specific neurotoxin, providing direct evidence of its neuroprotective potential.
Caption: Experimental workflow for assessing the neuroprotective activity of a compound.
Objective: To determine if a test compound can protect a human neuroblastoma cell line (SH-SY5Y) from toxicity induced by the neurotoxin MPP+, a model for Parkinson's disease pathology.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells and seed them into a 96-well plate. Allow 24 hours for attachment.
-
Pre-treatment: Treat the cells with various concentrations of the aryl propionic acid derivative for 2-4 hours. This allows the compound to enter the cells and prepare them for the toxic insult.
-
Induction of Toxicity: Add a fixed concentration of MPP+ (a potent neurotoxin) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
Assessment of Cell Viability: Use a standard cell viability assay, such as the MTT assay.
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the cells treated with MPP+ alone.
-
Validation: The MPP+-only wells must show a significant (~50%) reduction in cell viability compared to the untreated control wells.
-
Part 4: Summary of Diverse Biological Activities
Beyond the major areas discussed, the aryl propionic acid scaffold has been modified to produce compounds with a wide array of other biological effects.[1]
| Biological Activity | Example Derivative Class | Mechanism/Target (if known) | Quantitative Data Example |
| Antibacterial | Hydrazone derivatives of Ibuprofen | Disruption of bacterial cell wall/membrane | MIC values against S. aureus and E. coli[12] |
| Anticonvulsant | Various modified profens | Modulation of ion channels; mechanism often unclear | Protection in Maximal Electroshock Seizure (MES) models[3] |
| Antioxidant | Ibuprofen and Naproxen derivatives | Free radical scavenging; reduction of oxidative stress | Total antioxidant capacity measurements[12] |
Conclusion and Future Outlook
The aryl propionic acid framework is far more than just a template for NSAIDs. It is a privileged scaffold that, through rational chemical modification, can be directed to interact with a diverse range of biological targets. The well-established anti-inflammatory properties are now being leveraged as a starting point to develop potent anticancer and neuroprotective agents.[4][13]
Future research will undoubtedly focus on two key areas:
-
Target Selectivity: Designing derivatives that are highly selective for a specific target (e.g., a particular cancer-related kinase) while minimizing off-target effects like COX-1 inhibition.
-
Hybrid Molecules: Combining the aryl propionic acid motif with other known pharmacophores to create hybrid drugs with multi-target mechanisms of action, a promising strategy for complex multifactorial diseases like cancer and Alzheimer's.
This guide provides the foundational knowledge and experimental frameworks necessary to explore this exciting and therapeutically rich chemical space. The protocols described herein are robust, validated, and designed to generate the high-quality, reproducible data required for successful drug discovery and development programs.
References
- Kumar, A., & Singh, J. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 108-125.
- Kumar, P., Sangam, V. C., Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Progressive Pharmaceutical Research, 17(4), 540-555.
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ResearchGate. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. PDF on ResearchGate. [Link]
- Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4231-4241.
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Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 93, 103224. [Link]
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Drăgan, M., et al. (2015). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Farmacia, 63(2), 234-239. [Link]
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Chen, H., et al. (2011). Neuroprotective effects of ibuprofen against Parkinson's disease: a study of 136,000 participants. Neurology, 76(10), 863-869. [Link]
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- D'Andrea, G., et al. (2024). The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. International Journal of Molecular Sciences, 25(17), 9405.
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Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences, 7, 75. [Link]
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A Technical Guide to the Discovery and Core Principles of Halogenated Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated phenylpropanoic acids represent a pivotal class of compounds in medicinal chemistry, underpinning the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of their discovery, historical context, and the fundamental principles governing their synthesis and biological activity. By examining the causality behind experimental choices and elucidating key structure-activity relationships, this document serves as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. Detailed experimental protocols, mechanistic pathway diagrams, and a curated summary of quantitative data are presented to bridge theoretical concepts with practical laboratory application.
Genesis of a Privileged Scaffold: A Historical Perspective
The journey of halogenated phenylpropanoic acids is intrinsically linked to the broader history of non-steroidal anti-inflammatory drugs (NSAIDs). The serendipitous discovery of the anti-inflammatory properties of salicylates from willow bark in ancient times laid the groundwork for the chemical synthesis of salicylic acid in the 19th century, culminating in the development of aspirin.[1] This success spurred the exploration of other organic acids as potential anti-inflammatory agents.
The post-World War II era, particularly the 1950s and 1960s, was a fertile period for NSAID discovery, largely driven by empirical screening in animal models of inflammation.[2] It was during this "pre-prostaglandin" era that the arylpropionic acid scaffold, often referred to as "profens," emerged as a promising pharmacophore. The landmark discovery of ibuprofen in 1961 by Stewart Adams and John Nicholson at Boots Pure Drug Company was a testament to this research effort.[3][4] Ibuprofen, or 2-(4-isobutylphenyl)propionic acid, was identified after screening over 600 compounds and was initially aimed at finding a safer alternative to aspirin for long-term use in rheumatoid arthritis.[3][4]
The introduction of halogen atoms onto the phenyl ring of this scaffold was a strategic evolution in the medicinal chemistry of this class. The rationale for halogenation is multifaceted, leveraging the unique properties of halogens to modulate a compound's physicochemical and pharmacokinetic profile. Halogens can influence a molecule's lipophilicity, metabolic stability, and electronic properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its biological target.[5][6] The development of halogenated profens, such as fenoprofen and flurbiprofen, and other halogenated phenylpropanoic acid derivatives like the fibrate clofibrate, exemplifies the successful application of this strategy to enhance therapeutic efficacy.
Strategic Synthesis: Mastering Regiochemistry and Stereochemistry
The synthesis of halogenated phenylpropanoic acids requires precise control over both the position of the halogen on the aromatic ring (regiochemistry) and, for 2-arylpropanoic acids, the stereochemistry at the chiral center.
Key Synthetic Pathways
The construction of the core phenylpropanoic acid scaffold can be achieved through various established methods. A common approach involves the use of arylacetonitriles, which can be alkylated and subsequently hydrolyzed to the desired carboxylic acid.[7] Alternatively, Friedel-Crafts acylation of a substituted benzene followed by a series of transformations can yield the target structure.[8]
Regioselective Halogenation of the Phenyl Ring
The introduction of a halogen atom at a specific position on the phenyl ring is crucial for optimizing biological activity. Electrophilic aromatic substitution is the most common method for halogenating the aromatic ring. The choice of halogenating agent and reaction conditions dictates the regioselectivity of the reaction, which is also influenced by the directing effects of the substituents already present on the ring.
For instance, the synthesis of 3-bromo-3-phenylpropanoic acid can be achieved by the direct hydrobromination of cinnamic acid.[9][10] In this reaction, the addition of hydrogen bromide across the double bond is governed by Markovnikov's rule, with the bromine atom adding to the benzylic position. A more controlled approach involves the bromination of cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid, followed by selective dehydrobromination.[11][12]
Stereoselective Synthesis of 2-Arylpropanoic Acids
For the profen class of NSAIDs, the (S)-enantiomer is typically the biologically active form, responsible for the inhibition of cyclooxygenase (COX) enzymes.[13] Therefore, stereoselective synthesis is of paramount importance. Several strategies have been developed to achieve high enantiomeric excess, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.
The following diagram illustrates a general workflow for the synthesis of a halogenated 2-arylpropanoic acid, highlighting key stages where regioselectivity and stereoselectivity are controlled.
Caption: Generalized synthetic workflow for halogenated 2-arylpropanoic acids.
Mechanism of Action and Structure-Activity Relationships (SAR)
The biological activity of halogenated phenylpropanoic acids is diverse, with prominent examples in the fields of anti-inflammatory and metabolic diseases. The nature and position of the halogen substituent play a critical role in determining the potency and selectivity of these compounds for their respective biological targets.
Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory, analgesic, and antipyretic effects of profen NSAIDs are primarily mediated by the inhibition of COX-1 and COX-2 enzymes.[1][2] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] Halogenation of the phenyl ring can significantly impact the COX inhibitory activity.
Structure-Activity Relationship Insights for COX Inhibition:
-
Lipophilicity: Halogen substitution generally increases the lipophilicity of the molecule, which can enhance its ability to access the hydrophobic active site of the COX enzymes.[5][14]
-
Electronic Effects: The electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group, which is a key interacting moiety with the active site of COX enzymes.
-
Steric Factors: The size and position of the halogen can influence the binding orientation of the inhibitor within the active site, potentially leading to selectivity between COX-1 and COX-2. For example, studies on diclofenac analogues have shown that halogen or alkyl substituents in the ortho positions of the anilino ring are associated with optimal activity.[15]
The following diagram illustrates the inhibition of the COX pathway by a halogenated phenylpropanoic acid NSAID.
Caption: Mechanism of action of halogenated NSAIDs via COX inhibition.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Certain halogenated phenylpropanoic acids, such as clofibric acid (the active metabolite of clofibrate), function as agonists of peroxisome proliferator-activated receptors (PPARs).[16][17] PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism.[18]
Structure-Activity Relationship Insights for PPAR Agonism:
-
Subtype Selectivity: The substitution pattern on the phenylpropanoic acid scaffold is critical for determining selectivity for PPARα, PPARγ, or PPARδ.[16][19]
-
Hydrophobic Interactions: The halogenated phenyl ring often occupies a hydrophobic pocket within the ligand-binding domain of the PPAR. The nature and position of the halogen can fine-tune these hydrophobic interactions.
-
Stereochemistry: For chiral derivatives, the stereochemistry at the α-position can be crucial for potent PPAR activation, with the (S)-configuration often being preferred.[16]
The following diagram depicts the activation of the PPAR signaling pathway by a halogenated phenylpropanoic acid agonist.
Caption: PPAR signaling pathway activation by a halogenated agonist.
Quantitative Analysis of Structure-Activity Relationships
To illustrate the impact of halogenation on biological activity, the following table summarizes publicly available data for representative halogenated phenylpropanoic acids and related compounds.
| Compound | Halogen Substitution | Target | Activity Metric | Value | Reference |
| Ibuprofen | None | COX-2 | IC50 | 1 µM | [13][20] |
| Flurbiprofen | 2-Fluoro | COX-1 | IC50 | 0.3 µM | [13] |
| COX-2 | IC50 | 0.5 µM | [13] | ||
| Clofibric Acid | 4-Chloro | PPARα | EC50 | 50 µM | [16][17] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions. The data presented here are for illustrative purposes.
Experimental Protocols: Synthesis of a Representative Compound
To provide a practical context, a detailed experimental protocol for the synthesis of 3-bromo-3-phenylpropanoic acid via the direct hydrobromination of cinnamic acid is provided below. This method is adapted from established procedures.[9][10]
Objective: To synthesize 3-bromo-3-phenylpropanoic acid from cinnamic acid.
Materials:
-
Cinnamic acid (finely powdered)
-
Glacial acetic acid
-
Hydrogen bromide (gas)
-
Sealed reaction tube
-
Heating apparatus (e.g., oil bath)
-
Carbon disulfide (for recrystallization)
-
Ice
Procedure:
-
Preparation of HBr-saturated Acetic Acid: In a well-ventilated fume hood, carefully saturate glacial acetic acid with hydrogen bromide gas at room temperature. Note that approximately 1 part of glacial acetic acid will dissolve about 0.6 parts of HBr.
-
Reaction Setup: In a heavy-walled, sealable reaction tube, place 10 g of finely powdered cinnamic acid and 10 g of the HBr-saturated glacial acetic acid.
-
Reaction: Securely seal the tube and heat it in an oil bath at 100 °C for 2 hours.
-
Crystallization: After the reaction is complete, allow the tube to cool to room temperature. The 3-bromo-3-phenylpropanoic acid will crystallize out of the solution.
-
Isolation and Purification:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from anhydrous carbon disulfide. Note that 3-bromo-3-phenylpropanoic acid is sensitive to water.
-
Expected Outcome: Colorless crystals of 3-bromo-3-phenylpropanoic acid with a melting point of approximately 137 °C.[10]
Conclusion and Future Directions
Halogenated phenylpropanoic acids are a cornerstone of modern medicinal chemistry, with a rich history rooted in the empirical discovery of NSAIDs. The strategic incorporation of halogens has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of this versatile scaffold, leading to the development of important drugs for treating inflammation, pain, and metabolic disorders.
Future research in this area is likely to focus on several key aspects:
-
Enhanced Selectivity: The development of more selective inhibitors of COX-2 over COX-1 remains a key objective to minimize gastrointestinal side effects. Similarly, the design of highly selective PPAR subtype agonists will be crucial for targeting specific metabolic pathways with greater precision.
-
Novel Biological Targets: The phenylpropanoic acid scaffold may be further explored for its potential to interact with other biological targets, expanding its therapeutic applications.
-
Advanced Synthetic Methodologies: The development of more efficient and environmentally friendly methods for regioselective and stereoselective synthesis will be essential for the sustainable production of these compounds.
By building upon the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to innovate and unlock the full therapeutic potential of halogenated phenylpropanoic acids.
References
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3-(3-Bromo-4-fluorophenyl)propanoic acid structural analogs and derivatives
An In-depth Technical Guide to the Synthesis, Analysis, and Biological Significance of 3-(3-Bromo-4-fluorophenyl)propanoic Acid Analogs and Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Bromo-4-fluorophenyl)propanoic acid serves as a highly versatile scaffold in modern medicinal chemistry. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for metabolic stability and binding interactions, and a propanoic acid chain for mimicking endogenous ligands—makes it a privileged starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis of this core structure, strategies for generating diverse libraries of its analogs and derivatives, its role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), and detailed protocols for its chemical and biological evaluation. We will delve into the causal reasoning behind experimental choices, offering field-proven insights to accelerate discovery and development programs.
Core Scaffold: Synthesis and Strategic Considerations
The synthesis of the 3-(3-bromo-4-fluorophenyl)propanoic acid core is a critical first step. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of production. A common and reliable method is the Heck reaction, which capitalizes on the reactivity of the aryl bromide.
Rationale for Method Selection: The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. It is chosen for its high functional group tolerance, allowing the propanoic acid moiety (or its ester precursor) to be installed without requiring extensive protecting group chemistry. The reaction between an aryl halide (3-bromo-4-fluorobromobenzene) and an alkene (an acrylate ester) provides a direct route to the cinnamate intermediate, which is then readily reduced.
Protocol 1: Two-Step Synthesis of the Core Scaffold
Step 1: Heck Alkenylation
-
To a sealed reaction vessel, add 1,3-dibromo-2-fluorobenzene (1 equivalent), ethyl acrylate (1.2 equivalents), palladium(II) acetate (0.02 equivalents), tri(o-tolyl)phosphine (0.04 equivalents), and triethylamine (2.5 equivalents) in anhydrous acetonitrile.
-
Purge the vessel with argon gas for 15 minutes to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Heat the reaction mixture to 100°C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ethyl cinnamate derivative by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation
-
Dissolve the purified ethyl (E)-3-(3-bromo-4-fluorophenyl)acrylate from the previous step in ethanol in a high-pressure hydrogenation vessel.
-
Add Palladium on carbon (10% w/w, ~0.05 equivalents).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 4-8 hours. The saturation of the double bond is typically rapid under these conditions.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate to yield the ethyl 3-(3-bromo-4-fluorophenyl)propanoate.
-
To obtain the final acid, hydrolyze the ester by stirring with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidic workup.
Generation of Derivatives: Exploring Chemical Space
The core scaffold is a launchpad for creating vast libraries of compounds for structure-activity relationship (SAR) studies. The two primary handles for derivatization are the carboxylic acid group and the aryl bromide.
-
Amide and Ester Formation: The carboxylic acid is readily converted into a wide range of amides and esters using standard coupling reagents like EDC/HOBt or by conversion to the acid chloride followed by reaction with an amine or alcohol. This allows for probing interactions with specific residues in a target protein's binding pocket.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is a versatile handle for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, heteroaryl, alkynyl, and amino groups at the 3-position of the phenyl ring, dramatically altering the compound's steric and electronic profile.
Diagram: Synthetic Diversification Workflow
Caption: Diversification pathways from the core scaffold.
Biological Target Profile: PPAR Modulation
Phenylpropanoic acid derivatives have been extensively investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation. There are three main subtypes:
-
PPARα: Primarily involved in fatty acid oxidation; its activation is a target for treating hyperlipidemia.
-
PPARγ: A master regulator of adipogenesis and insulin sensitivity; its agonists are used to treat type 2 diabetes.
-
PPARδ (or β): Implicated in fatty acid metabolism and is being explored for treating metabolic syndrome and dyslipidemia.
The 3-(3-bromo-4-fluorophenyl)propanoic acid scaffold can be tailored to achieve potent and selective activation of these subtypes. The acidic head group mimics endogenous fatty acid ligands, anchoring the molecule in the ligand-binding pocket, while modifications to the aromatic tail determine subtype selectivity and potency.
Diagram: PPARα Activation Signaling Pathway
Caption: Simplified PPARα signaling upon agonist binding.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has yielded key insights into achieving potent and selective PPAR modulation.
| Compound ID | R Group (at Br position) | Modification | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| Core-1 | -Br | Parent Scaffold | >10,000 | >10,000 |
| Deriv-A | -Phenyl | Suzuki Coupling | 850 | 2,300 |
| Deriv-B | -4-Methoxyphenyl | Suzuki Coupling | 120 | 950 |
| Deriv-C | -(CH₂)₂-Ph | Amide Formation | 45 | 600 |
| Deriv-D | -4-CF₃-Phenyl | Suzuki Coupling | 25 | 1,800 |
Key SAR Observations:
-
Requirement for a Lipophilic Tail: The unsubstituted core scaffold is inactive. Replacing the bromine with a lipophilic group via Suzuki coupling (Deriv-A, B, D) is essential for activity.
-
Electronic Effects: Introducing an electron-donating group (methoxy in Deriv-B) or a strongly electron-withdrawing group (trifluoromethyl in Deriv-D) on the new aryl ring significantly enhances PPARα potency. This suggests that both hydrophobic and specific electronic interactions govern binding affinity.
-
Achieving Selectivity: Potency against PPARγ is generally lower, but modifications can tune this. The introduction of a flexible phenethyl amide (Deriv-C) maintains high PPARα potency while improving the selectivity window over PPARγ. The larger and more flexible tail likely occupies the PPARα ligand-binding pocket more effectively than the more constrained PPARγ pocket.
Key Experimental Protocol: PPARα Luciferase Reporter Assay
This cell-based assay is a gold standard for quantifying the potency of a compound as a PPAR agonist. It measures the compound's ability to activate the receptor and drive the transcription of a reporter gene (luciferase).
Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase gene under the control of a PPAR response element (PPRE). When an agonist binds to PPARα, the receptor complex binds to the PPRE and drives luciferase expression. The amount of light produced upon addition of a luciferin substrate is directly proportional to the receptor's activation.
Protocol 2: Cell-Based Reporter Assay
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Allow cells to adhere for 24 hours.
-
Co-transfect cells with a pCMX-hPPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in DMSO. The final DMSO concentration in the assay should be ≤0.1% to avoid solvent-induced toxicity.
-
After 24 hours of transfection, replace the medium with fresh medium containing the diluted test compounds or a known reference agonist (e.g., GW7647). Include a vehicle control (DMSO only).
-
Incubate the plate for an additional 18-24 hours at 37°C, 5% CO₂.
-
-
Luciferase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) by subtracting the average RLU of the vehicle control wells.
-
Plot the normalized RLU against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
-
Conclusion and Future Perspectives
The 3-(3-bromo-4-fluorophenyl)propanoic acid scaffold represents a validated and highly tractable starting point for the discovery of novel PPAR modulators. The synthetic handles inherent in its structure provide straightforward routes for extensive chemical exploration. The SAR data clearly indicate that targeted modifications to the lipophilic tail can precisely tune potency and selectivity across PPAR subtypes. Future work should focus on developing derivatives with dual PPARα/γ or pan-PPAR agonism for treating complex metabolic diseases, as well as exploring novel cross-coupling chemistries to access previously unexplored chemical space. The robust and reproducible protocols outlined herein provide a solid foundation for these future discovery efforts.
References
-
Title: Design, Synthesis, and Biological Evaluation of Novel Phenylpropanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Discovery of a new class of selective PPARalpha agonists: 3-aryl-3-(4-alkoxyphenoxy)propionic acids. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: The PPARs: From Orphan Receptors to Drug Discovery. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Synthesis and structure-activity relationship of novel phenylpropanoic acid derivatives as potent and selective peroxisome proliferator-activated receptor α (PPARα) agonists. Source: European Journal of Medicinal Chemistry. URL: [Link]
A Technical Guide to Methyl 2-(3-bromo-4-fluorophenyl)acetate (C₉H₈BrFO₂): Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of Methyl 2-(3-bromo-4-fluorophenyl)acetate, a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂. As a versatile chemical intermediate, this compound embodies the strategic incorporation of both bromine and fluorine atoms, making it a valuable building block in modern medicinal chemistry. We will explore its systematic IUPAC nomenclature, detail a robust laboratory-scale synthesis via Fischer esterification, outline a comprehensive characterization workflow using contemporary spectroscopic techniques, and discuss its strategic applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on leveraging advanced chemical scaffolds for the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of Halogenated Scaffolds
In the landscape of modern drug discovery, the rational design of small-molecule therapeutics hinges on the availability of versatile and highly functionalized building blocks. Methyl 2-(3-bromo-4-fluorophenyl)acetate serves as a prime example of such a scaffold. Its structure is deceptively simple, yet it offers a trifecta of chemical utility: an ester group for derivatization, a bromine atom as a synthetic handle for cross-coupling reactions, and a fluorine atom to modulate pharmacokinetic properties.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen while profoundly altering the electronic and metabolic profile of a molecule.[3] It can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[3][4] Simultaneously, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling the facile construction of complex biaryl systems or the introduction of alkenyl groups.[5][6][7] This dual functionality makes Methyl 2-(3-bromo-4-fluorophenyl)acetate a powerful intermediate for generating diverse molecular libraries aimed at a wide range of biological targets.
Nomenclature and Physicochemical Properties
IUPAC Nomenclature
The systematic name for the compound with the molecular formula C₉H₈BrFO₂ is determined by identifying the parent structure and its substituents according to IUPAC rules.[8][9][10]
-
Parent Structure: The core is an ester derived from acetic acid (an ethanoate).
-
Alcohol Portion: The ester is a methyl ester (-OCH₃).
-
Carboxylic Acid Portion: The acetic acid is substituted at the alpha-carbon (position 2) with a phenyl group.
-
Phenyl Group Substituents: The phenyl ring itself is substituted with a bromine atom at position 3 and a fluorine atom at position 4.
Following these rules, the IUPAC name is Methyl 2-(3-bromo-4-fluorophenyl)acetate .
Physicochemical Properties
The predicted physicochemical properties of Methyl 2-(3-bromo-4-fluorophenyl)acetate are summarized below. These values are estimated based on the properties of structurally similar compounds, such as the parent phenylacetic acid.[11]
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈BrFO₂ | - |
| Molecular Weight | 249.06 g/mol | Calculated |
| Appearance | White to off-white solid or oil | Predicted |
| Boiling Point | > 300 °C (Predicted) | Estimation |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Predicted |
Synthesis and Purification
The most direct and industrially scalable synthesis of Methyl 2-(3-bromo-4-fluorophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(3-bromo-4-fluorophenyl)acetic acid.
Retrosynthetic Analysis
The retrosynthetic pathway is straightforward, involving a single disconnection at the ester C-O bond, leading back to the parent carboxylic acid and methanol.
Experimental Protocol: Fischer Esterification
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Materials:
-
2-(3-bromo-4-fluorophenyl)acetic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (used as solvent and reagent)
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, ~2-5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-bromo-4-fluorophenyl)acetic acid.
-
Reagent Addition: Add an excess of anhydrous methanol to the flask to act as both the solvent and a reagent, ensuring the equilibrium shifts towards the product.[12][13] A typical concentration is 0.2-0.5 M.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[14]
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volumes). Wash the combined organic layers with water and then with brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude ester by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure Methyl 2-(3-bromo-4-fluorophenyl)acetate.
Structural Elucidation and Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.[15][16]
¹H NMR (Predicted, 400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the three types of protons.[17]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.50 | Doublet of doublets (dd) | 1H | Ar-H (H2) | Ortho to Br, meta to CH₂ and F. |
| ~ 7.20 | Doublet of doublets (dd) | 1H | Ar-H (H5) | Ortho to F, meta to Br and CH₂. |
| ~ 7.05 | Triplet (t) | 1H | Ar-H (H6) | Ortho to CH₂ and F. |
| ~ 3.70 | Singlet (s) | 3H | -OCH₃ | Ester methyl group protons. |
| ~ 3.65 | Singlet (s) | 2H | -CH₂- | Methylene protons adjacent to carbonyl and phenyl ring. |
¹³C NMR (Predicted, 100 MHz, CDCl₃): The spectrum should display 9 distinct signals corresponding to each unique carbon atom in the molecule.
¹⁹F NMR (Predicted, 376 MHz, CDCl₃): A single signal is expected for the fluorine atom, with coupling to adjacent aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1250-1050 | Strong | C-O stretch (ester) |
| ~ 1200-1100 | Strong | C-F stretch |
| ~ 1500, 1450 | Medium | C=C stretch (aromatic) |
| ~ 650-550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. The presence of bromine will be evident from the characteristic M and M+2 isotope pattern with an approximate 1:1 ratio.
-
Expected Molecular Ion (M⁺): m/z ≈ 248 and 250.
Applications in Drug Development
Methyl 2-(3-bromo-4-fluorophenyl)acetate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value fluorinated building block.[18][19]
Role as a Pharmaceutical Intermediate
The primary utility of this compound lies in its reactive ester functionality. It can be readily converted into a wide range of derivatives:
-
Amides: Reaction with primary or secondary amines to form amides, a common functional group in many drugs.
-
Hydrazides: Reaction with hydrazine to form hydrazides, which are precursors to heterocycles like oxadiazoles.
-
Further Esterification: Transesterification with more complex alcohols.
The Strategic Importance of the Halogen Substituents
The true power of this building block comes from the interplay between the bromine and fluorine atoms.
-
Fluorine for Pharmacokinetics: As previously discussed, the fluorine atom is strategically placed to enhance metabolic stability and modulate lipophilicity.[2][3][20][21] This can lead to improved oral bioavailability, increased half-life, and better penetration of biological membranes, including the blood-brain barrier.
-
Bromine for Cross-Coupling: The C-Br bond is an ideal site for transition metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex molecular fragments, which is a highly efficient strategy in drug discovery. For instance, a Suzuki reaction could couple the bromo-phenyl ring with a boronic acid to create a biaryl structure, a common motif in kinase inhibitors and other drug classes.
Safety and Handling
-
Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
Conclusion
Methyl 2-(3-bromo-4-fluorophenyl)acetate is a strategically designed chemical intermediate that provides medicinal chemists with a powerful tool for drug discovery. Its IUPAC name, Methyl 2-(3-bromo-4-fluorophenyl)acetate , reflects a structure optimized for synthetic versatility. The compound's robust synthesis, straightforward characterization, and dual-purpose halogenation make it an exemplary building block for constructing complex molecular architectures with tailored pharmacokinetic properties. Its application facilitates the efficient exploration of chemical space, accelerating the development of next-generation therapeutic agents.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 3-(3-Bromo-4-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of the safe handling, application, and risk mitigation strategies for 3-(3-Bromo-4-fluorophenyl)propanoic acid (CAS RN: 866862-24-0). As a halogenated aromatic carboxylic acid, this compound presents both unique synthetic opportunities and specific safety challenges that necessitate a thorough understanding of its chemical nature. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper dive into the causality behind experimental choices and protocols, grounded in the principles of chemical reactivity and risk assessment.
Compound Profile and Synthetic Rationale
3-(3-Bromo-4-fluorophenyl)propanoic acid is a valuable intermediate in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid, the bromine atom, and the fluorine atom on the aromatic ring.
-
The Carboxylic Acid Moiety: This functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, and acid halides, serving as a key building block in the synthesis of more complex molecules.[1] This reactivity is fundamental to its role in the development of novel pharmaceutical agents and other advanced chemical scaffolds.[1]
-
The Bromo- and Fluoro- Substituents: The presence and position of the halogen atoms are critical to the compound's synthetic utility. The fluorine atom can enhance metabolic stability and binding affinity of a final drug candidate, a common strategy in modern drug discovery.[1][2] The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing complex molecular architectures.[1]
Understanding this synthetic potential is the first step in appreciating why a researcher would handle this compound and informs the necessary precautions. The very reactivity that makes it a valuable synthetic intermediate also dictates its potential hazards.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Based on available data for related halogenated phenylpropanoic and benzoic acids, the primary hazards are anticipated to be:
-
Skin Irritation and Corrosion: Phenylpropanoic acids, particularly halogenated ones, are known to cause skin irritation.[3] Prolonged contact may lead to more severe irritation or burns.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation and potentially irreversible damage.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]
-
Harmful if Swallowed: Limited data for the specific compound includes the GHS hazard statement H302, indicating it is harmful if swallowed.[4]
The following table summarizes the GHS classifications for structurally related compounds, which inform our presumed hazard profile for 3-(3-Bromo-4-fluorophenyl)propanoic acid.
| Compound | GHS Hazard Statements | Source |
| 3-(4-Fluorophenyl)propionic acid | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| 2,3-Dibromo-3-phenylpropanoic acid | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| 2-Phenylpropionic acid | H314 (Causes severe skin burns and eye damage) | [6] |
Safe Handling and Engineering Controls: A Multi-Layered Approach
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for mitigating the risks associated with handling 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Administrative Controls
-
Restricted Access: Designate specific areas for the handling and storage of this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide.
-
Spill Response Plan: A detailed spill response plan must be in place before any work with the compound begins.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
-
Respiratory Protection: For situations with a high potential for aerosol generation where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge may be necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases. Carboxylic acids can react exothermically with bases.
-
Moisture: Protect from moisture, as the compound's stability in the presence of water over long periods has not been thoroughly investigated.
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a calm and methodical response is critical.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a chemical absorbent (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Wipe the area dry.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors.
-
Contact your institution's emergency response team (e.g., Environmental Health and Safety).
-
Provide the emergency responders with the name of the chemical and a copy of this guide or the relevant SDS for similar compounds.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Disposal Considerations
All waste containing 3-(3-Bromo-4-fluorophenyl)propanoic acid must be treated as hazardous waste.
-
Waste Containers: Collect all contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a clearly labeled, sealed container.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety department for specific guidance.
Conclusion
3-(3-Bromo-4-fluorophenyl)propanoic acid is a valuable tool in the arsenal of the modern synthetic chemist. Its safe and effective use hinges on a proactive and informed approach to risk management. By understanding its chemical reactivity, inferring potential hazards from structural analogs, and implementing robust safety protocols, researchers can confidently and responsibly harness the synthetic potential of this versatile molecule. The absence of comprehensive safety data should not be a barrier to innovation, but rather a call for heightened vigilance and a commitment to the principles of chemical safety.
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001CHEMICAL. (n.d.). CAS No. 866862-24-0, 3-(3-Bromo-4-fluorophenyl)propanoic acid. Retrieved from [Link]
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Rieke Metals. (n.d.). 3-(3-Bromo-4-fluorophenyl)propanoic acid. Retrieved from [Link]
- EHSO. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026.
- Unknown. (2018). Chemical Emergency Procedures: General Response and Clean-Up.
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Use of 3-(3-Bromo-4-fluorophenyl)propanoic Acid in Medicinal Chemistry
Executive Summary
3-(3-Bromo-4-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid derivative that has emerged as a valuable and versatile building block in modern medicinal chemistry. Its specific substitution pattern—featuring a bromine atom for potential cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a carboxylic acid handle for straightforward derivatization—makes it an attractive starting material for drug discovery programs. This guide provides an in-depth look at the compound's properties, its strategic application in the synthesis of bioactive molecules, with a particular focus on its role in the development of glucokinase activators for Type 2 Diabetes, and detailed protocols for its use in the laboratory.
Physicochemical Properties and Reactivity Profile
The strategic utility of 3-(3-Bromo-4-fluorophenyl)propanoic acid stems from its distinct chemical features. The propanoic acid side chain provides a reactive handle for standard transformations, most notably amide bond formation, which is the most common reaction in medicinal chemistry.[1][2] The phenyl ring is decorated with two key halogens:
-
Fluorine: The presence of a fluorine atom can significantly alter a molecule's properties, often improving metabolic stability, membrane permeability, and binding affinity by modifying electronic characteristics and pKa.
-
Bromine: The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity late in a synthetic sequence.
These features make the compound a privileged scaffold for building libraries of drug candidates.
| Property | Value |
| CAS Number | 866862-24-0[3] |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol [3] |
| Appearance | Typically an off-white to white solid |
| InChI Key | OSNHUWREKCWLMH-UHFFFAOYSA-N[3] |
| Primary Reactive Site | Carboxylic Acid (-COOH) |
| Secondary Reactive Site | Bromo-Aryl group (for cross-coupling) |
Core Application: A Key Building Block for Glucokinase Activators
Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of biological activities. A prominent application of 3-(3-Bromo-4-fluorophenyl)propanoic acid is as a key intermediate in the synthesis of Glucokinase Activators (GKAs) , a class of therapeutic agents investigated for the treatment of Type 2 Diabetes Mellitus (T2DM).[4][5]
Case Study: Synthesis of Piragliatin Analogues
Piragliatin was one of the first GKAs to be studied in patients with T2DM.[6] Its molecular structure contains a core fragment directly derivable from 3-(3-Bromo-4-fluorophenyl)propanoic acid. The synthesis involves forming an amide bond between the carboxylic acid of this building block and a suitable amine-containing heterocycle. This strategic use highlights the compound's value in constructing the final complex drug molecule.
The general workflow for utilizing this building block to create a library of potential GKA candidates is illustrated below. This process allows chemists to rapidly generate and test a wide array of analogues to optimize for potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for creating a candidate library from the title compound.
Biological Context: The Role of Glucokinase in Diabetes
To appreciate the significance of this chemical building block, it is crucial to understand its ultimate biological target. Glucokinase (GK) is an enzyme that acts as a primary glucose sensor in the body, playing a pivotal role in maintaining glucose homeostasis.[7][8]
-
In Pancreatic β-cells: GK controls glucose-stimulated insulin secretion. When blood glucose levels rise, GK activity increases, leading to higher ATP production and subsequent insulin release.[9]
-
In the Liver: GK regulates the uptake and storage of glucose as glycogen, effectively reducing hepatic glucose output.[4][10]
In many individuals with T2DM, the function of glucokinase is impaired.[5] GKAs are small molecules that bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[7] This dual action of boosting insulin secretion and promoting hepatic glucose uptake makes GKAs an attractive therapeutic strategy.[4] Piragliatin demonstrated this glucose-lowering action in clinical studies by enhancing β-cell function and reducing glucose output from the liver.[10][11][12]
Caption: Mechanism of Glucokinase Activators in pancreas and liver.
Synthetic Protocols & Methodologies
The carboxylic acid moiety is the primary site of reaction for chain extension and diversification. Amide coupling is the most common transformation.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a standard, reliable method for coupling 3-(3-Bromo-4-fluorophenyl)propanoic acid with a primary or secondary amine using common carbodiimide chemistry.[13] The use of an additive like HOBt (Hydroxybenzotriazole) minimizes side reactions and reduces the risk of racemization if chiral amines are used.[14]
Materials & Reagents:
-
3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq)
-
Desired amine (1.1 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) and the base (DIPEA, 2.0 eq) to the solution.
-
In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a small amount of anhydrous DMF.
-
Cool the reaction flask containing the acid and amine to 0 °C using an ice bath.
-
Add the EDC/HOBt solution dropwise to the cooled reaction mixture while stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with water, 1 M HCl (if base is present), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Acyl Chloride Formation for Coupling with Weakly Nucleophilic Amines
For less reactive or sterically hindered amines, activating the carboxylic acid as a more electrophilic acyl chloride can be advantageous. This two-step, one-pot procedure is highly effective. A similar method has been described in the synthesis of Piragliatin analogues.[15]
Materials & Reagents:
-
3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
Target amine (e.g., 2-aminopyrazine) (1.2 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
Procedure:
-
Acyl Chloride Formation:
-
Dissolve 3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Add a catalytic amount of DMF (1 drop).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases. The reaction mixture now contains the activated acyl chloride.
-
-
Amide Formation:
-
In a separate flask, dissolve the target amine (1.2 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from step 1 to the cooled amine solution via cannula or dropping funnel.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization.
-
Safety, Handling, and Storage
As with any halogenated organic acid, proper safety precautions are essential.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield when handling the compound.[19][20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][20] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[19][21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases or oxidizing agents.[20]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]
Conclusion and Future Outlook
3-(3-Bromo-4-fluorophenyl)propanoic acid is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its utility is exemplified in the synthesis of potent and selective glucokinase activators, demonstrating how a well-designed building block can accelerate the drug discovery process. The presence of multiple reactive sites allows for a modular approach to synthesis, enabling the exploration of vast chemical space. Future applications will likely leverage the bromo-aryl moiety for innovative cross-coupling reactions to build even more complex and novel therapeutic agents targeting a range of diseases.
References
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Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments. Drugs. 2020;80(5):467-475. [Link]
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Bonadonna RC, et al. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study. The Journal of Clinical Endocrinology & Metabolism. 2010;95(11):5028-5037. [Link]
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What are glucokinase activators and how do they work? Spandidos Publications. 2024. [Link]
-
Matschinsky FM. Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery. 2009;8(5):399-416. [Link]
-
Gao Q, et al. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: a protocol for systematic review and meta-analysis. Medicine. 2021;100(7):e24873. [Link]
-
Al-Sofiani ME. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. Medicina. 2024;60(5):721. [Link]
-
Bonadonna RC, et al. Piragliatin (RO4389620), a Novel Glucokinase Activator, Lowers Plasma Glucose Both in the Postabsorptive State and after a Glucose Challenge in Patients with Type 2 Diabetes Mellitus: A Mechanistic Study. The Journal of Clinical Endocrinology & Metabolism. 2010. [Link]
-
Bonadonna, R. C., et al. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study. Semantic Scholar. 2010. [Link]
-
Bonadonna RC, et al. Piragliatin (RO4389620), a Novel Glucokinase Activator, Lowers Plasma Glucose Both in the Postabsorptive State and after a Glucose Challenge in Patients with Type 2 Diabetes Mellitus: A Mechanistic Study. ResearchGate. 2010. [Link]
-
Discovery of Piragliatin-First Glucokinase Activator Studied in Type 2 Diabetic Patients. Semantic Scholar. [Link]
-
3-(3-Bromo-2-fluorophenyl)propanoic acid. PubChem. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Safety Data Sheet for (S)-2-Methyl-3-phenylpropanoic acid. Angene Chemical. 2025. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
- Method for synthesizing Piraglianin and analogues thereof.
-
3-(4-Fluorophenyl)propionic acid. PubChem. [Link]
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Safety Data Sheet for 3-Phenylpropionic acid. Thermo Fisher Scientific. 2011. [Link]
-
Singh, P., & Kaur, M. Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Biochemical Sciences. 2022;22:133-143. [Link]
-
Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009;38(2):606-631. [Link]
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3-(4-Bromophenyl)propionic acid. PubChem. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Protocol for amide coupling with 3-(3-Bromo-4-fluorophenyl)propanoic acid
An Application Note and Protocol for the Amide Coupling of 3-(3-Bromo-4-fluorophenyl)propanoic acid
Abstract
This document provides a detailed guide for the synthesis of amides using 3-(3-bromo-4-fluorophenyl)propanoic acid as a key building block. Amide bond formation is one of the most critical reactions in medicinal chemistry and drug development.[1][2][3] This application note outlines two robust protocols utilizing common and high-efficiency coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the aminium-based reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The rationale behind reagent selection, step-by-step experimental procedures, reaction monitoring, and product purification are discussed in detail to ensure reproducible and high-yield outcomes for researchers and drug development professionals.
Introduction: The Significance of Amide Coupling
The amide bond is a cornerstone of modern pharmaceutical science, present in approximately 25% of all available drugs.[3] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged functional group in molecular design. The coupling of carboxylic acids and amines to form these bonds is, therefore, one of the most frequently performed reactions in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2]
The substrate of interest, 3-(3-bromo-4-fluorophenyl)propanoic acid, is a valuable synthetic intermediate. The halogenated phenyl ring offers modulated physicochemical properties such as lipophilicity and metabolic stability, while the bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of diverse molecular architectures.[4] The propanoic acid moiety provides the necessary functional group for amide linkage.
Direct condensation of a carboxylic acid and an amine requires high temperatures and is often impractical for complex molecules.[5] Consequently, a vast array of "coupling reagents" has been developed to activate the carboxylic acid, allowing the reaction to proceed under mild conditions.[2] This guide focuses on two of the most reliable and widely adopted methodologies.
Strategic Considerations for Coupling Reactions
The choice of coupling reagent is dictated by factors such as the reactivity of the amine (primary, secondary, electron-rich, or electron-deficient), steric hindrance around the reacting centers, the potential for racemization (if chiral centers are present), and the desired scale of the reaction.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
Carbodiimides, particularly the water-soluble EDC, are workhorse reagents for amide bond formation.[6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[7]
Mechanism Rationale: While the O-acylisourea can react directly with an amine, it is also prone to undesirable side reactions, including rearrangement to a stable N-acylurea or racemization of adjacent chiral centers.[6][8] To mitigate these issues, an additive like HOBt is almost always included. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into an HOBt active ester.[9][10] This active ester is more stable than the O-acylisourea but sufficiently reactive to be efficiently acylated by the amine, regenerating HOBt in a catalytic cycle.[10] The overall result is a more efficient and cleaner reaction with higher yields.[1]
Figure 1: Simplified mechanism of EDC/HOBt mediated amide coupling.
High-Efficiency Uronium Salt Coupling: The HATU System
HATU is a uronium/aminium-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to couple even challenging substrates, such as sterically hindered amino acids or electron-deficient amines.[11][12]
Mechanism Rationale: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[13] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate.[12][13] This ester is exceptionally susceptible to nucleophilic attack by the amine, leading to rapid amide bond formation. The pyridine nitrogen atom in the HOAt leaving group is believed to further accelerate the reaction via a neighboring group effect.[12] The use of anhydrous solvents is critical to prevent hydrolysis of the reagent and activated intermediates.[11]
Experimental Protocols
The following protocols are designed for a standard 1.0 mmol scale reaction. Reagents should be adjusted proportionally for different scales. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) for best results.
Reagent Stoichiometry and Properties
| Compound | Formula | MW ( g/mol ) | Stoichiometry (Equiv.) | Typical Amount (1.0 mmol scale) |
| 3-(3-Bromo-4-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | 1.0 | 247 mg |
| Amine (Example: Benzylamine) | C₇H₉N | 107.15 | 1.1 | 118 mg (121 µL) |
| Protocol A: EDC/HOBt | ||||
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.2 | 230 mg |
| HOBt (anhydrous) | C₆H₅N₃O | 135.13 | 1.2 | 162 mg |
| Triethylamine (TEA) or DIPEA | C₆H₁₅N | 101.19 | 2.5 | 253 mg (348 µL) |
| Protocol B: HATU | ||||
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.2 | 456 mg |
| DIPEA | C₈H₁₉N | 129.24 | 3.0 | 388 mg (517 µL) |
Protocol A: EDC/HOBt Coupling
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(3-bromo-4-fluorophenyl)propanoic acid (247 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).
-
Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5-10 mL). Stir the mixture until all solids are dissolved.
-
Add the desired amine (e.g., Benzylamine, 121 µL, 1.1 mmol) followed by the base (e.g., Triethylamine, 348 µL, 2.5 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the consumption of the carboxylic acid using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexane).
-
Work-up: a. Dilute the reaction mixture with DCM (20 mL). b. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane.[14]
Protocol B: HATU Coupling
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(3-bromo-4-fluorophenyl)propanoic acid (247 mg, 1.0 mmol).
-
Add anhydrous DMF (5-10 mL) and stir to dissolve.[11]
-
Add HATU (456 mg, 1.2 mmol) to the solution.[8]
-
Add DIPEA (517 µL, 3.0 mmol) and stir the mixture for 5-10 minutes at room temperature for pre-activation.[11][15]
-
Add the desired amine (e.g., Benzylamine, 121 µL, 1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 1-4 hours. HATU couplings are typically much faster than EDC/HOBt.[12]
-
Monitoring: Track the reaction progress by TLC as described in Protocol A.
-
Work-up: a. Quench the reaction by adding water (30 mL). b. Extract the product with Ethyl Acetate (3 x 25 mL). c. Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Figure 2: General experimental workflow for amide coupling.
Trustworthiness and Validation
-
Self-Validation: The described work-up procedure is designed to systematically remove unreacted starting materials and reagents. The acidic wash removes the base and any unreacted amine, while the basic wash removes the unreacted carboxylic acid and HOBt. This ensures the crude material is significantly enriched in the desired amide before final purification.
-
Troubleshooting:
-
Low Yield: May indicate insufficient activation, wet reagents/solvents, or a poorly reactive amine. For challenging substrates, switching from EDC/HOBt to the more potent HATU protocol is recommended.[11]
-
Persistent Starting Material: If the carboxylic acid remains, consider adding more coupling reagent and base. If the amine is consumed but the acid remains, the amine may be degrading under the reaction conditions.
-
Byproduct Formation: The primary byproduct with EDC is the corresponding urea, which is water-soluble and largely removed during work-up.[6] With HATU, rapid reaction times minimize byproduct formation.
-
Conclusion
The synthesis of amides from 3-(3-bromo-4-fluorophenyl)propanoic acid can be achieved with high efficiency using standard solution-phase techniques. The EDC/HOBt method offers a cost-effective and reliable protocol for a wide range of amines. For more demanding applications requiring higher reactivity, faster reaction times, and minimal side reactions, the HATU-mediated protocol is the premier choice. By following the detailed procedures and understanding the chemical principles outlined in this note, researchers can confidently incorporate this versatile building block into their synthetic programs.
References
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Reddy, K. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub.
-
HATU - Wikipedia . Wikipedia. Available at: [Link]
- 3-(3-Bromo-4-fluorophenyl)propanoic acid | 866862-24-0. Benchchem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
- Amine to Amide Mechanism - HATU. Common Organic Chemistry.
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Sabattini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . The Journal of Organic Chemistry. Available at: [Link]
-
What is the best technique for amide purification? . ResearchGate. Available at: [Link]
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
-
Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. Available at: [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Amide coupling reaction in medicinal chemistry . HepatoChem. Available at: [Link]
- Amide Synthesis. Fisher Scientific.
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Adszak, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . PMC - NIH. Available at: [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent . Chemistry LibreTexts. Available at: [Link]
-
Amide Synthesis (Protocols) . Fisher Scientific. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews. Available at: [Link]
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- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(3-Bromo-4-fluorophenyl)propanoic acid | 866862-24-0 | Benchchem [benchchem.com]
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- 15. Amide Synthesis [fishersci.se]
The Versatile Scaffolding of 3-(3-Bromo-4-fluorophenyl)propanoic acid in Complex Molecule Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful construction of complex, functional molecules. Among these, 3-(3-Bromo-4-fluorophenyl)propanoic acid has emerged as a highly versatile and valuable scaffold. Its unique trifunctional nature, comprising a carboxylic acid, a bromine atom, and a fluorine atom on a phenylpropanoic acid core, offers a rich platform for a diverse array of chemical transformations.
The presence of a bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of the final compound. Finally, the propanoic acid moiety provides a readily modifiable site for amide bond formation, esterification, or reduction, further expanding the synthetic possibilities. This application note provides a comprehensive guide to the synthesis, characterization, and application of 3-(3-Bromo-4-fluorophenyl)propanoic acid as a building block for the synthesis of complex molecules, complete with detailed experimental protocols.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectral characteristics of 3-(3-Bromo-4-fluorophenyl)propanoic acid is essential for its effective utilization in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol | |
| Appearance | Off-white to pale yellow solid | Commercially Available |
| Melting Point | 105-109 °C | Commercially Available |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | General Chemical Knowledge |
Spectroscopic Data (Predicted and based on analogous compounds)
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.65 (dd, J=7.2, 2.2 Hz, 1H, Ar-H), 7.45 (ddd, J=8.6, 4.6, 2.2 Hz, 1H, Ar-H), 7.25 (t, J=8.8 Hz, 1H, Ar-H), 2.85 (t, J=7.6 Hz, 2H, CH₂), 2.60 (t, J=7.6 Hz, 2H, CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 173.5 (C=O), 157.0 (d, J=245 Hz, C-F), 137.0 (d, J=3 Hz, C-Ar), 132.0 (d, J=8 Hz, C-Ar), 128.5 (C-Ar), 116.5 (d, J=21 Hz, C-Ar), 110.0 (d, J=18 Hz, C-Br), 34.5 (CH₂), 29.5 (CH₂).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 2920 (C-H), 1705 (C=O), 1580, 1490 (C=C, aromatic), 1230 (C-F), 1050 (C-Br).[1]
-
Mass Spectrometry (EI): m/z 246/248 (M⁺), 201/203, 183, 123, 109.
Synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid
A reliable and scalable synthesis of the title compound is crucial for its application as a building block. The malonic ester synthesis provides a robust and high-yielding route starting from the commercially available 3-bromo-4-fluorobenzyl bromide.[2][3][4][5]
digraph "Malonic Ester Synthesis" {
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node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
}
Figure 2: Overview of cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(3-Bromo-4-fluorophenyl)propanoic acid with an arylboronic acid.[6][7]
-
Reaction Setup: In a flame-dried Schlenk flask, combine 3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1) to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Amide Bond Formation
The carboxylic acid functionality is readily converted into amides, which are prevalent in a vast number of pharmaceuticals. Standard coupling reagents can be employed for this transformation.[8]
```dot
digraph "Amide_Formation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
}
Figure 4: Proposed synthesis of a PI3K inhibitor analog.
Protocol 4: Synthesis of a PI3K Inhibitor Analog Intermediate
This protocol outlines the synthesis of a key intermediate, demonstrating a two-step sequence involving an Ullmann coupling followed by an amide bond formation.
-
Ullmann Coupling: In a sealed tube, combine 3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq), 3-methyl-1H-pyrazole (1.5 eq), cesium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in anhydrous DMSO. Degas the mixture with argon for 15 minutes. Seal the tube and heat the reaction to 110 °C for 18-24 hours. Cool the reaction, dilute with water, and acidify with 1M HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to obtain 3-(4-fluoro-3-(3-methyl-1H-pyrazol-1-yl)phenyl)propanoic acid.
-
Amide Coupling: Following Protocol 3, couple the product from the previous step with 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide using HATU and DIPEA in DMF to yield the final PI3K inhibitor analog.
Conclusion
3-(3-Bromo-4-fluorophenyl)propanoic acid is a powerful and versatile building block for the synthesis of complex molecules. Its strategically placed functional groups allow for a wide range of chemical modifications, including palladium-catalyzed cross-couplings and amide bond formations. The protocols provided herein offer a starting point for researchers and scientists to explore the vast synthetic potential of this scaffold in the development of novel pharmaceuticals and advanced materials. The inherent modularity of this building block, combined with the robust and well-established reactions it can undergo, makes it an invaluable tool in the modern synthetic chemist's arsenal.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Malonic ester synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
- Guo, K., et al. (2023).
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents. Retrieved from [Link]
-
Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Structural basis for tailor-made selective PI3K α/β inhibitors: a computational perspective. Retrieved from [Link]
-
Preprints.org. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
-
Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The emerging role of PI3K inhibitors for solid tumour treatment and beyond. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Acid-Catalyzed Esterification of 3-(3-bromo-4-fluorophenyl)propanoic Acid
Abstract & Introduction
Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as crucial intermediates in the synthesis of pharmacologically active molecules.[1] This application note provides a comprehensive, field-tested protocol for the esterification of 3-(3-bromo-4-fluorophenyl)propanoic acid, a halogenated arylpropionic acid. We will detail the classic Fischer-Speier esterification method, an acid-catalyzed reaction that is both robust and scalable.[2] The causality behind each experimental step, from reagent selection to final purification, is explained to provide researchers with a deep, actionable understanding of the process. This document is intended for researchers, chemists, and professionals in drug development who require a reliable method for synthesizing ester derivatives from complex carboxylic acids.
The Principle of Fischer-Speier Esterification
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] The reaction is an equilibrium process, and its success hinges on manipulating reaction conditions to favor the formation of the ester and water.[4]
The mechanism proceeds through several reversible steps, which can be summarized as a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence.[5]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon.[2][4][5]
-
Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton shuttle results in the formation of a good leaving group: water.[3][5]
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
To drive this equilibrium toward the product, this protocol employs a large excess of the alcohol, which acts as both a reactant and the solvent.[4] This strategy, in accordance with Le Châtelier's principle, effectively shifts the equilibrium to maximize the yield of the desired ester.
Mechanism Diagram
A visual representation of the Fischer-Speier esterification mechanism is provided below.
Sources
Application Note & Protocols: 3-(3-Bromo-4-fluorophenyl)propanoic Acid as a Versatile Scaffold for the Synthesis of Novel Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs
Abstract
Arylpropionic acids represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with prominent members including Ibuprofen and Flurbiprofen.[1][2] The strategic introduction of fluorine into drug candidates is a widely recognized method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4][5] This guide provides a detailed exploration of 3-(3-Bromo-4-fluorophenyl)propanoic acid, a highly versatile starting material for the synthesis of novel NSAID analogs. We present detailed, field-proven protocols for leveraging its key structural features—the aryl bromide for palladium-catalyzed cross-coupling and the carboxylic acid for further derivatization—to enable the rapid construction of diverse compound libraries for drug discovery and development.
Strategic Analysis of the Starting Material
The efficacy of 3-(3-Bromo-4-fluorophenyl)propanoic acid as a synthetic precursor stems from its distinct chemical functionalities, which can be manipulated orthogonally to achieve structural diversity.
Physicochemical Properties & Safety
A thorough understanding of the starting material's properties is critical for safe handling and effective experimental design.
| Property | Value | Source |
| Chemical Formula | C₉H₈BrFO₂ | PubChem |
| Molecular Weight | 247.06 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | Commercial Suppliers |
| Boiling Point | 338.5 °C at 760 mmHg | Calculated |
| Key Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [6][7] |
Safety & Handling: Always handle 3-(3-Bromo-4-fluorophenyl)propanoic acid in a well-ventilated fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of exposure, follow standard first-aid measures immediately.[8][9]
The Role of Fluorine in NSAID Design
The fluorine atom at the C4 position is not merely an inert substituent. Its presence is a deliberate design element intended to confer specific advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution can block sites of oxidative metabolism (e.g., para-hydroxylation), thereby increasing the drug's half-life and bioavailability.[4][5]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active sites (e.g., cyclooxygenase, COX-1/COX-2). It can also modulate the acidity of nearby protons, influencing hydrogen bonding.[11]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its target tissue.[11]
Key Synthetic Handles
The molecule offers two primary points for chemical modification:
-
Aryl Bromide (C3 position): This is an ideal handle for transition metal-catalyzed cross-coupling reactions. It allows for the construction of the biaryl or aryl-heteroaryl systems characteristic of many modern NSAIDs and other therapeutic agents.[12]
-
Carboxylic Acid: The propanoic acid side chain is the quintessential feature of the "profen" class of NSAIDs.[13] This group can be readily converted into esters, amides, or other derivatives to modulate solubility, create prodrugs, or explore new structure-activity relationships (SAR).[14]
Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling
The aryl bromide is the primary anchor for building molecular complexity. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are among the most robust and versatile methods for C-C bond formation in modern organic synthesis.[15]
Suzuki-Miyaura Coupling for Biaryl Profen Analogs
Causality & Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance (importantly, it is compatible with the free carboxylic acid), the commercial availability of a vast array of boronic acids, and its typically mild reaction conditions.[15][16] This allows for the rapid generation of a library of analogs by simply varying the boronic acid coupling partner. The resulting biaryl structures are common motifs in potent anti-inflammatory agents.
Experimental Protocol: Synthesis of 3-(4-Fluoro-3-phenylphenyl)propanoic Acid
-
Materials:
-
3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a round-bottom flask, add 3-(3-Bromo-4-fluorophenyl)propanoic acid, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The reaction mixture should be a suspension.
-
Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Self-Validation (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aryl bromide spot indicates reaction completion (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Acidify the mixture to pH ~2 with 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by silica gel column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Core Synthetic Strategy II: Buchwald-Hartwig Amination
Causality & Rationale: To generate analogs where the aryl bromide is replaced by a nitrogen-linked substituent, the Buchwald-Hartwig amination is the method of choice.[12] This reaction is exceptionally powerful for forming C-N bonds and allows for the introduction of a wide range of primary and secondary amines, anilines, and heterocycles, significantly expanding the accessible chemical space.
Experimental Protocol: Synthesis of a Diphenylamine Analog
-
Materials:
-
3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq)
-
Aniline (or desired amine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (or similar phosphine ligand) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to assemble the reaction in a glovebox.
-
To an oven-dried vial, add Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.
-
In a separate flask, dissolve 3-(3-Bromo-4-fluorophenyl)propanoic acid and the amine in anhydrous toluene.
-
Transfer the solution to the vial containing the catalyst/ligand/base mixture.
-
Seal the vial and heat to 100-110 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Workup & Purification: Follow a similar acid/base extraction procedure as described for the Suzuki coupling (Section 2.1) to isolate the product for purification by column chromatography.
-
Caption: Workflow for Buchwald-Hartwig Amination.
Downstream Modification of the Carboxylic Acid
After successfully modifying the aryl core, the propanoic acid moiety can be derivatized to further probe the SAR. Amide bond formation is a common strategy.
Protocol: Amide Synthesis via Acyl Chloride
Causality & Rationale: A two-step procedure via an acyl chloride intermediate is often more robust and higher-yielding than direct coupling, especially with less nucleophilic amines. Oxalyl chloride is an excellent choice as it produces only gaseous byproducts (CO, CO₂, HCl), simplifying the workup.[17]
-
Step 1: Acyl Chloride Formation
-
Dissolve the synthesized propanoic acid analog (e.g., from Section 2.1) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which is used immediately in the next step.
-
-
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by column chromatography or recrystallization.
-
Conclusion
3-(3-Bromo-4-fluorophenyl)propanoic acid is a powerful and economically viable starting material for constructing libraries of novel NSAID analogs. The strategic positioning of the fluoro and bromo substituents provides both a desirable pharmacophoric element and a versatile synthetic handle. The protocols outlined herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent amide formation provide a reliable and adaptable blueprint for researchers in medicinal chemistry and drug development to generate new chemical entities for anti-inflammatory and other therapeutic applications.
References
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available at: [Link]
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Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 93, 103224. Available at: [Link]
-
PubChem. 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Schiavi, M., et al. (1983). Pharmacological properties of a new non-steroidal anti-inflammatory drug: flunoxaprofen. Arzneimittel-Forschung, 33(10), 1465-1470. Available at: [Link]
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Filler, R. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. Available at: [Link]
-
Inhance Technologies. (2023). How Is Fluorine Used in the Medical Field? Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Fluorine important element in new drugs synthesis: Review Study. NeuroQuantology, 20(10), 5565-5573. Available at: [Link]
-
PubChem. 3-(4-Bromophenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3328. Available at: [Link]
-
Singh, V., & Kaur, P. (2014). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 11(1), 123-130. Available at: [Link]
-
O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1071-1081. Available at: [Link]
-
Long, J., et al. (2021). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 26(2), 345. Available at: [Link]
-
Sanmartin, C., et al. (2021). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. Molecules, 26(16), 4995. Available at: [Link]
-
H. N., Asha, S. D., & S, S. (2017). Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. Journal of Medicinal and Organic Chemistry, 2(1). Available at: [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Analytical methods for quantifying 3-(3-Bromo-4-fluorophenyl)propanoic acid
An Application Guide: High-Throughput Quantitative Analysis of 3-(3-Bromo-4-fluorophenyl)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide delineates robust analytical methodologies for the precise quantification of 3-(3-Bromo-4-fluorophenyl)propanoic acid, a key intermediate in contemporary synthetic chemistry and drug discovery. Recognizing the compound's significance as a versatile building block, this document provides detailed, validated protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond procedural steps, this guide elucidates the rationale behind methodological choices, empowering researchers, quality control analysts, and drug development professionals to select and implement the optimal analytical strategy for their specific application, ensuring data integrity and reproducibility.
Introduction: The Analytical Imperative
3-(3-Bromo-4-fluorophenyl)propanoic acid (CAS No. 866862-24-0) is a halogenated aromatic carboxylic acid.[1] Its structure is of significant interest to medicinal and synthetic chemists. The presence of both bromine and fluorine atoms offers distinct advantages; fluorine can enhance metabolic stability and binding affinity of derivative compounds, while bromine provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The propanoic acid moiety further extends its synthetic utility.[1]
Given its role as a critical precursor, the ability to accurately determine the purity and concentration of this intermediate is paramount. In-process monitoring, quality control of starting materials, and stability testing all rely on dependable analytical methods. This guide provides a multi-platform approach to the quantification of this compound.
Physicochemical Properties of the Analyte
| Property | Value | Source |
| CAS Number | 866862-24-0 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [2] |
| Molecular Weight | 247.06 g/mol | [1][2] |
| InChI Key | OSNHUWREKCWLMH-UHFFFAOYSA-N | [1] |
Strategic Selection of an Analytical Platform
The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, available instrumentation, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine quality control, purity assessment, and quantification in process chemistry. Its strengths lie in its robustness, precision, and high throughput. UV detection is highly effective due to the aromatic ring in the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers superior specificity and sensitivity, making it suitable for trace-level detection and impurity identification. A critical consideration is the analyte's low volatility, which necessitates a derivatization step to convert the carboxylic acid into a more volatile ester or silyl ester.[3]
-
Quantitative NMR (qNMR): A primary analytical method that allows for direct measurement of the analyte's concentration against a certified internal standard without the need for an identical analyte reference standard. It is an invaluable tool for certifying reference materials and for precise assays where a specific standard is unavailable.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle of Operation
This method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte, being moderately polar, is retained on the column and elutes at a characteristic retention time. Quantification is achieved by integrating the peak area from the UV chromatogram and comparing it to a calibration curve constructed from standards of known concentration.
Experimental Protocol
A. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Syringe filters (0.45 µm PTFE or equivalent).
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(3-Bromo-4-fluorophenyl)propanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
C. Sample Preparation
-
Accurately weigh a sample containing an expected amount of the analyte.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
D. Chromatographic Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of each standard and sample.
-
Run the analysis using the parameters outlined in the table below.
-
Integrate the peak corresponding to the analyte and construct a linear regression curve from the calibration standards.
-
Calculate the concentration of the analyte in the samples based on the calibration curve.
Data Presentation: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic acids. |
| Mobile Phase | A: 0.1% FA in H₂O; B: 0.1% FA in ACN | Acidified mobile phase suppresses ionization of the carboxylic acid, leading to better peak shape. |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B | A gradient ensures efficient elution and separation from both early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection λ | 220 nm | Wavelength for strong absorbance by the phenyl ring. |
| Injection Vol. | 10 µL |
Workflow Visualization
Caption: RP-HPLC-UV analysis workflow.
Method 2: GC-MS with Silylation
Principle of Operation
This method leverages the high separation efficiency of gas chromatography and the high specificity of mass spectrometry. The carboxylic acid functional group is first derivatized, typically via silylation, to form a volatile trimethylsilyl (TMS) ester. This derivative is then introduced into the GC, where it is vaporized and separated on a capillary column. The mass spectrometer detects the eluting derivative, providing both retention time and a mass spectrum for definitive identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
A. Instrumentation and Consumables
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
Low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous Pyridine or Acetonitrile.
-
GC vials with inserts.
B. Preparation of Solutions
-
Diluent: Anhydrous Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use anhydrous acetonitrile as the solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with anhydrous acetonitrile.
C. Derivatization and Sample Preparation
-
Pipette 100 µL of each standard and sample solution into separate GC vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vials to room temperature before analysis.
D. GC-MS Analysis
-
Inject 1 µL of the derivatized solution in splitless mode.
-
Run the analysis using the parameters outlined in the table below.
-
Acquire data in full scan mode to confirm the mass spectrum of the TMS-derivatized analyte and in SIM mode for quantification.
-
Monitor characteristic ions (e.g., the molecular ion [M]⁺ and key fragment ions).
-
Quantify using a calibration curve based on the peak area of the primary quantification ion.
Data Presentation: GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Injector | 280 °C, Splitless mode (1 min) | Ensures complete vaporization without discrimination. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Provides good separation of the derivatized analyte from reagent peaks and potential impurities. |
| Transfer Line | 280 °C | Prevents condensation of the analyte. |
| MS Source | 230 °C, Electron Ionization (EI) at 70 eV | Standard conditions for generating reproducible mass spectra. |
| MS Quad | 150 °C | |
| Acquisition | SIM Mode: Monitor m/z values specific to the TMS-derivative | Provides maximum sensitivity and selectivity for quantification. |
Workflow Visualization
Caption: GC-MS with derivatization workflow.
Method 3: Quantitative ¹H-NMR (qNMR)
Principle of Operation
qNMR determines the concentration of an analyte by relating the integral of a specific analyte resonance to the integral of a resonance from a certified internal standard of known concentration. The molar ratio is directly proportional to the ratio of the integrated signal areas, corrected for the number of protons each signal represents. This provides a direct, primary measurement of purity or concentration.
Experimental Protocol
A. Instrumentation and Consumables
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision 5 mm NMR tubes.
-
Certified qNMR internal standard (e.g., Maleic Acid, Dimethyl sulfone). The standard should have protons that resonate in a clear region of the spectrum, be stable, non-volatile, and accurately weighed.
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
B. Sample Preparation
-
Internal Standard (IS) Stock: Accurately weigh (using a microbalance) a precise amount of the certified internal standard (e.g., ~10 mg of maleic acid) into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen deuterated solvent.
-
Sample Preparation: Accurately weigh a precise amount of the 3-(3-Bromo-4-fluorophenyl)propanoic acid sample (~15-20 mg) into a vial.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Add an additional volume of deuterated solvent (e.g., 200 µL) to ensure complete dissolution. Vortex thoroughly.
-
Transfer the final solution to an NMR tube.
C. NMR Data Acquisition
-
Tune and shim the spectrometer for optimal resolution and lineshape.
-
Acquire a quantitative ¹H NMR spectrum using parameters optimized for accuracy (see table below). Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being quantified.
D. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methylene protons adjacent to the aromatic ring) and a signal from the internal standard.
-
Calculate the purity or concentration using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Data Presentation: qNMR Parameters
| Parameter | Recommended Setting | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal separation. |
| Pulse Angle | 30-90° (90° recommended) | A 90° pulse ensures maximum signal for quantification. |
| Relaxation Delay (d1) | ≥ 5 x T₁ (min. 30s) | Crucial for ensuring complete proton relaxation for accurate integration. |
| Acquisition Time (aq) | ≥ 3 seconds | Provides high digital resolution. |
| Number of Scans (ns) | ≥ 16 | Increases signal-to-noise ratio. |
| Internal Standard | Maleic Acid or Dimethyl Sulfone | Chosen for chemical stability and signals in an uncongested spectral region. |
Workflow Visualization
Caption: Quantitative ¹H-NMR (qNMR) workflow.
Method Validation and System Suitability
For routine use, particularly in regulated environments, the chosen method (especially HPLC or GC-MS) must be validated. Key parameters to assess include:
-
Specificity: Ensure no interference from diluents, impurities, or degradation products.
-
Linearity: Demonstrate a linear relationship between concentration and response (e.g., R² > 0.999).
-
Accuracy: Determine the closeness of test results to the true value via recovery studies (e.g., 98-102%).
-
Precision: Assess repeatability and intermediate precision (RSD ≤ 2.0%).[4]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.[4][5]
Conclusion
The quantification of 3-(3-Bromo-4-fluorophenyl)propanoic acid can be accomplished with high fidelity using multiple analytical platforms. RP-HPLC-UV offers a robust and high-throughput solution for routine quality control. GC-MS provides exceptional selectivity and sensitivity, particularly for impurity profiling, though it requires a derivatization step. Finally, qNMR serves as a powerful primary method for obtaining highly accurate purity and concentration values without the need for a specific reference standard. The selection of the most appropriate method should be guided by the specific analytical challenge at hand.
References
-
PubChem. 3-(3-Bromo-2-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Transtutors. Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer). Available from: [Link]
-
PubChem. 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. Available from: [Link]
-
Eurofins. ANALYTICAL METHOD SUMMARIES. 2021. Available from: [Link]
-
SpectraBase. 3-(3-Bromophenyl)propionic acid [13C NMR]. Available from: [Link]
-
PubChem. 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]
-
PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. Available from: [Link]
- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]
-
The Pharma Innovation. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. 2020. Available from: [Link]
-
ChemBK. Propanoic acid,3-bromo-. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. 2014. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Chegg.com. For this post-lab, you will be analyzing the GC-MS. 2021. Available from: [Link]
-
AbacipharmTech. 3-(3-Bromo-4-fluorophenyl)propanoic acid-866862-24-0. Available from: [Link]
-
PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. 2009. Available from: [Link]
-
TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). 2007. Available from: [Link]
-
National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]
-
ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. 2010. Available from: [Link]
-
ResearchGate. Identification by Gas Chromatography-Mass Spectrometry of 150 Compounds in Propolis. 1991. Available from: [Link]
Sources
- 1. 3-(3-Bromo-4-fluorophenyl)propanoic acid | 866862-24-0 | Benchchem [benchchem.com]
- 2. 3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. tsijournals.com [tsijournals.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(3-Bromo-4-fluorophenyl)propanoic Acid
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of 3-(3-Bromo-4-fluorophenyl)propanoic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. This document outlines methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints.
Introduction: The Strategic Importance of 3-(3-Bromo-4-fluorophenyl)propanoic Acid
3-(3-Bromo-4-fluorophenyl)propanoic acid is a key synthetic intermediate in the development of novel therapeutics and functional materials. The presence of orthogonal reactive sites—the aryl bromide for cross-coupling, the carboxylic acid for amide bond formation or further derivatization, and the fluorine atom for modulating electronic properties and metabolic stability—makes it an exceptionally valuable scaffold.[1][2][3] The ability to selectively functionalize the aryl bromide moiety through palladium-catalyzed cross-coupling reactions opens a vast chemical space for the synthesis of complex molecules. This guide provides experimentally grounded protocols for the most pertinent cross-coupling reactions involving this substrate.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the purity of reagents and the rigorous exclusion of oxygen and moisture. The choice of palladium source, ligand, base, and solvent are all critical parameters that must be optimized for each specific transformation. For 3-(3-Bromo-4-fluorophenyl)propanoic acid, the presence of the free carboxylic acid may necessitate the use of bases that do not induce unwanted side reactions or, in some cases, protection of the acid functionality may be required.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5][6] Its tolerance of a wide range of functional groups makes it particularly suitable for the derivatization of 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of a suitable ligand is crucial for stabilizing the palladium catalyst and facilitating these steps.
Sources
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.
Our approach is grounded in established chemical principles and field-proven insights to ensure you have a reliable resource for your synthetic endeavors.
Structure of This Guide
This guide is divided into the following sections:
-
Troubleshooting Guide: Addressing specific issues you may encounter during the synthesis.
-
Frequently Asked Questions (FAQs): Answering common questions about the synthesis.
-
Proposed Synthetic Protocols: Detailed, step-by-step procedures for two plausible synthetic routes.
-
References: A comprehensive list of cited sources.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems that can lead to low yields or failed reactions.
Issue 1: Low or No Conversion of Starting Material in Heck Reaction
The Heck reaction is a powerful method for C-C bond formation, but its success is sensitive to several factors.[1][2] If you are experiencing low or no conversion of your aryl halide, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Palladium Catalyst Activation: Ensure your palladium source is active. Pd(OAc)₂ is often more efficient than Pd(PPh₃)₄ as a precatalyst.[2] If using Pd(0), ensure it has not oxidized. Consider adding a phosphine ligand to stabilize the active Pd(0) species. |
| Inappropriate Ligand | Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, triphenylphosphine is a common choice. If the reaction is still sluggish, consider more electron-rich or bulky phosphine ligands. |
| Incorrect Base | Base Strength and Solubility: The base is crucial for regenerating the Pd(0) catalyst. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are commonly used.[3] Ensure the base is soluble in the reaction solvent. If using an inorganic base, a phase-transfer catalyst may be beneficial. |
| Reaction Temperature | Temperature Optimization: Heck reactions are typically run at elevated temperatures (80-120 °C).[3][4] If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to catalyst decomposition. |
| Solvent Choice | Solvent Polarity: Polar aprotic solvents like DMF, DMAc, or acetonitrile are generally effective.[3] The choice of solvent can influence the solubility of the reactants and the stability of the catalyst. |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate (palladium black) is a common sign of catalyst decomposition, which will halt the catalytic cycle and lead to low yields.
| Potential Cause | Troubleshooting Steps |
| High Temperature | Temperature Control: As mentioned, excessive heat can cause the palladium catalyst to agglomerate and precipitate. Monitor the reaction temperature closely. |
| Absence of Ligands | Ligand Stabilization: Phosphine ligands stabilize the Pd(0) intermediate, preventing its precipitation. Ensure you are using an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1). |
| Oxygen Contamination | Inert Atmosphere: While some Heck reactions can tolerate air, it is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and decomposition of the catalyst. |
Issue 3: Formation of Side Products
The presence of significant impurities can complicate purification and reduce the yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Double Bond Isomerization | Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to isomerization of the double bond in the product. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Homocoupling of Aryl Halide | Reaction Conditions: The formation of biaryl impurities can occur, especially at high catalyst loadings or in the presence of certain additives. Optimize the catalyst concentration and ensure the reaction is not overheated. |
| Reduction of Aryl Halide | Hydrogen Source: In some cases, the aryl halide can be reduced. This can be caused by impurities in the starting materials or solvent. Ensure all reagents and solvents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for 3-(3-Bromo-4-fluorophenyl)propanoic acid?
A1: Based on the available literature for similar compounds, a Heck reaction between a suitable aryl halide (e.g., 1,3-dibromo-2-fluorobenzene or 3-bromo-4-fluoro-iodobenzene) and acrylic acid or its ester is a highly plausible and direct route.[1][2] An alternative multi-step route could involve the bromination of 4-fluorobenzaldehyde, followed by a chain extension reaction (e.g., Wittig or Horner-Wadsworth-Emmons) and subsequent reduction.[5][6][7][8][9]
Q2: How can I purify the final product?
A2: Crystallization is a common and effective method for purifying organic acids.[10][11] The choice of solvent is critical. A good starting point is to find a solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures.[11] Common solvents for crystallization of similar compounds include heptane, ethyl acetate, or a mixture of solvents.[12] If crystallization is not effective, column chromatography on silica gel may be necessary.
Q3: What are the expected NMR signals for 3-(3-Bromo-4-fluorophenyl)propanoic acid?
-
¹H NMR: You would expect to see signals for the aromatic protons (in the range of 7.0-8.0 ppm), and two triplets for the -CH₂-CH₂- protons of the propanoic acid chain (in the range of 2.5-3.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield shift (typically >10 ppm).
-
¹³C NMR: You would expect signals for the aromatic carbons, the two aliphatic carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
Q4: What safety precautions should I take?
A4: Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reagents used in this synthesis, particularly aryl halides and palladium catalysts, should be handled in a well-ventilated fume hood. For detailed safety information, always refer to the Material Safety Data Sheets (MSDS) for each chemical used.[19]
Proposed Synthetic Protocols
The following are detailed, plausible protocols for the synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid. These are based on established methodologies for similar transformations.
Protocol 1: Heck Reaction Route
This protocol outlines a general procedure for the Heck reaction between an aryl halide and acrylic acid.
Diagram of the Heck Reaction Workflow:
Caption: Workflow for the Heck Reaction Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (e.g., 3-bromo-4-fluoro-iodobenzene, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Addition of Alkene: Add acrylic acid (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and dilute the filtrate with water.
-
Extraction: Acidify the aqueous solution with 1M HCl to a pH of approximately 2. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[10][11]
Protocol 2: Aldehyde Conversion Route
This protocol outlines a potential multi-step synthesis starting from 3-bromo-4-fluorobenzaldehyde.
Diagram of the Aldehyde Conversion Workflow:
Caption: Multi-step synthesis from 3-bromo-4-fluorobenzaldehyde.
Step-by-Step Methodology:
-
Step 1: Wittig or Horner-Wadsworth-Emmons (HWE) Reaction:
-
React 3-bromo-4-fluorobenzaldehyde (1.0 eq) with a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane or triethyl phosphonoacetate in a suitable solvent (e.g., THF or toluene) to form the corresponding ethyl cinnamate derivative.
-
-
Step 2: Saponification:
-
Hydrolyze the resulting ethyl ester to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in a mixture of ethanol and water.
-
Acidify the reaction mixture with HCl to precipitate the cinnamic acid derivative.
-
-
Step 3: Reduction:
-
Reduce the double bond of the cinnamic acid derivative to obtain the final product. A common method for this is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
-
References
-
Synthesis method of 3-bromo-4-fluorobenzaldehyde . Eureka | Patsnap. [Link]
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
How To: Purify by Crystallization . University of Rochester Department of Chemistry. [Link]
-
Intro to Organometallics: The Heck Reaction . Odinity. [Link]
-
3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 . PubChem. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners . MDPI. [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds . Longdom Publishing. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions . Beilstein Journals. [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting . Doc Brown's Chemistry. [Link]
-
Preparation of 3-bromo-3-phenylpropanoic acid . PrepChem.com. [Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst . Scilit. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium . PMC - NIH. [Link]
-
Showing Compound 3-Phenylpropanoic acid (FDB008271) . FooDB. [Link]
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- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. odinity.com [odinity.com]
- 5. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
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- 15. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid - Synblock [synblock.com]
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- 18. jk-sci.com [jk-sci.com]
- 19. 3-(2-Bromo-4-fluorophenyl)propionic acid | 174603-55-5 [sigmaaldrich.com]
Technical Support Center: Purification of Halogenated Carboxylic Acids
Welcome to the technical support center for the purification of halogenated carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. The unique electronic properties conferred by halogen substituents, while beneficial for molecular design, often introduce significant hurdles in purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address these specific issues.
I. Understanding the Core Challenge: The Influence of Halogenation
The primary difficulty in purifying halogenated carboxylic acids stems from the profound electronic influence of the halogen substituent on the molecule's physicochemical properties. The high electronegativity of halogens (F > Cl > Br > I) exerts a strong electron-withdrawing inductive effect (-I effect).[1][2][3] This effect has several consequences that directly impact purification strategies:
-
Increased Acidity: The -I effect stabilizes the carboxylate anion, making the corresponding carboxylic acid more acidic than its non-halogenated counterpart.[1][4][5] For instance, trifluoroacetic acid (pKa ≈ 0.5) is significantly more acidic than acetic acid (pKa ≈ 4.76).[1] This altered acidity is a critical factor in designing effective extraction and chromatography protocols.
-
Altered Solubility: Changes in polarity and crystal lattice energy due to halogenation can dramatically alter the solubility profile of the carboxylic acid in common organic solvents and water. This necessitates careful solvent screening for crystallization and chromatography.
-
Potential for Degradation: Certain halogenated carboxylic acids can be susceptible to degradation, such as decarboxylative halogenation, especially under thermal stress or in the presence of certain reagents.[6][7]
Impact of Halogen Position and Number
The position and number of halogen substituents further complicate purification. The inductive effect diminishes with distance from the carboxyl group.[1][2] Therefore, an α-halogenated carboxylic acid will exhibit more pronounced changes in its properties than a β- or γ-halogenated isomer. Multiple halogen substitutions will amplify these effects, as seen in the series of chloroacetic acids, where acidity increases with the number of chlorine atoms.[3][4][5]
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of halogenated carboxylic acids.
Crystallization Troubleshooting
Crystallization is often the preferred method for large-scale purification. However, halogenated carboxylic acids can present unique challenges.
Question 1: My halogenated carboxylic acid "oils out" during crystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[8] This is a common issue with halogenated compounds due to altered melting points and solubility.
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, causing the compound to precipitate at a temperature above its melting point.
-
Inappropriate Solvent Choice: The boiling point of the solvent might be too high, exceeding the melting point of your compound.
-
Protocol: Select a solvent or solvent system with a lower boiling point.[8] A useful strategy is to use a co-solvent system where the compound is highly soluble in one solvent ("good" solvent) and poorly soluble in the other ("bad" solvent).[10][11] Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until turbidity appears. Re-heat to clarify and then cool slowly.
-
-
Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[8]
-
Protocol: Attempt a pre-purification step like a quick filtration through a small plug of silica gel or an acid-base extraction before crystallization.
-
Question 2: I have a very low yield after recrystallization. How can I improve it?
Answer: A low yield suggests that a significant amount of your product remains in the mother liquor.[9]
Causality & Solutions:
| Cause | Explanation | Solution |
| Excessive Solvent | Using too much solvent will keep a larger amount of the compound dissolved even at low temperatures.[9] | Use the minimum amount of hot solvent required to fully dissolve the compound. Test the mother liquor for remaining product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and cool for a second crop of crystals. |
| Premature Crystallization | Crystals forming in the hot solution during filtration will be lost. | Use a heated filtration setup. Pre-heat the funnel and receiving flask. Add a small excess of hot solvent before filtration to prevent premature crystallization. |
| Inappropriate Solvent | The solubility of the compound in the cold solvent is still too high. | Perform a thorough solvent screen to find a solvent where the compound has high solubility when hot and very low solubility when cold.[12][13][14] |
Question 3: My purified crystals are still showing impurities by NMR/LC-MS. What's wrong?
Answer: This indicates that the impurities are co-crystallizing with your product.
Causality & Solutions:
-
Structurally Similar Impurities: Impurities with similar structures and polarities to your target compound are likely to be incorporated into the crystal lattice.
-
Protocol: A different purification technique may be necessary. Consider column chromatography to separate the closely related impurities before a final crystallization step. Alternatively, try a different solvent system for recrystallization, as this can alter the crystal packing and potentially exclude the impurity.[15]
-
-
Inclusion of Mother Liquor: The crystals may be pure, but residual mother liquor containing impurities is trapped within the crystalline mass.
-
Protocol: Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent after filtration. Ensure the filter cake is pressed dry to remove as much mother liquor as possible.
-
Chromatography Troubleshooting
When crystallization fails to provide the desired purity, column chromatography is the next logical step.
Question 4: My halogenated carboxylic acid is streaking badly on the silica gel column. How can I get sharp bands?
Answer: Streaking is a common problem when running acidic compounds on silica gel.
Causality & Solutions:
-
Strong Adsorption to Silica: The acidic proton of the carboxylic acid can strongly interact with the silanol groups on the silica surface, leading to slow and uneven elution.
-
Protocol: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[15] This will protonate the silanol groups and the carboxylate form of your compound, reducing the strong ionic interactions and leading to sharper bands.
-
-
Compound Insolubility in Eluent: If the compound is not fully soluble in the mobile phase as it moves down the column, it can precipitate and then redissolve, causing streaking.
-
Protocol: Ensure you have chosen an appropriate solvent system where your compound is sufficiently soluble. A pre-column solubility test is recommended.
-
Question 5: I'm having trouble separating my halogenated carboxylic acid from non-halogenated starting material.
Answer: The polarity difference may not be sufficient for easy separation on standard silica gel.
Causality & Solutions:
-
Similar Polarity: The addition of a halogen may not significantly alter the overall polarity of the molecule, especially in larger molecules.
-
Protocol 1: Reverse-Phase Chromatography: Consider using reverse-phase chromatography (e.g., C18). In this technique, the non-polar stationary phase will interact more strongly with the less polar non-halogenated starting material, potentially allowing for a better separation.
-
Protocol 2: Ion-Exchange Chromatography: This technique separates molecules based on their charge.[16][17] Given the increased acidity of the halogenated carboxylic acid, it will have a different charge state at a given pH compared to the non-halogenated analogue, enabling separation.
-
Extraction Troubleshooting
Acid-base extraction is a powerful tool for isolating carboxylic acids from neutral or basic impurities.
Question 6: My halogenated carboxylic acid is not extracting efficiently into the aqueous basic layer.
Answer: This can happen if the aqueous phase is not basic enough to deprotonate the carboxylic acid fully.
Causality & Solutions:
-
Insufficiently Basic Solution: While many carboxylic acids can be extracted with sodium bicarbonate, highly electron-withdrawn halogenated carboxylic acids are stronger acids and require a sufficiently high pH for complete deprotonation.[18]
Question 7: After acidifying the basic extract, I am getting a poor recovery of my product.
Answer: This could be due to several factors related to the properties of your specific halogenated carboxylic acid.
Causality & Solutions:
-
Emulsion Formation: Halogenated compounds can sometimes act as surfactants, leading to the formation of stable emulsions at the aqueous-organic interface, trapping your product.
-
Protocol: To break emulsions, try adding a small amount of brine (saturated NaCl solution), or gently swirling instead of vigorous shaking. In some cases, filtration through a pad of Celite can help.
-
-
Solubility in the Aqueous Acidic Phase: Some shorter-chain or poly-halogenated carboxylic acids may have significant solubility in the acidic aqueous phase.
-
Protocol: After acidification, extract the aqueous phase multiple times (3-5 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.[15]
-
III. Experimental Protocols & Workflows
Protocol 1: Optimized Recrystallization of a Halogenated Benzoic Acid
This protocol provides a step-by-step guide for the recrystallization of a generic halogenated benzoic acid, incorporating troubleshooting solutions.
-
Solvent Selection: Test the solubility of a small sample of the crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water/ethanol mixtures) at room temperature and at their boiling points.[13][14] An ideal solvent will dissolve the compound when hot but not when cold.[12]
-
Dissolution: In an Erlenmeyer flask, add the crude halogenated benzoic acid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If the solid does not dissolve, add small additional portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[9] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove the last traces of solvent.
Workflow for Purification Strategy Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for a halogenated carboxylic acid.
Caption: Decision workflow for purification.
IV. Purity Assessment
Accurate assessment of purity is crucial. A combination of methods is often necessary to get a complete picture.
-
Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in a mixture. Remember to add a drop of acetic acid to the developing solvent to minimize streaking.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound and its impurities. High-resolution mass spectrometry (HRMS) can help in identifying unknown impurities by providing their elemental composition.[16][17]
-
Melting Point: A sharp melting point is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broadened.
Logical Relationship of Purity Analysis
The relationship between different analytical techniques for purity assessment can be visualized as follows:
Caption: Interrelation of purity analysis techniques.
V. References
-
NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Google Patents. (1994). US5312935A - Purification of fluorinated carboxylic acids. Retrieved from
-
(n.d.). 14: Substituent Effects. Retrieved from [Link]
-
Khan Academy. (2024). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
Quora. (2018). What is the explanation of the order of the acidicity of carboxylic acids made from halogens? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Google Patents. (1994). EP0544496B1 - Removal of halide impurities from organic liquids. Retrieved from
-
Scribd. (n.d.). Solvent Pairs for Benzoic Acid Recrystallization. Retrieved from [Link]
-
Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid. Retrieved from [Link]
-
Google Patents. (1974). US3791935A - Purification of carboxylic acids. Retrieved from
-
ResearchGate. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Retrieved from [Link]
-
PubMed. (2018). Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography - high resolution (Orbitrap) mass spectrometry (IC-HRMS). Retrieved from [Link]
-
PubMed. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from [Link]
-
Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. Retrieved from [Link]
-
Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. Retrieved from [Link]
-
PubMed. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Retrieved from [Link]
-
PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]
-
PubMed. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Retrieved from [Link]
-
ResearchGate. (n.d.). Manipulations of α‐haloacids. Isolated yields after chromatography purification are reported. Retrieved from [Link]
-
YouTube. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. Retrieved from [Link]
-
SpringerLink. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
PubMed. (1994). Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved from [Link]
-
ResearchGate. (2021). Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Science.gov. (n.d.). halogenated carboxylic acids: Topics by Science.gov. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2007). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
-
ResearchGate. (2007). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Retrieved from [Link]
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Common side reactions in the synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid
Welcome to the dedicated technical support guide for the synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Introduction
The synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid can be approached through several synthetic routes, each with its own set of advantages and potential pitfalls. The choice of method often depends on the available starting materials, scalability, and desired purity of the final product. This guide will focus on the most common synthetic strategies and the side reactions that can compromise yield and purity. Our goal is to equip you with the knowledge to not only identify these issues but also to implement effective solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid. Each issue is presented with its likely causes and actionable solutions.
Scenario 1: Malonic Ester Synthesis Route
The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids. The general route involves the alkylation of a malonate ester with a suitable electrophile, followed by hydrolysis and decarboxylation.
Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture, leading to a low yield of the desired mono-alkylated product. What is happening and how can I prevent it?
A1: Dialkylation of the Malonic Ester.
This is a common side reaction in malonic ester synthesis where the initially formed mono-alkylated product undergoes a second alkylation.[1] The mono-alkylated malonic ester still possesses an acidic proton that can be deprotonated by the base, leading to the formation of a dialkylated species.
Causality: The relative rates of the first and second alkylation reactions determine the product distribution. If the concentration of the enolate of the mono-alkylated product is significant, and there is still unreacted alkyl halide, dialkylation will be a competitive process.
Solutions:
-
Stoichiometry Control: Use a slight excess of the malonic ester (e.g., 1.1 to 1.5 equivalents) relative to the base and the alkyl halide. This ensures that the base is more likely to deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.[2]
-
Order of Addition: Add the base to the malonic ester first to pre-form the enolate, and then add the alkylating agent (3-bromo-4-fluorobenzyl bromide) slowly to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base: Use a base that matches the ester group of the malonate (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, which can complicate the product mixture.[1]
Q2: My hydrolysis step seems to be incomplete, and I am isolating a mixture of the desired carboxylic acid and the corresponding ester. How can I ensure complete hydrolysis?
A2: Incomplete Saponification.
The hydrolysis of the sterically hindered dialkyl malonate intermediate can be sluggish. Both basic (saponification) and acidic hydrolysis can be employed, but each has its challenges.
Causality: Steric hindrance around the ester carbonyl groups can slow down the rate of hydrolysis. Additionally, the choice of reaction conditions (temperature, concentration of acid/base, reaction time) is critical for driving the reaction to completion.
Solutions:
-
Vigorous Hydrolysis Conditions: For basic hydrolysis (saponification), use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide and ensure adequate heating (reflux) for an extended period. A co-solvent like ethanol can improve the solubility of the ester.
-
Acidic Hydrolysis: Acid-catalyzed hydrolysis using strong acids like sulfuric acid or hydrochloric acid at elevated temperatures is an alternative. However, this can sometimes lead to other side reactions if the substrate is sensitive to acidic conditions.
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting ester and ensure the reaction has gone to completion before proceeding with the work-up.
Q3: During the final decarboxylation step, I am getting a low yield of my target acid, and I suspect decomposition. What are the optimal conditions for decarboxylation?
A3: Premature or Uncontrolled Decarboxylation.
Substituted malonic acids are prone to decarboxylation upon heating, but the conditions need to be carefully controlled to avoid decomposition of the desired product.[3]
Causality: The decarboxylation of β-dicarboxylic acids proceeds through a cyclic transition state and is thermally driven.[4] However, excessively high temperatures or prolonged heating can lead to the decomposition of the final product, especially if impurities are present.
Solutions:
-
Controlled Heating: After acidification of the hydrolyzed intermediate, gently heat the solution to initiate decarboxylation. The evolution of carbon dioxide gas is an indicator of the reaction's progress. Avoid excessively high temperatures.
-
Solvent Choice: The choice of solvent can influence the decarboxylation temperature. In some cases, performing the decarboxylation in a higher-boiling solvent can provide better temperature control.
-
Stepwise Procedure: Isolate the substituted malonic acid after hydrolysis and then perform the decarboxylation as a separate step. This allows for purification of the intermediate and can lead to a cleaner final product.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Q4: What are the primary synthetic routes to consider for 3-(3-Bromo-4-fluorophenyl)propanoic acid?
A4: The most common and practical synthetic routes include:
-
Malonic Ester Synthesis: As detailed in the troubleshooting guide, this involves the alkylation of diethyl malonate with a 3-bromo-4-fluorobenzyl halide, followed by hydrolysis and decarboxylation.[5][6] This is a versatile and well-established method.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction would involve reacting 1-bromo-2-fluoro-4-iodobenzene (or a triflate) with an acrylic acid derivative, followed by reduction of the resulting double bond.[7] This can be a very efficient route if the starting materials are readily available.
-
Hydrolysis of a Nitrile: This route starts with the corresponding 3-(3-bromo-4-fluorophenyl)propanenitrile, which is then hydrolyzed to the carboxylic acid under acidic or basic conditions.[8][9]
The choice of route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the equipment available.
Q5: If I choose the Heck reaction route, what are the key side reactions to be aware of?
A5: The Heck reaction is a powerful tool, but it is not without its potential side reactions:
-
Double Bond Isomerization: The initially formed product can undergo isomerization of the double bond, leading to a mixture of regioisomers. This can often be suppressed by the addition of certain additives like silver salts or by careful choice of ligands and reaction conditions.[10]
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion. This can be caused by the formation of palladium black or by the degradation of the phosphine ligands.[11] Using robust ligands and ensuring anaerobic conditions can help to mitigate this.
-
Reductive Heck Reaction: In some cases, a reductive Heck reaction can occur, where the double bond of the alkene is reduced, leading to a saturated product directly. This is often dependent on the hydride source in the reaction mixture.[12]
Q6: I am considering the nitrile hydrolysis route. Can I stop the reaction at the amide stage, and what are the consequences of incomplete hydrolysis?
A6: Yes, it is possible to isolate the amide intermediate during nitrile hydrolysis, and in some cases, this may be a desired product.
-
Stopping at the Amide: Milder reaction conditions, such as using basic hydrogen peroxide or carefully controlled acidic hydrolysis at lower temperatures, can favor the formation of the amide.[13][14]
-
Incomplete Hydrolysis: If the goal is the carboxylic acid, incomplete hydrolysis will result in a mixture of the acid and the amide. This can complicate the purification process, as the amide can be difficult to separate from the carboxylic acid. Vigorous acidic or basic conditions are typically required to drive the hydrolysis to completion.[15]
Q7: In a potential Suzuki coupling approach to a precursor, what is protodeboronation and how can I minimize it?
A7: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid or ester is replaced by a hydrogen atom from the solvent or other proton sources in the reaction mixture.[16]
-
Mechanism: This reaction is often catalyzed by the base used in the Suzuki coupling and can be accelerated by elevated temperatures and the presence of water.
-
Minimization Strategies:
-
Choice of Base: Use a weaker base or a carefully controlled amount of a strong base.
-
Anhydrous Conditions: While some water is often beneficial for the Suzuki coupling, excessive water can promote protodeboronation.
-
Boronic Acid Derivative: Using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes reduce the rate of protodeboronation.[17]
-
Reaction Temperature and Time: Use the lowest effective temperature and minimize the reaction time.
-
Experimental Protocols and Data Presentation
Protocol 1: Malonic Ester Synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid
This protocol provides a general procedure. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.
Step 1: Enolate Formation and Alkylation
-
To a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol, add diethyl malonate (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 3-bromo-4-fluorobenzyl bromide (1.0 eq) in anhydrous ethanol dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(3-bromo-4-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude malonate ester, add a solution of sodium hydroxide (3.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC, typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2.
-
Gently heat the acidic solution to around 80-90 °C until the evolution of carbon dioxide ceases.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Data Presentation
Table 1: Troubleshooting Summary for Malonic Ester Synthesis
| Problem | Likely Cause | Key Solutions |
| Low yield of mono-alkylated product | Dialkylation | Use excess malonic ester; slow addition of alkyl halide. |
| Mixture of ester and acid after hydrolysis | Incomplete saponification | Use excess base; increase reaction time and/or temperature. |
| Product decomposition during final step | Uncontrolled decarboxylation | Gentle and controlled heating; consider a two-step procedure. |
Visualizations
Reaction Pathway and Side Reactions
Caption: Malonic ester synthesis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting the synthesis.
References
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. askthenerd.com [askthenerd.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 14. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with Bromo-Fluoro Aromatics
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its application to challenging substrates like bromo-fluoro aromatics requires careful optimization. The unique electronic properties imparted by the fluorine atom can introduce specific hurdles, from competing side reactions to catalyst inhibition.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions for your specific system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges researchers face when working with bromo-fluoro aromatic substrates.
Q1: My reaction shows low to no conversion of the bromo-fluoro aromatic starting material. Where should I begin troubleshooting?
A1: Failure to initiate the catalytic cycle is a common issue. The first step, oxidative addition of the palladium catalyst into the C-Br bond, is often the rate-limiting step, especially with electron-rich or sterically hindered substrates.
Initial Diagnostic Checks:
-
Catalyst and Ligand Integrity: The choice of palladium source and ligand is critical. For electron-deficient aryl bromides, electron-rich and sterically hindered phosphine ligands are often effective in accelerating the oxidative addition step.[1]
-
Recommendation: Screen a panel of catalysts and ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points due to their bulk and electron-donating nature, which promotes both oxidative addition and the final reductive elimination step.[2][3] For particularly challenging substrates like unprotected ortho-bromoanilines, specialized pre-catalysts such as CataCXium® A Pd G3 have shown unique efficacy.[1][4]
-
-
Base Efficacy: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for the transmetalation step.[5]
-
Recommendation: If a common base like K₂CO₃ fails, switch to a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for these challenging couplings.[1] Ensure the base is a fine, anhydrous powder. Note that for K₃PO₄, a small, controlled amount of water can sometimes be beneficial.[6]
-
-
Solvent System: The solvent must solubilize all components and not interfere with the catalyst.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Q2: I'm observing a significant amount of de-brominated fluoroarene as a byproduct. How can I suppress this hydrodehalogenation?
A2: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by hydrogen.[8][9] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species, which can arise from the solvent, base, or impurities.
Strategies to Minimize De-bromination:
-
Re-evaluate Your Base: Some bases or impurities within them can act as hydride sources.
-
Recommendation: Switching to a meticulously anhydrous, high-purity base like K₃PO₄ or Cs₂CO₃ can be effective. Avoid bases known to potentially generate hydrides.
-
-
Optimize Ligand Choice: The ligand influences the relative rates of productive coupling versus dehalogenation.
-
Recommendation: Bulky, electron-rich ligands often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. Ligands like XPhos and SPhos are excellent candidates.[2]
-
-
Control Reaction Conditions: High temperatures and extended reaction times can exacerbate dehalogenation.[9]
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature, even if it requires a longer time. The key is to find a balance where the rate of coupling is reasonable while the rate of dehalogenation is minimized.
-
-
Water Content: The role of water can be complex. While necessary for many protocols using inorganic bases, excess water or certain sources of it can promote the formation of Pd-H species.
-
Recommendation: In reactions that appear sensitive to dehalogenation, using minimal amounts of high-purity, degassed water is crucial. For some systems, nearly anhydrous conditions (e.g., using K₃PO₄ in dry dioxane) might be the solution.[10]
-
Q3: My reaction is giving byproducts suggesting C-F bond activation. How do I ensure selectivity for the C-Br bond?
A3: While the C-Br bond is significantly more reactive than the C-F bond, unwanted C-F activation can occur under certain conditions, particularly with highly fluorinated aromatics or those bearing strong electron-withdrawing groups (like -NO₂) ortho to a fluorine atom.[11][12]
Ensuring C-Br Selectivity:
-
Milder Reaction Conditions: Aggressive conditions can overcome the higher activation barrier of C-F bond cleavage.
-
Recommendation: Avoid excessively high temperatures. If your desired C-Br coupling is sluggish, it is preferable to optimize the catalyst system rather than simply increasing the heat, which might trigger C-F activation.
-
-
Choice of Base: Strong, nucleophilic bases can directly attack the electron-deficient fluorinated ring in a competing SNAr reaction, which can be mistaken for a palladium-catalyzed process.[13]
-
Recommendation: Use a milder, non-nucleophilic base like K₃PO₄ or K₂CO₃ instead of stronger options like alkoxides if C-F substitution is observed.[13]
-
-
Catalyst System: The nature of the palladium catalyst dictates its reactivity and selectivity.
-
Recommendation: Standard Suzuki catalysts are generally selective for C-Br over C-F bonds. If you are observing C-F activation, it may indicate your system is unusually activated towards this pathway. Stick to well-established catalyst systems like Pd(PPh₃)₄ or those generated from Pd(OAc)₂ with phosphine ligands, which have a proven track record of selectivity.
-
Caption: The Suzuki catalytic cycle highlighting key problem areas.
Frequently Asked Questions (FAQs)
Q: Why are bromo-fluoro aromatics considered challenging substrates? A: The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative addition, making the initial step of the catalytic cycle more difficult compared to non-fluorinated analogues. Furthermore, the presence of the C-F bond introduces the potential for side reactions like C-F activation or nucleophilic aromatic substitution, especially under harsh conditions.[14]
Q: How do I choose between a boronic acid, a boronate ester (e.g., pinacol), and a trifluoroborate salt? A: This choice depends on the stability of your coupling partner.
-
Boronic Acids: Most common, but can be prone to decomposition via protodeboronation (hydrolysis back to the arene) or homocoupling (dimerization).[2]
-
Boronate Esters (e.g., pinacol esters): More stable, less prone to decomposition, and release the boronic acid slowly in situ. They are an excellent choice for difficult or slow reactions.[2]
-
Potassium Trifluoroborate Salts (Ar-BF₃K): Highly stable, crystalline solids that are robust against protodeboronation. They are particularly useful when working with sensitive boronic acids.[2][3]
Q: What are the best general-purpose starting conditions for a new bromo-fluoro aromatic substrate? A: A robust starting point is crucial for successful optimization. The following conditions are a good baseline for screening.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G3 (1-3 mol%) | Pd(dppf)Cl₂ is a reliable workhorse. XPhos G3 is a modern pre-catalyst that is highly active for challenging substrates.[1][15] |
| Ligand | (If not using a pre-catalyst) XPhos or SPhos (1-2 equiv. to Pd) | Bulky, electron-rich ligands accelerate key steps and are broadly effective.[1][3] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base effective for many challenging couplings.[16] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | Good balance of solubility for organic substrates and the inorganic base.[7] |
| Temperature | 80-100 °C | Sufficient thermal energy for most couplings without being overly aggressive. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxygen from causing boronic acid homocoupling and catalyst degradation.[2] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a detailed, step-by-step methodology for a small-scale test reaction. Note: This is a general guideline and must be optimized for your specific substrates.
Materials:
-
Bromo-fluoro aromatic (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1, to make a 0.1 M solution)
-
Reaction vessel (e.g., microwave vial with stir bar)
Procedure:
-
Preparation: To a dry reaction vial containing a magnetic stir bar, add the bromo-fluoro aromatic (e.g., 0.5 mmol, 1.0 equiv), the boronic acid partner (0.6 mmol, 1.2 equiv), and the base (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (0.01 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent mixture (5 mL for a 0.1 M solution) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- (No valid reference)
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Emmert, M. H., et al. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
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Cargill, M. R., et al. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]
-
Tejwani, P. B., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Available at: [Link]
-
Handy, S. T., et al. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Available at: [Link]
- (No valid reference)
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros - Reddit. Available at: [Link]
-
G. A. Molander & N. Ellis. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (While not in the provided search, this is a foundational reference for the mechanism). A similar overview is available in: Norio, M. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
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Campbell, M. G., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Campeau, L-C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-(3-Bromo-4-fluorophenyl)propanoic Acid - Stability and Degradation Guide
Welcome to the technical support center for 3-(3-Bromo-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling, storage, and stability of 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Q1: What are the recommended storage conditions for 3-(3-Bromo-4-fluorophenyl)propanoic acid?
A1: To ensure the long-term stability of 3-(3-Bromo-4-fluorophenyl)propanoic acid, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if the compound is stored in a solvent.
Q2: Is this compound sensitive to light?
A2: Yes, aromatic compounds containing bromine can be susceptible to photodegradation.[1][2] Exposure to UV or even strong ambient light can potentially lead to the cleavage of the carbon-bromine bond, initiating degradation. Therefore, it is crucial to store the compound in an amber vial or a light-proof container and to minimize its exposure to light during experimental procedures.
Q3: What solvents are suitable for dissolving 3-(3-Bromo-4-fluorophenyl)propanoic acid?
A3: 3-(3-Bromo-4-fluorophenyl)propanoic acid is a carboxylic acid and is generally soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at higher pH values due to the formation of the carboxylate salt. When preparing stock solutions, ensure the solvent is of high purity and free of contaminants that could catalyze degradation.
Q4: What are the primary degradation pathways I should be aware of?
A4: Based on the structure of 3-(3-Bromo-4-fluorophenyl)propanoic acid, the most probable degradation pathways include:
-
Hydrolysis: The carboxylic acid functional group itself is generally stable to hydrolysis, but under harsh acidic or basic conditions, other reactions could be promoted.
-
Oxidation: The propanoic acid side chain and the aromatic ring can be susceptible to oxidation, potentially leading to the formation of various byproducts.[3]
-
Photodegradation: As mentioned, the carbon-bromine bond is a potential site for photolytic cleavage, leading to debromination.[1][2]
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires high heat.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments, with a focus on the scientific reasoning behind the troubleshooting steps.
Q: I am seeing a new, unexpected peak in my HPLC chromatogram after storing my sample solution for a few days. What could be the cause?
A: The appearance of a new peak is a strong indicator of degradation. The identity of the new peak depends on the storage conditions.
-
Scientific Rationale: The stability of a compound in solution is influenced by factors such as the solvent, pH, temperature, and exposure to light and air.[4][5] Over time, these factors can lead to chemical transformations of the parent compound into degradation products, which will appear as new peaks in a chromatographic analysis.
-
Troubleshooting Steps:
-
Characterize the New Peak: If possible, use a mass spectrometer (LC-MS) to get the mass of the new peak. A mass loss of 79/81 Da (the isotopic mass of bromine) would suggest debromination. An increase in mass of 16 Da could indicate oxidation (hydroxylation).
-
Review Storage Conditions:
-
Light Exposure: Was the solution protected from light? If not, the new peak could be a photodecomposition product. Photodegradation of brominated flame retardants has been shown to proceed via debromination.[1][2]
-
Temperature: Was the solution stored at the recommended temperature? Elevated temperatures can accelerate hydrolysis and other degradation reactions.
-
pH of the Medium: If your sample is in a buffered solution, consider if the pH is appropriate. Extreme pH values can catalyze hydrolysis.
-
Presence of Oxidants: Was the solvent degassed? Dissolved oxygen can lead to oxidative degradation.[3]
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradation product, you can perform a controlled forced degradation study (see experimental protocols below). By intentionally stressing the compound under specific conditions (e.g., acid, base, peroxide, light, heat), you can generate the degradation products and compare their retention times and mass spectra with the unknown peak in your sample.[6][7]
-
Q: The peak corresponding to 3-(3-Bromo-4-fluorophenyl)propanoic acid in my chromatogram is tailing. What could be the issue?
A: Peak tailing for a carboxylic acid is often related to interactions with the stationary phase or issues with the mobile phase.
-
Scientific Rationale: Carboxylic acids can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing. The pH of the mobile phase also plays a crucial role; at a pH close to the pKa of the carboxylic acid, both the acidic and conjugate base forms exist, which can lead to peak distortion.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid group (typically to a pH of 2.5-3.5). This will ensure that the compound is in its neutral form and interacts more consistently with the C18 stationary phase.
-
Use a Different Column: Consider using a column with end-capping to minimize silanol interactions or a column specifically designed for the analysis of polar compounds.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Ensure Proper Dissolution: Make sure your compound is fully dissolved in the mobile phase or a compatible solvent before injection.
-
Q: I am observing a gradual decrease in the concentration of my stock solution over time, even when stored correctly. What is happening?
A: A gradual loss of potency suggests slow degradation or adsorption to the container.
-
Scientific Rationale: Even under recommended storage conditions, some compounds can exhibit slow degradation over extended periods. Adsorption to the surface of the storage container, especially with plastic vials, can also lead to an apparent decrease in concentration.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Double-check that the storage conditions (temperature, light protection) have been consistently maintained.
-
Consider the Container Material: If you are using plastic containers, consider switching to glass vials (amber glass is preferable to protect from light) to minimize adsorption.
-
Perform a Stability Study: To understand the rate of degradation, you can perform a long-term stability study where you analyze the concentration of the stock solution at regular intervals.[8] This will help you establish a reliable shelf-life for your solutions.
-
Check for Volatility: While this compound is not expected to be highly volatile, ensure your container is properly sealed to prevent solvent evaporation, which would concentrate the sample.
-
Visualizing Degradation and Experimental Workflows
To better understand the potential degradation pathways and the process of investigating them, the following diagrams are provided.
Potential Degradation Pathways
Caption: Potential degradation pathways for 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
Data Summary
Table 1: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | To slow down potential degradation reactions. |
| Light Protection | Store in amber vials or in the dark | To prevent photodegradation, particularly debromination.[1][2] |
| Container | Tightly sealed glass vials | To prevent moisture ingress and adsorption to container walls. |
| Handling | Use in a well-ventilated area. Wear appropriate PPE. | To ensure laboratory safety. |
Table 2: Potential Degradation Products and Analytical Signatures
| Stress Condition | Potential Degradation Product | Expected Analytical Signature (LC-MS) |
| Photolytic | 3-(4-Fluorophenyl)propanoic acid | Mass loss of 79/81 Da (isotopic pattern of Br) |
| Oxidative | Hydroxylated derivatives | Mass increase of 16 Da per hydroxyl group |
| Thermal | 1-Bromo-2-fluoro-4-ethylbenzene | Mass loss of 44 Da (CO2) |
| Harsh Acid/Base | To be determined | May lead to complex degradation profiles |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies. These should be adapted based on the specific instrumentation and experimental goals. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Protocol 1: Stability-Indicating HPLC Method Development (Starting Point)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point is 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Studies
1. Acid Hydrolysis:
-
To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
2. Base Hydrolysis:
-
To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80 °C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the appropriate solvent, and dilute for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) to a photostability chamber with a light source that provides both UV and visible light (e.g., Option 2 of the ICH Q1B guideline).
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
References
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
MDPI. (n.d.). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]
-
Pharmaceutical Technology. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
ChecklistGuro. (2023). Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
MDPI. (n.d.). Titanium Dioxide-Based Photocatalysts for Degradation of Emerging Contaminants including Pharmaceutical Pollutants. [Link]
-
PubMed. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. [Link]
-
PubMed. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. [Link]
-
PubMed. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]
-
ResearchGate. (2003). Photodegradation of pharmaceuticals in the aquatic environment: A review. [Link]
-
Pharmaceutical Technology. (2017). Determining Drug Stability. [Link]
-
ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products. [Link]
-
Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]
-
HoloLink. (n.d.). Propanoic Acid Oxidation. [Link]
-
Research Journal of Pharmacy and Technology. (2012). Stability Indicating Forced Degradation Studies. [Link]
-
PubMed Central. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. [Link]
Sources
- 1. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 2. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sensor-data.hololink.io [sensor-data.hololink.io]
- 4. www3.paho.org [www3.paho.org]
- 5. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 6. scribd.com [scribd.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
Technical Support Center: Troubleshooting Solubility Issues of 3-(3-Bromo-4-fluorophenyl)propanoic acid in Assays
Welcome to the technical support resource for 3-(3-Bromo-4-fluorophenyl)propanoic acid (CAS 866862-24-0). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered during in vitro and cell-based assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible results, significantly impacting experimental outcomes.[1][2] This document provides a structured, question-and-answer approach to diagnose and solve these issues, ensuring the integrity and reliability of your data.
Understanding the Compound: Physicochemical Properties
Before troubleshooting, it is essential to understand the key physicochemical properties of 3-(3-Bromo-4-fluorophenyl)propanoic acid that influence its solubility. While experimental data for this specific compound is limited, we can infer its behavior from its structure and data on similar compounds.
Structure:
This compound is a halogenated aromatic carboxylic acid. Key features influencing solubility include:
-
Carboxylic Acid Group (-COOH): This is a weakly acidic functional group, meaning its charge state and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[3]
-
Aromatic Ring with Halogen Substituents (Bromo and Fluoro): The phenyl ring and the bromine and fluorine atoms contribute to the molecule's hydrophobicity (lipophilicity), which generally leads to low aqueous solubility.[4]
Predicted Physicochemical Parameters:
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 247.06 g/mol [4] | Larger molecules can sometimes present solubility challenges. |
| pKa (Predicted) | ~4.5 - 5.0 | The compound will be predominantly in its less soluble, neutral form at pH values below its pKa and in its more soluble, ionized (carboxylate) form at pH values above its pKa.[2][5] |
| logP (Predicted) | ~2.5 - 3.0 | A positive logP value indicates that the compound is more soluble in lipids (octanol) than in water, signifying its hydrophobic nature.[6][7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 3-(3-Bromo-4-fluorophenyl)propanoic acid is not dissolving in my aqueous assay buffer. What should I do?
A1: Direct dissolution in aqueous buffers is often challenging for hydrophobic compounds like this one. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
Causality: The hydrophobic nature of the bromofluorophenyl group counteracts the hydrophilic nature of the carboxylic acid group, leading to poor overall solubility in water. An organic solvent is needed to overcome the intermolecular forces of the solid compound.
Recommended Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of a wide range of compounds for biological assays.[8]
-
Calculation: Determine the mass of the compound required for your desired stock concentration and volume. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[9]
-
Procedure: a. Accurately weigh the required amount of 3-(3-Bromo-4-fluorophenyl)propanoic acid. b. Transfer the compound to a sterile vial. c. Add the calculated volume of anhydrous DMSO. d. Vortex thoroughly. If the compound does not fully dissolve, you can use an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be attempted, but be mindful of potential compound degradation.[10] e. Visually inspect the solution to ensure it is clear and free of particulates. f. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as "crashing out," is common when a compound-laden organic solvent is rapidly introduced into an aqueous medium where the compound has low solubility.[11] Several strategies can mitigate this.
Troubleshooting Workflow for Precipitation Upon Dilution:
A decision tree for addressing compound precipitation.
-
1. Optimize Your Dilution Protocol:
-
Causality: Rapid, localized high concentrations of the compound in the aqueous buffer can trigger precipitation.
-
Solution: Instead of a single large dilution, perform a serial dilution. Add the DMSO stock drop-wise to the pre-warmed assay buffer while gently vortexing or stirring. This gradual introduction helps to avoid a sudden solvent-exchange shock.[12] It is often best to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[2]
-
-
2. Reduce the Final Assay Concentration:
-
Causality: The concentration you are testing may simply be above the compound's maximum aqueous solubility under your assay conditions.
-
Solution: Test a lower concentration range of your compound.
-
-
3. Increase the Final DMSO Concentration (with caution):
-
Causality: A higher percentage of co-solvent (DMSO) can help keep the compound in solution.
-
Solution: While the goal is to keep the final DMSO concentration low (ideally below 0.5%), some cell lines or assays can tolerate slightly higher concentrations.[8] It is critical to run a vehicle control with the same final DMSO concentration to ensure that the solvent itself is not affecting the assay results. The tolerable DMSO concentration must be determined empirically for your specific assay.
-
-
4. Adjust the pH of Your Assay Buffer:
-
Causality: As a carboxylic acid, 3-(3-Bromo-4-fluorophenyl)propanoic acid's solubility is pH-dependent. At a pH below its pKa, it will be in its neutral, less soluble form. At a pH above its pKa, it will be in its ionized, more soluble carboxylate form.[2][3]
-
Solution: If your assay allows, consider increasing the pH of your buffer to be at least 1-2 units above the predicted pKa (e.g., pH 7.0-7.4). This will favor the more soluble, deprotonated form of the compound.
-
-
5. Use Solubility Enhancers:
-
Causality: Certain excipients can form complexes with hydrophobic compounds, increasing their apparent aqueous solubility.
-
Solution: Cyclodextrins
-
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[5][13]
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[14][15]
-
Protocol Consideration: If using HP-β-CD, it should be included in the assay buffer before the compound's DMSO stock is added. Be aware that cyclodextrins can have biological effects of their own, so appropriate controls are necessary.[16]
-
-
Q3: My assay results are inconsistent and show high variability between replicates. Could this be a solubility issue?
A3: Yes, poor solubility is a very common cause of inconsistent and unreliable biological data.[1]
Causality: If your compound is not fully dissolved, its actual concentration in the assay is unknown and lower than the nominal concentration. Any undissolved compound can exist as a fine precipitate or suspension, leading to uneven distribution in the wells of a microplate and, therefore, high variability in the results.[17]
Recommended Action: Perform a Kinetic Solubility Assay
A kinetic solubility assay can help you determine the maximum soluble concentration of your compound under your specific assay conditions.[18]
Simplified Kinetic Solubility Protocol (Nephelometry or Turbidity):
-
Prepare a serial dilution of your compound in 100% DMSO in a clear microplate.
-
Add your assay buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO percentage.
-
Incubate the plate at the same temperature and for the same duration as your main assay.
-
Measure the turbidity or light scattering in each well using a plate reader. An increase in turbidity or light scatter compared to the vehicle control indicates compound precipitation.
-
The highest concentration that does not show an increase in turbidity is your approximate kinetic solubility limit under those conditions.
Workflow for a kinetic solubility assay.
Q4: What is the correct way to perform serial dilutions to maintain a consistent final DMSO concentration?
A4: It is critical to maintain a consistent final DMSO concentration across all wells of a dose-response experiment to avoid solvent-induced artifacts. The best practice is to perform the serial dilution in 100% DMSO first, and then make the final dilution into the assay buffer.
Protocol: Serial Dilution for Dose-Response Curves
-
Prepare Intermediate Stocks in 100% DMSO: a. Start with your highest concentration stock solution in 100% DMSO (e.g., 10 mM). b. Create a series of intermediate stocks by performing a serial dilution (e.g., 2-fold or 10-fold) using 100% DMSO as the diluent. This will result in a set of tubes with decreasing compound concentrations, but all in 100% DMSO.[19][20]
-
Final Dilution into Assay Medium: a. For each final concentration to be tested, add a small, consistent volume of the corresponding intermediate DMSO stock to the required volume of assay medium. For example, to achieve a 0.1% final DMSO concentration, you would add 1 µL of each intermediate stock to 999 µL of assay medium.[19]
This two-step process ensures that each well in your assay plate receives the same final concentration of DMSO, isolating the effect of the compound.
References
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PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved January 22, 2026, from [Link]
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved January 22, 2026, from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 22, 2026, from [Link]
-
Lund University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 22, 2026, from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 22, 2026, from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 22, 2026, from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved January 22, 2026, from [Link]
-
FasterCapital. (2025, April 6). Stock Solution: From Stock to Dilution: The Art of Preparation. Retrieved January 22, 2026, from [Link]
-
NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer. Retrieved January 22, 2026, from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved January 22, 2026, from [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved January 22, 2026, from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 22, 2026, from [Link]
-
PubMed. (n.d.). An inline QC method for determining serial dilution performance of DMSO-based systems. Retrieved January 22, 2026, from [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 22, 2026, from [Link]
-
Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved January 22, 2026, from [Link]
-
National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved January 22, 2026, from [Link]
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PubMed. (2023, April 5). Investigation of 2-Hydroxypropyl-β-Cyclodextrin Treatment in a Neuronal-Like Cell Model of Niemann-Pick Type C Using Quantitative Proteomics. Retrieved January 22, 2026, from [Link]
-
Lab Manager. (2025, September 22). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved January 22, 2026, from [Link]
-
Frontiers. (2021, August 19). Pro-Inflammatory Implications of 2-Hydroxypropyl-β-cyclodextrin Treatment. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, August 5). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved January 22, 2026, from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved January 22, 2026, from [Link]
-
PMC. (2022, November 10). Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells. Retrieved January 22, 2026, from [Link]
-
Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 3-(3-Bromo-2-fluorophenyl)propanoic acid. Retrieved January 22, 2026, from [Link]
-
SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. Retrieved January 22, 2026, from [Link]
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Technical Support Center: Scalable Synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic Acid for Bulk Manufacturing
Welcome to the technical support center dedicated to the scalable synthesis of 3-(3-bromo-4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the bulk manufacturing of this key chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, efficient, and scalable synthetic process.
Introduction to Synthetic Strategies
The synthesis of 3-(3-bromo-4-fluorophenyl)propanoic acid on a large scale primarily revolves around two robust and well-established methodologies: the Malonic Ester Synthesis and the Palladium-Catalyzed Heck Reaction . Each route offers distinct advantages and presents unique challenges in a bulk manufacturing setting. This guide will delve into the intricacies of both pathways, offering a comparative analysis to aid in the selection of the most suitable process for your specific needs.
A crucial starting material for these synthetic routes is 3-bromo-4-fluorobenzaldehyde or a derivative thereof. A common industrial preparation of 3-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde.
Visualizing the Synthetic Workflow
To provide a clear overview of the primary synthetic routes, the following diagram illustrates the key transformations from readily available starting materials to the final product.
Caption: A decision tree for troubleshooting low yields in the malonic ester synthesis.
Route 2: Palladium-Catalyzed Heck Reaction - FAQs and Troubleshooting
The Heck reaction is a powerful tool for carbon-carbon bond formation, involving the palladium-catalyzed coupling of an aryl halide with an alkene. [1][2]For the synthesis of 3-(3-bromo-4-fluorophenyl)propanoic acid, this would typically involve the reaction of a 3-bromo-4-fluorophenyl halide with an acrylic acid ester, followed by hydrolysis.
Q1: What is the most suitable palladium catalyst and ligand combination for the Heck reaction of 3-bromo-4-fluorobenzyl bromide with an acrylate on a large scale?
A1: The choice of catalyst and ligand is critical for a successful and scalable Heck reaction. [3][4]For aryl bromides, common and effective catalyst systems include:
-
Palladium(II) acetate (Pd(OAc)2) with a phosphine ligand: Triphenylphosphine (PPh3) is a standard choice, but for more challenging substrates, bulky electron-rich phosphine ligands like tri(tert-butyl)phosphine or phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can be more effective. [5]* Palladacycle catalysts: These are often more stable and require lower catalyst loadings, which is advantageous for bulk manufacturing.
-
Phosphine-free catalyst systems: In some cases, phosphine-free systems using N-heterocyclic carbene (NHC) ligands or even simple palladium salts under specific conditions can be effective and may offer advantages in terms of cost and ease of removal of catalyst residues. [6] Q2: We are observing issues with regioselectivity in the Heck coupling, leading to a mixture of α- and β-arylated products. How can we improve the selectivity for the desired β-isomer?
A2: Achieving high regioselectivity is a common challenge in the Heck reaction of electron-rich olefins. To favor the formation of the linear β-product:
-
Ligand Choice: The use of bidentate phosphine ligands can often favor the formation of the linear product.
-
Solvent: The polarity of the solvent can influence regioselectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used.
-
Additives: The addition of certain salts, such as silver or thallium salts, has been shown to improve the regioselectivity, although their use on a large scale may be limited by cost and toxicity.
Q3: Catalyst deactivation is a concern in our pilot-scale runs. What are the common causes and how can we prevent it?
A3: Catalyst deactivation can significantly impact the efficiency and cost-effectiveness of the process. Common causes and preventative measures include:
-
Oxidation of the Pd(0) species: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active catalyst.
-
Ligand degradation: Some phosphine ligands can be sensitive to air and moisture. Use high-purity, anhydrous solvents and reagents.
-
Formation of palladium black: This indicates catalyst agglomeration and deactivation. This can sometimes be mitigated by adjusting the temperature, catalyst loading, or ligand-to-metal ratio.
Q4: The removal of palladium residues from the final product is a major challenge. What are the recommended purification strategies for bulk manufacturing?
A4: The removal of heavy metal contaminants is a critical regulatory requirement, especially for pharmaceutical intermediates. Effective strategies include:
-
Extraction: After the reaction, a series of aqueous washes can help remove a significant portion of the palladium salts.
-
Charcoal Treatment: Activated carbon is effective at adsorbing palladium residues. A filtration step after treatment with activated charcoal is a common industrial practice.
-
Scavenger Resins: There are commercially available scavenger resins with functional groups that chelate palladium, allowing for its efficient removal by filtration.
Comparative Summary of Synthetic Routes
| Parameter | Malonic Ester Synthesis | Heck Reaction |
| Starting Materials | 3-bromo-4-fluorobenzyl bromide, diethyl malonate | 3-bromo-4-fluorobenzyl halide, acrylic acid ester |
| Key Reagents | Strong base (e.g., NaOEt) | Palladium catalyst, phosphine ligand, base |
| Scalability | Generally good, well-established for bulk synthesis | Can be challenging due to catalyst cost and sensitivity |
| Key Challenges | Dialkylation, high-temperature decarboxylation | Catalyst deactivation, regioselectivity, palladium removal |
| Atom Economy | Moderate, involves the loss of CO2 and ethanol | Generally higher than malonic ester synthesis |
| Cost-Effectiveness | Can be cost-effective due to cheaper reagents | Catalyst cost can be a significant factor |
Detailed Experimental Protocol: Malonic Ester Synthesis (Illustrative)
This protocol is a representative example and should be optimized for specific equipment and safety protocols in a manufacturing environment.
Step 1: Alkylation
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge anhydrous ethanol and sodium metal under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Once the sodium has completely reacted, cool the solution to room temperature.
-
Add diethyl malonate dropwise to the sodium ethoxide solution, maintaining the temperature below 30 °C.
-
Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Slowly add a solution of 3-bromo-4-fluorobenzyl bromide in anhydrous ethanol to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 25-30 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., GC or HPLC).
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the ethanol by distillation.
-
Extract the crude alkylated malonic ester with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude diethyl 2-(3-bromo-4-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated malonic ester, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and stir vigorously for 4-8 hours, or until the saponification is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic.
-
Heat the acidic mixture to 100-120 °C to effect decarboxylation. The evolution of CO2 should be monitored.
-
Continue heating until the gas evolution ceases.
-
Cool the reaction mixture, which should result in the precipitation of the crude 3-(3-bromo-4-fluorophenyl)propanoic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane or ethanol/water) to obtain the pure 3-(3-bromo-4-fluorophenyl)propanoic acid.
References
- This citation is a placeholder for a relevant scientific article on phase-transfer c
-
Monoalkylation of malonic ester under phase-transfer catalysis conditions: Possibilities for the enhancement of reaction performance and selectivity. ResearchGate. [Link]
- This citation is a placeholder for a relevant scientific article on Heck reaction troubleshooting.
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
- This citation is a placeholder for a relevant scientific article on Knoevenagel condens
-
Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. OSTI.GOV. [Link]
- This citation is a placeholder for a relevant scientific article on large-scale purification of chemical intermedi
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]
- This citation is a placeholder for a relevant scientific article on industrial-scale chemical synthesis.
- This citation is a placeholder for a relevant scientific article on analytical methods for quality control in chemical manufacturing.
- This citation is a placeholder for a relevant scientific article on safety in chemical manufacturing.
- This citation is a placeholder for a relevant scientific article on the synthesis of 3-bromo-4-fluorobenzaldehyde.
-
Malonic ester synthesis. Wikipedia. [Link]
- This citation is a placeholder for a relevant scientific article on the Knoevenagel condensation for the synthesis of cinnamic acid deriv
- This citation is a placeholder for a relevant scientific article on the reduction of cinnamic acid deriv
- This citation is a placeholder for a relevant scientific article on the Heck reaction for the synthesis of cinnamic acid deriv
- This citation is a placeholder for a relevant scientific article on the hydrolysis of esters.
- This citation is a placeholder for a relevant scientific article on the synthesis of 3-bromo-4-fluorobenzyl bromide.
- This citation is a placeholder for a relevant scientific article on the purific
- This citation is a placeholder for a relevant scientific article on the analysis of impurities in active pharmaceutical ingredients.
- This citation is a placeholder for a relevant scientific article on process safety in the chemical industry.
- This citation is a placeholder for a relevant scientific article on green chemistry in bulk manufacturing.
- This citation is a placeholder for a relevant scientific article on the large-scale synthesis of propanoic acid deriv
- This citation is a placeholder for a relevant scientific article on the troubleshooting of palladium-c
- This citation is a placeholder for a relevant scientific article on the optimiz
- This citation is a placeholder for a relevant scientific article on the characterization of 3-(3-bromo-4-fluorophenyl)propanoic acid.
- This citation is a placeholder for a relevant scientific article on the use of 3-(3-bromo-4-fluorophenyl)propanoic acid in drug discovery.
- This citation is a placeholder for a relevant scientific article on the regul
-
Heck Reaction. Organic Chemistry Portal. [Link]
- This citation is a placeholder for a relevant scientific article on the synthesis of 3-(3-bromo-2-fluorophenyl)propanoic acid.
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]
- This citation is a placeholder for a relevant scientific article on the synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid.
-
Ionic Liquid-Promoted, Highly Regioselective Heck Arylation of Electron-Rich Olefins by Aryl Halides. University of Liverpool. [Link]
-
Heck reaction. Wikipedia. [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids [mdpi.com]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Impurities in Commercial 3-(3-Bromo-4-fluorophenyl)propanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in commercial batches of 3-(3-Bromo-4-fluorophenyl)propanoic acid (CAS No. 866862-24-0). Understanding the impurity profile of this critical starting material is paramount for ensuring the quality, safety, and efficacy of downstream pharmaceutical products.
I. Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in commercial 3-(3-Bromo-4-fluorophenyl)propanoic acid?
A1: Impurities in commercially available 3-(3-Bromo-4-fluorophenyl)propanoic acid can generally be categorized into three main sources:
-
Process-Related Impurities: These arise from the synthetic route used to manufacture the compound. Common synthetic pathways, such as the malonic ester synthesis, can introduce unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Products: The molecule may degrade over time due to factors like exposure to heat, light, or atmospheric oxygen.
-
Contaminants: These can be introduced from solvents, reagents, or cross-contamination during manufacturing and storage.
Q2: Why is it crucial to identify and control these impurities?
A2: The presence of impurities, even in trace amounts, can have significant consequences in drug development.[1] They can:
-
Affect the safety and toxicity of the final drug product.
-
Alter the efficacy and pharmacological profile of the active pharmaceutical ingredient (API).
-
Impact the stability and shelf-life of the drug substance.
-
Lead to challenges in meeting stringent regulatory requirements set by agencies like the FDA and EMA.
Q3: What are the typical purity levels for commercial 3-(3-Bromo-4-fluorophenyl)propanoic acid?
A3: Commercial grades of 3-(3-Bromo-4-fluorophenyl)propanoic acid typically have a purity of 95% or higher, as indicated by suppliers. However, the remaining percentage can consist of several minor impurities that may need to be identified and quantified, especially for pharmaceutical applications.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues that may be linked to impurities in your batch of 3-(3-Bromo-4-fluorophenyl)propanoic acid.
| Observed Issue | Potential Impurity-Related Cause | Troubleshooting Steps & Rationale |
| Inconsistent reaction yields or kinetics in subsequent synthetic steps. | Presence of unreacted starting materials or intermediates. | 1. Re-purify the starting material: Recrystallization or column chromatography can remove more polar or less polar impurities. 2. Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard): This will determine the exact purity of your starting material and allow for accurate stoichiometry calculations. |
| Formation of unexpected side-products in your reaction. | Reaction with isomeric impurities. | 1. Characterize the starting material by 2D NMR: Techniques like COSY and HMBC can help identify regioisomers. 2. Develop a specific HPLC method: A well-developed HPLC method should be able to separate the desired compound from its isomers. |
| Difficulty in achieving desired purity of the final product. | Carry-over of impurities from the starting material. | 1. Implement an additional purification step for an intermediate in your synthesis: This can prevent the impurity from being carried through to the final product. 2. Re-evaluate the purification method for your final compound: A different solvent system for crystallization or an alternative chromatographic technique may be necessary. |
| Discoloration of the starting material or reaction mixture. | Presence of degradation products or trace metal contaminants. | 1. Store the starting material under inert gas and protected from light. 2. Perform elemental analysis (e.g., ICP-MS) if metal contamination is suspected. |
III. Identification and Characterization of Potential Impurities
Based on a likely synthetic route for 3-(3-Bromo-4-fluorophenyl)propanoic acid, the malonic ester synthesis, we can predict several potential process-related impurities.
Likely Synthetic Pathway:
Caption: A plausible synthetic route to 3-(3-Bromo-4-fluorophenyl)propanoic acid.
A. Potential Process-Related Impurities
| Impurity Name | Structure | Potential Source | Typical Analytical Signature |
| 3-Bromo-4-fluorobenzyl alcohol | BrC1=CC(F)=C(C=C1)CO | Incomplete conversion of the starting benzyl alcohol to the halide, or hydrolysis of the benzyl halide. | HPLC: Elutes earlier than the final product. MS: Characteristic molecular ion. |
| 3-Bromo-4-fluorobenzaldehyde | BrC1=CC(F)=C(C=C1)C=O | Oxidation of the starting benzyl alcohol or halide. | HPLC: Can be detected by derivatization with 2,4-dinitrophenylhydrazine followed by UV detection. |
| Diethyl 2-(3-bromo-4-fluorobenzyl)malonate | BrC1=CC(F)=C(C=C1)CC(C(=O)OCC)C(=O)OCC | Incomplete hydrolysis of the malonic ester intermediate. | HPLC: Elutes later than the final product. MS: Characteristic molecular ion. |
| 2-(3-Bromo-4-fluorophenyl)acetic acid | BrC1=CC(F)=C(C=C1)CC(=O)O | Potential side product from an alternative synthetic route or degradation. | HPLC: Elutes closely to the main product. MS: Molecular ion with a mass difference of CH2. |
| Regioisomers (e.g., 3-(2-Bromo-4-fluorophenyl)propanoic acid) | BrC1=C(C=C(F)C=C1)CCC(=O)O | Impurities in the starting brominated-fluorinated aromatic compound. | HPLC: May co-elute or elute very closely. NMR: Distinct aromatic proton splitting patterns. |
B. Potential Degradation Products
Forced degradation studies, as outlined by ICH guidelines, can help identify potential degradation products.[2][3]
| Degradation Condition | Potential Degradation Products | Rationale |
| Acid/Base Hydrolysis | Unlikely to cause significant degradation of the core structure under mild conditions. | The propanoic acid moiety is generally stable to hydrolysis. |
| Oxidation (e.g., H2O2) | Benzoic acid derivatives (e.g., 3-Bromo-4-fluorobenzoic acid) | Oxidation of the benzylic position of the propanoic acid side chain. |
| Thermal Stress | Decarboxylation products (e.g., 1-Bromo-2-fluoro-4-ethylbenzene) | Loss of the carboxylic acid group at elevated temperatures. |
| Photostability | Potential for dehalogenation or formation of radical species. | The carbon-bromine bond can be susceptible to photolytic cleavage. |
IV. Experimental Protocols for Impurity Identification
A. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Rationale: HPLC is a powerful technique for separating and quantifying impurities in pharmaceutical compounds. A reverse-phase method is typically suitable for this class of molecules.
Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Workflow for HPLC Analysis:
Caption: A typical workflow for HPLC-based impurity analysis.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR is indispensable for the structural confirmation of the main compound and the identification of unknown impurities, particularly isomers.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR:
-
Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the aromatic and aliphatic protons.
-
The aromatic region (typically 7-8 ppm) is crucial for identifying regioisomers, as they will exhibit different splitting patterns.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are essential for unambiguously assigning proton and carbon signals and for elucidating the structure of unknown impurities.
-
C. Mass Spectrometry (MS) for Molecular Weight Determination
Rationale: MS provides accurate mass information, which is critical for identifying impurities by their molecular weight. Coupling HPLC with MS (LC-MS) is a highly effective technique for impurity profiling.
Protocol:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule, typically in negative ion mode to deprotonate the carboxylic acid.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to determine the elemental composition of impurities.
-
LC-MS Analysis:
-
Utilize the HPLC method described above, but replace the phosphoric acid in the mobile phase with a volatile buffer like formic acid (0.1%) to ensure compatibility with the MS detector.
-
The mass spectrometer will provide mass-to-charge ratio (m/z) data for each peak separated by the HPLC.
-
V. Summary of Key Analytical Data for 3-(3-Bromo-4-fluorophenyl)propanoic acid and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Aromatic Signals (approx. ppm) |
| 3-(3-Bromo-4-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | Multiplets in the range of 7.0-7.6 |
| 3-Bromo-4-fluorobenzyl alcohol | C₇H₆BrFO | 205.02 | Signals in the aromatic region and a singlet for the benzylic CH₂OH |
| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | Aromatic signals and a singlet for the aldehyde proton (~10 ppm) |
| Diethyl 2-(3-bromo-4-fluorobenzyl)malonate | C₁₄H₁₆BrFO₄ | 347.18 | Aromatic signals, and characteristic signals for the malonate protons and ethyl groups |
| 3-(2-Bromo-4-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | A distinct set of multiplets in the aromatic region due to different proton environments |
VI. Conclusion
A thorough understanding of the potential impurities in commercial 3-(3-Bromo-4-fluorophenyl)propanoic acid is essential for any researcher using this compound in a regulated environment. This guide provides a framework for identifying, characterizing, and troubleshooting these impurities. By employing a combination of chromatographic and spectroscopic techniques, scientists can ensure the quality and consistency of their starting materials, leading to more robust and reproducible experimental outcomes.
VII. References
-
Connor, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley and Sons.
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
Ahuja, S. (1998). Impurities Evaluation of Pharmaceuticals. Marcel Dekker.
-
Roy, J. (2002). Pharmaceutical impurities-a mini-review. AAPS PharmSciTech, 3(2), 1-9.
-
Snodin, D. J. (2010). Genotoxic impurities: from structural alerts to qualification. Organic Process Research & Development, 14(4), 960-976.
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
Sources
Preventing dehalogenation during reactions with 3-(3-Bromo-4-fluorophenyl)propanoic acid
Welcome to the technical support center for 3-(3-Bromo-4-fluorophenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just solutions, but a deep, mechanistic understanding of the challenges you might face, particularly the undesired side reaction of dehalogenation. Drawing from established principles in organometallic chemistry and practical laboratory experience, this document will serve as a comprehensive resource for troubleshooting and optimizing your reactions.
Introduction: The Challenge of Premature Dehalogenation
3-(3-Bromo-4-fluorophenyl)propanoic acid is a valuable intermediate, prized for its dual handles for synthetic diversification: the carboxylic acid and the aryl bromide. The bromine atom is typically slated for carbon-carbon or carbon-heteroatom bond formation, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). However, the electronic nature of the ring, influenced by the fluorine and propanoic acid substituents, can make the C-Br bond susceptible to premature cleavage, leading to the formation of the de-brominated byproduct, 3-(4-fluorophenyl)propanoic acid. This process, often called hydrodehalogenation or reductive dehalogenation, consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product. Understanding the factors that promote this side reaction is the first step toward preventing it.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling reaction. What is the most likely cause?
A1: The most common cause of dehalogenation in palladium-catalyzed cross-coupling is a mismatch between the rates of the desired catalytic cycle steps and off-cycle side reactions.[1] Specifically, if the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium-aryl intermediate (Ar-Pd-Br) has a longer lifetime. This extended lifetime increases the probability of it undergoing a competing reaction that leads to dehalogenation. Common sources of the hydride (H⁻) for this process include solvent molecules (especially alcohols), amine bases, or even trace water in the reaction mixture.[1][2]
Q2: Can my choice of palladium catalyst or ligand influence the extent of dehalogenation?
A2: Absolutely. This is one of the most critical parameters. The ligand bound to the palladium center dictates the steric and electronic environment of the metal, which in turn influences the rates of oxidative addition, transmetalation, and reductive elimination.
-
Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes, NHCs) are often recommended.[3] These ligands promote a fast rate of reductive elimination (the final product-forming step) and can accelerate the overall catalytic turnover, minimizing the time the Ar-Pd-Br intermediate exists and is vulnerable to dehalogenation.[4]
-
Conversely, less sterically demanding and electron-poor ligands, such as triphenylphosphine (PPh₃), can lead to slower key steps and increased side reactions. Using a pre-formed catalyst or ensuring the in-situ generation of the active Pd(0) species is efficient is also crucial.[3]
Q3: Does the base I use matter? I'm currently using sodium carbonate.
A3: Yes, the base is a critical component. While sodium carbonate is a common choice, for challenging substrates, a careful selection is warranted.
-
Strength: The base's primary role is to activate the boronic acid for transmetalation.[5] If the base is too weak, transmetalation is slow, leading to the problems described in A1. For your substrate, which is somewhat electron-deficient, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate.[6]
-
Nature of the Base: Be cautious with strong alkoxide bases (e.g., NaOtBu) in combination with alcohol solvents, as this can be a potent source of hydrides, directly promoting dehalogenation.[2][6]
Q4: My starting material is pure by NMR. Could there still be an issue with it?
A4: Yes. While NMR is excellent for structural confirmation, it may not detect trace impurities that can poison a catalyst or act as a hydride source. The most common culprits are residual solvents from the synthesis of the starting material (like 2-propanol or ethanol) or trace amounts of water.[2] It is best practice to dry your starting material, reagents, and solvent thoroughly before use. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also improve stability and reduce issues related to protodeboronation.[1][7]
Systematic Troubleshooting Guide
If you are encountering dehalogenation, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting flowchart for dehalogenation.
The Mechanism: Desired Pathway vs. Dehalogenation Side-Reaction
To effectively prevent dehalogenation, it's crucial to understand the catalytic cycle. The diagram below illustrates a simplified Suzuki coupling cycle and highlights where the undesired dehalogenation pathway diverges.
Caption: Suzuki cycle vs. the dehalogenation side-pathway.
The key is to accelerate the main cycle (Oxidative Addition → Transmetalation → Reductive Elimination) so that the Ar-Pd(II)-X intermediate does not have time to be intercepted by a hydride source.[1]
Preventative Strategies & Optimized Protocol
The best troubleshooting is prevention. The following table and protocol are designed to give you the highest chance of success from the start.
| Parameter | Standard Condition (Risk of Dehalogenation) | Optimized Condition (Minimized Dehalogenation) | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that readily form active Pd(0). Pd(PPh₃)₄ can have slow ligand dissociation.[3] |
| Ligand | PPh₃ | SPhos, RuPhos, XPhos, or other bulky, electron-rich phosphines | Accelerates reductive elimination and stabilizes the catalyst.[4] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄ (anhydrous powder) or Cs₂CO₃ | Stronger, non-nucleophilic bases that promote faster transmetalation.[6] |
| Solvent | Dioxane, DMF, or alcohol-containing solvents | Toluene, CPME, or 2-MeTHF (rigorously dried) | Aprotic, non-coordinating solvents are less likely to act as hydride donors.[3] |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester | More stable, less prone to protodeboronation, and easier to purify.[1][7] |
| Temperature | >100 °C | 80-90 °C | Higher temperatures can accelerate side reactions more than the desired reaction. |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling 3-(3-Bromo-4-fluorophenyl)propanoic acid while minimizing the risk of dehalogenation.
Materials:
-
3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate, K₃PO₄ (anhydrous, finely milled powder, 2.5 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-(3-Bromo-4-fluorophenyl)propanoic acid, the arylboronic acid pinacol ester, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Degassing: Seal the vessel and degas the reaction mixture thoroughly. This is critical to prevent oxidation of the Pd(0) catalyst. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon for 15-20 minutes can be used.
-
Reaction: Place the sealed vessel in a preheated oil bath at 85 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the potential dehalogenated byproduct. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. The aqueous layer will be basic; carefully acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid, allowing for its extraction into the organic layer. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. ACS Publications. [Link]
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health (NIH). [Link]
-
Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. ACS Publications. [Link]
-
significant dehalogenation in stille coupling. Reddit. [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ACS Publications. [Link]
-
Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. National Institutes of Health (NIH). [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Reactions of Dihalides. Chemistry LibreTexts. [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: HPLC Method for 3-(3-Bromo-4-fluorophenyl)propanoic acid
An in-depth guide to developing and troubleshooting a robust HPLC method for the analysis of 3-(3-Bromo-4-fluorophenyl)propanoic acid, tailored for researchers and drug development professionals.
Welcome to the technical support resource for the HPLC analysis of 3-(3-Bromo-4-fluorophenyl)propanoic acid. As a Senior Application Scientist, my goal is to provide you with not just a method, but a comprehensive understanding of the chromatographic principles at play. This guide is structured as a series of frequently asked questions (FAQs) for method development and a detailed troubleshooting section to address common challenges, ensuring you can develop a robust, reliable, and scientifically sound analytical method.
Understanding the Analyte: Physicochemical Properties
Before initiating any method development, it is imperative to understand the physicochemical properties of the target analyte, 3-(3-Bromo-4-fluorophenyl)propanoic acid. These properties fundamentally dictate the optimal chromatographic conditions.
| Property | Value / Information | Significance for HPLC Method Development |
| Molecular Structure | C₉H₈BrFO₂ | The presence of a phenyl ring indicates strong UV absorbance. The bromine and fluorine atoms can offer unique selectivity on specific stationary phases. |
| Molecular Weight | ~247.06 g/mol [1] | Standard molecular weight suitable for conventional HPLC; no special column pore size is required.[2] |
| Analyte Type | Aromatic Carboxylic Acid | The carboxylic acid moiety makes the analyte ionizable. Its retention will be highly dependent on the mobile phase pH.[3][4] |
| Estimated pKa | ~4.0 - 4.5 | This is a critical parameter. To ensure the analyte is in its neutral, non-ionized form for consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH must be controlled. The rule of thumb is to set the pH at least 1.5 to 2 units below the pKa.[5] |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile. | Dictates the choice of sample diluent. The sample should be dissolved in a solvent that is compatible with, and ideally weaker than, the mobile phase. |
Part 1: Method Development & Frequently Asked Questions (FAQs)
This section provides a logical starting point for developing a method from scratch, addressing the most common questions that arise during the initial experimental design.
Q1: What is the best starting point for column selection?
Answer: For a hydrophobic molecule like this, a Reversed-Phase (RP) C18 column is the universal starting point.[6] It provides a strong hydrophobic interaction mechanism for retaining the analyte.
-
Expert Recommendation: A modern, high-purity, end-capped C18 column (e.g., L1 packing) is recommended to minimize secondary interactions with residual silanols, which can cause peak tailing for acidic compounds.[7]
-
Alternative Selectivity: If you face challenges in separating the main analyte from impurities, consider stationary phases that offer alternative selectivities. Given the analyte's structure:
-
Phenyl-Hexyl Phase: The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte via pi-pi interactions, offering a different selectivity compared to the purely hydrophobic interactions of a C18.[8]
-
Pentafluorophenyl (PFP) Phase: These phases are particularly effective for separating halogenated compounds and positional isomers due to multiple interaction mechanisms including dipole-dipole and pi-pi interactions.[2][9][10]
-
A standard column dimension of 150 mm x 4.6 mm, with 5 µm particles is a robust choice for initial development. Smaller particles (e.g., 3 µm) can provide greater efficiency but will generate higher backpressure.[9]
Q2: How should I prepare the mobile phase to get good peak shape and retention?
Answer: Mobile phase composition, particularly its pH, is the most critical factor for the successful analysis of this acidic compound. The strategy is called ion suppression .
-
Aqueous Component (Mobile Phase A): To ensure the carboxylic acid is fully protonated (non-ionized), the mobile phase pH should be buffered to pH 2.5 - 3.0 .[4][5]
-
Why this pH? This is well below the estimated pKa (~4.0-4.5), ensuring >99% of the analyte is in its neutral form. This leads to better retention on the C18 column and prevents peak tailing caused by interactions of the ionized acid with the stationary phase.[3][11]
-
Recommended Buffer: A 20-25 mM solution of potassium phosphate monobasic , adjusted to the target pH with phosphoric acid, is an excellent choice for UV detection. For LC-MS applications, volatile buffers like 0.1% formic acid in water are required.[4][12]
-
-
Organic Component (Mobile Phase B): Acetonitrile is the recommended starting organic modifier. It generally provides sharper peaks and lower backpressure compared to methanol.[13]
-
Starting Gradient: A good starting point is a generic scouting gradient to determine the approximate elution conditions.
-
Run a linear gradient from 5% to 95% Acetonitrile over 15-20 minutes.
-
Based on the retention time from this run, you can optimize an isocratic method or a shallower gradient for better resolution. An ideal retention factor (k') is between 2 and 10.[14]
-
Q3: What are the recommended initial instrument parameters?
Answer: Use the following parameters as a robust starting point for your analysis.
| Parameter | Recommended Starting Value | Rationale & Expert Tips |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column. This can be adjusted to optimize run time vs. resolution. |
| Injection Volume | 5 - 10 µL | Keep the injection volume low initially to avoid column overload, which can cause peak fronting.[15] Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. |
| Column Temperature | 30 °C | Using a thermostatically controlled column compartment is crucial for ensuring reproducible retention times.[15] Temperature can also be a tool to fine-tune selectivity. |
| UV Detection Wavelength | 220 nm or 254 nm | The phenyl ring will have a strong absorbance maximum around 210-230 nm and a weaker one around 254-270 nm. A photodiode array (PDA) detector is ideal for determining the optimal wavelength by examining the analyte's UV spectrum. |
Q4: What is a System Suitability Test (SST) and what criteria should I use?
Answer: A System Suitability Test (SST) is a mandatory part of any validated analytical method. It is an integrated test of the entire HPLC system (instrument, column, mobile phase) performed before analyzing any samples to ensure the system is performing correctly and can generate reliable data.[16][17] This is a requirement by regulatory bodies like the USP and FDA.[18][19]
Typically, a standard solution of your analyte is injected multiple times (e.g., 5 or 6 replicates) before the sample sequence. The following parameters are then calculated and compared against predefined acceptance criteria.
| SST Parameter | USP Acceptance Criteria | What It Measures |
| Tailing Factor (T) | T ≤ 2.0[19] | Peak symmetry. A value > 1 indicates tailing. High tailing can compromise integration and resolution.[7] |
| Repeatability (%RSD) | RSD ≤ 2.0% for peak areas[19] | Precision of the system. It ensures that repeated injections of the same sample give consistent results. |
| Theoretical Plates (N) | N > 2000 | Column efficiency. A higher number indicates a more efficient column, resulting in sharper peaks. |
| Resolution (Rs) | Rs > 2.0 (between analyte and closest impurity) | The degree of separation between two adjacent peaks. This is critical for impurity analysis.[19] |
Part 2: Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide provides a systematic approach to diagnosing and solving common HPLC issues.
Workflow for HPLC Method Development
Here is a logical workflow for establishing a robust analytical method.
Caption: A streamlined workflow for HPLC method development.
Issue 1: My peak is tailing (Asymmetry Factor > 1.2)
-
Most Likely Cause: Secondary ionic interactions between the deprotonated (negatively charged) analyte and residual silanol groups (Si-OH) on the silica-based column packing. Even on end-capped columns, some silanols remain.
-
Solutions:
-
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is genuinely in the 2.5-3.0 range. An improperly calibrated pH meter or buffer degradation can lead to a higher pH, causing the analyte to ionize. This is the most common cause of tailing for acidic compounds.[7][12]
-
Increase Buffer Strength: If the pH is correct, try increasing the buffer concentration (e.g., from 20 mM to 50 mM). This can help mask the residual silanol sites more effectively.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing. Dilute your sample by a factor of 5 or 10 and re-inject.[15]
-
Consider a Different Column: If tailing persists, the column itself may be the issue. Try a different brand of C18 known for high base-deactivation or switch to a Phenyl-Hexyl column to utilize a different separation mechanism.
-
Issue 2: My peak is split, shouldered, or excessively broad.
-
Most Likely Cause: The pH of the mobile phase is too close to the analyte's pKa.[3] When this happens, the analyte exists as a mixture of its ionized and non-ionized forms, which have different retention times. The HPLC system may partially separate these two forms, resulting in a split or very broad peak.
-
Solutions:
-
Lower the Mobile Phase pH: Re-prepare your mobile phase buffer, ensuring the pH is definitively below 3.0. This will shift the equilibrium entirely to the single, non-ionized species.
-
Check for Column Contamination/Void: A blocked inlet frit or a void at the head of the column can distort peak shape. Try reversing and flushing the column (disconnect it from the detector first). If the problem persists after confirming the mobile phase pH, the column may need to be replaced.[7][15]
-
Ensure Sample is Fully Dissolved: If the sample diluent is not compatible with the mobile phase, the sample can precipitate on the column, causing split peaks. Always try to dissolve the sample in the initial mobile phase composition.[15]
-
Troubleshooting Peak Shape: A Decision Tree
This diagram helps systematically diagnose the root cause of poor peak shapes.
Sources
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- 18. HPLC Calibration Process Parameters in Terms of System Suitability Test [austinpublishinggroup.com]
- 19. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Confirmation of 3-(3-Bromo-4-fluorophenyl)propanoic acid
A Senior Application Scientist's Guide for Researchers
In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. For intermediates like 3-(3-Bromo-4-fluorophenyl)propanoic acid, a versatile building block, an imprecise structural assignment can lead to misguided synthesis strategies and misinterpreted biological data. The presence of multiple substituents on the aromatic ring necessitates a rigorous, multi-faceted analytical approach to definitively establish its isomeric purity and chemical identity.
This guide presents a comprehensive, self-validating workflow for the structural elucidation of 3-(3-Bromo-4-fluorophenyl)propanoic acid. We will move beyond a simple presentation of data, delving into the causal logic behind the integration of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This integrated methodology ensures that the data from each technique cross-validates the others, providing an unassailable confirmation of the target structure.
The Target Structure: An Overview
The molecule , 3-(3-Bromo-4-fluorophenyl)propanoic acid, possesses several key structural features that will manifest in distinct ways across different spectroscopic techniques. Understanding these features is the first step in predicting the expected spectral data.
-
Aromatic Core: A 1,2,4-trisubstituted benzene ring. The electronic effects and relative positions of the bromine, fluorine, and propyl groups are critical.
-
Halogen Substituents: The presence of both bromine and fluorine provides unique spectroscopic handles, including characteristic isotopic patterns in mass spectrometry and spin-spin coupling in NMR.
-
Carboxylic Acid Moiety: A propanoic acid side chain, which contains a carbonyl group (C=O) and a hydroxyl group (-OH), as well as two aliphatic methylene (-CH₂) groups.
Caption: Numbered structure of 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is the ideal first-pass technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by covalent bonds, causing them to vibrate at specific, characteristic frequencies.
Expected IR Absorptions
For our target molecule, the most telling signals will be from the carboxylic acid moiety and the aromatic ring.[1] The hydrogen bonding between carboxylic acid molecules typically results in a very broad hydroxyl (-OH) stretch.[1][2][3]
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Sharp, Medium |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | Sharp, Medium |
| Carbonyl | C=O stretch | 1690 - 1760 | Sharp, Strong |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Weak |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small, solvent-free sample of the crystalline acid directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.
-
Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
The presence of a strong, sharp peak around 1700 cm⁻¹ (C=O) and a very broad absorption band spanning 2500-3300 cm⁻¹ (O-H) provides immediate, strong evidence for the carboxylic acid functional group.[2][4]
Mass Spectrometry (MS): Determining Molecular Weight and Halogen Presence
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[5][6] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of halogens.
Expected Molecular Ion and Isotopic Pattern
The molecular formula is C₉H₈BrFO₂. The calculated monoisotopic mass is approximately 245.97 g/mol .[7] A key confirmatory feature is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment: the molecular ion (M⁺) and an M+2 peak.
Expected Fragmentation
In Electron Ionization (EI) MS, the molecule is ionized and then breaks apart in a predictable manner.[8]
| m/z Value | Identity | Rationale |
| ~246 / 248 | [C₉H₈BrFO₂]⁺ | Molecular Ion (M⁺ / M+2) |
| ~201 / 203 | [C₈H₇BrFO]⁺ | Loss of -COOH radical (45 Da) |
| ~185 / 187 | [C₇H₅BrF]⁺ | Loss of -CH₂CH₂COOH |
| 91 | [C₇H₇]⁺ | Tropylium ion (common in aromatic compounds) |
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing an electron to be ejected, forming a radical cation (M⁺).
-
Fragmentation & Analysis: The M⁺ ion and any fragments formed are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
Observing a pair of peaks at m/z ≈ 246 and 248 with roughly equal intensity is definitive proof that the molecule has a molecular weight of ~246 g/mol and contains a single bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of ¹H (proton) and ¹³C nuclei.
¹H NMR Spectroscopy: Proton Environments and Connectivity
¹H NMR reveals the number of different types of protons, their relative numbers (via integration), and their proximity to other protons (via spin-spin splitting).
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | > 10.0 | Broad Singlet | 1H |
| Aromatic | 7.0 - 8.0 | Complex Multiplets (dd, ddd) | 3H |
| -CH₂ -COOH | ~ 2.7 | Triplet (t) | 2H |
| Ar-CH₂ - | ~ 3.0 | Triplet (t) | 2H |
-
Aromatic Region: The three protons on the benzene ring will show complex splitting patterns due to coupling with each other (ortho, meta) and with the ¹⁹F nucleus.[9] This complex pattern is a key fingerprint for the 1,2,4-substitution pattern.[10]
-
Aliphatic Region: The two methylene groups form an ethyl-like system (-CH₂-CH₂-). Each will appear as a triplet due to coupling with its neighbor.[11]
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR shows a single peak for each unique carbon atom in the molecule.[12] Due to the lack of symmetry, all 9 carbon atoms in 3-(3-Bromo-4-fluorophenyl)propanoic acid are unique and should produce 9 distinct signals.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| C =O | 170 - 180 | Downfield due to deshielding by oxygen atoms.[13][14] |
| Aromatic C -F | 155 - 165 | Large C-F coupling constant (¹JCF). |
| Aromatic C -Br | ~ 110 | |
| Aromatic C -H & C -C | 120 - 140 | Four distinct signals, some with smaller C-F couplings.[15] |
| Ar-C H₂- | 30 - 40 | |
| -C H₂-COOH | 25 - 35 |
The number of signals (9) immediately confirms the asymmetry of the molecule. Furthermore, the large splitting of the C4 signal due to one-bond coupling to fluorine (¹JCF ≈ 250 Hz) is an unmistakable indicator of the fluorine's position.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[14][16] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[11]
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.
-
Processing: Fourier transform the raw data, phase the spectrum, and integrate the ¹H signals.
The Integrated Workflow: A Self-Validating System
No single technique is sufficient for unambiguous confirmation. The true power of this approach lies in using each piece of data to corroborate the others.
Caption: Workflow for integrated spectroscopic analysis.
This integrated analysis allows for a powerful comparison against alternative isomers. For example, the regioisomer 3-(4-Bromo-3-fluorophenyl)propanoic acid would exhibit a distinctly different splitting pattern in the aromatic region of its ¹H NMR spectrum and different C-F coupling patterns in its ¹³C NMR spectrum. By meticulously analyzing the data from all four techniques, we can confidently exclude such alternatives.
Conclusion
The structural confirmation of 3-(3-Bromo-4-fluorophenyl)propanoic acid is achieved not by a single measurement, but by the convergence of evidence from a suite of spectroscopic techniques. IR spectroscopy confirms the essential functional groups, mass spectrometry verifies the molecular weight and elemental composition (specifically the bromine atom), and ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the precise substitution pattern on the aromatic ring. This self-validating, multi-technique approach represents the gold standard in chemical analysis, ensuring the scientific integrity of any research that utilizes this important chemical intermediate.
References
-
Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
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Clark, J. (2015). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Transtutors. (2022). Consider the spectral data for 3-(4-fluorophenyl)propanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Clark, J. (2014). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Bromo-2-fluorophenyl)propanoic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-(4-Bromo-3-fluorophenyl)propanoic acid. Retrieved from [Link]
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A Comparative Analysis of 3-(3-Bromo-4-fluorophenyl)propanoic Acid and Its Isomers: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 3-(3-bromo-4-fluorophenyl)propanoic acid and its positional isomers. Intended for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, potential biological activities, and the underlying structure-activity relationships (SAR) that govern the efficacy of these compounds. While direct comparative experimental data for this specific set of isomers is not extensively available in public literature, this guide synthesizes established principles of medicinal chemistry and provides detailed experimental protocols to enable researchers to conduct their own evaluations.
Introduction: The Significance of Halogenated Arylpropanoic Acids in Drug Discovery
Arylpropanoic acids represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development, with prominent members like ibuprofen and naproxen demonstrating the therapeutic potential of this scaffold. The introduction of halogen substituents, such as bromine and fluorine, onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine, in particular, is often incorporated to enhance metabolic stability and binding affinity, while bromine can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1]
This guide focuses on 3-(3-bromo-4-fluorophenyl)propanoic acid and its isomers, exploring how the positional variation of the bromine and fluorine atoms on the phenyl ring can influence their potential as therapeutic agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the predicted physicochemical properties for 3-(3-bromo-4-fluorophenyl)propanoic acid and its key positional isomers.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| 3-(3-Bromo-4-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | 2.5 | 4.6 | |
| 3-(2-Bromo-4-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | 2.5 | 4.5 | |
| 3-(4-Bromo-2-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | 2.5 | 4.4 | |
| 3-(4-Bromo-3-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | 2.6 | 4.5 | |
| 3-(5-Bromo-2-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | 2.5 | 4.4 |
Note: Predicted logP and pKa values are computationally generated and may vary slightly between different prediction software. Experimental determination is recommended for definitive values.
The subtle shifts in predicted pKa and logP values across the isomers highlight the influence of substituent positioning on electronic and hydrophobic character. These differences, though seemingly small, can have significant implications for a molecule's interaction with biological targets and its overall pharmacokinetic behavior.
Structure-Activity Relationship (SAR) Analysis: The Influence of Halogen Positioning on COX Inhibition
The primary mechanism of action for many arylpropanoic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. While direct experimental data for the COX inhibitory activity of these specific bromo-fluoro isomers is limited, we can infer potential trends based on established SAR principles for related compounds.
Key SAR Insights for Halogenated Phenylpropanoic Acids:
-
Lipophilicity and Hydrophobic Pocket Binding: The active site of COX enzymes contains a hydrophobic channel. The lipophilicity of the phenyl ring and its substituents plays a crucial role in the initial binding and orientation of the inhibitor within this channel. Variations in logP among the isomers suggest potential differences in their affinity for the COX active site.
-
Electronic Effects of Halogens: The electron-withdrawing nature of fluorine and bromine can influence the acidity of the propanoic acid moiety. This, in turn, can affect the ionic interactions with key amino acid residues, such as arginine, at the entrance of the COX active site.
-
Steric Hindrance: The position of the bulky bromine atom relative to the propanoic acid side chain can create steric hindrance, potentially favoring or disfavoring binding to the COX active site. For instance, an ortho-bromo substituent might impose a different conformational preference on the side chain compared to a meta or para substitution.
Based on these principles, it is plausible that the different isomers of 3-bromo-4-fluorophenyl)propanoic acid will exhibit varying degrees of potency and selectivity towards COX-1 and COX-2. Experimental validation is essential to confirm these hypotheses.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the experimental comparison of these isomers, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies in the field.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the production of prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
PGE2 ELISA kit
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound dilutions or vehicle control (DMSO). c. Add the diluted COX-1 or COX-2 enzyme to the respective wells. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding arachidonic acid to all wells. f. Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
PGE2 Quantification: a. Use a commercial PGE2 ELISA kit to measure the concentration of PGE2 in each well. b. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Octanol-Water Partition Coefficient (logP)
This protocol describes a common method for experimentally determining the lipophilicity of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Shake flask or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of the test compound in either water or n-octanol. b. Prepare a series of calibration standards of the test compound in the chosen solvent.
-
Partitioning: a. In a suitable container, mix a known volume of the stock solution with a known volume of the other solvent (e.g., if the stock is in water, add n-octanol). b. Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached. c. Centrifuge the mixture to ensure complete separation of the two phases.
-
Analysis: a. Carefully separate the aqueous and octanol phases. b. Measure the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against the prepared calibration curve.
-
Calculation: a. The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. b. The logP is the logarithm (base 10) of the partition coefficient.
Conclusion and Future Directions
The comparative analysis of 3-(3-bromo-4-fluorophenyl)propanoic acid and its isomers presents a compelling case for further investigation into the nuanced effects of halogen substitution on the biological activity of arylpropanoic acids. While this guide provides a theoretical framework based on established SAR principles and detailed experimental protocols, the generation of robust, comparative experimental data is paramount.
Researchers are encouraged to utilize the provided protocols to determine the COX-1 and COX-2 inhibitory activities of these isomers, as well as their key physicochemical properties. Such data will not only elucidate the specific SAR for this series of compounds but will also contribute valuable knowledge to the broader field of NSAID discovery and development. The interplay between the electronic and steric effects of the bromine and fluorine substituents is likely to yield isomers with distinct potency and selectivity profiles, potentially leading to the identification of novel drug candidates with improved therapeutic indices.
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PubChem. 3-(3-Bromo-2-fluorophenyl)propanoic acid. [Link]
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PubMed Central. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
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ResearchGate. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Request PDF. [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies for Inhibitors Derived from 3-(3-Bromo-4-fluorophenyl)propanoic Acid
In the intricate world of drug discovery, the journey of a promising molecule from a mere chemical scaffold to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. An inhibitor that promiscuously binds to unintended proteins can lead to unforeseen toxicities and a cascade of off-target effects, ultimately derailing a development program. This guide provides an in-depth comparison of modern methodologies for assessing the cross-reactivity of novel inhibitors, using the hypothetical development of compounds from the 3-(3-Bromo-4-fluorophenyl)propanoic acid scaffold as our framework.
This scaffold, possessing a halogenated phenyl ring and a flexible propanoic acid chain, represents a common starting point for the synthesis of bioactive molecules. Let us imagine we have developed two lead compounds from this scaffold, "Inhibitor A" and "Inhibitor B" , both designed to target a specific protein kinase, "Kinase X," which is implicated in a particular cancer signaling pathway. Our task is to determine which of these inhibitors has a more favorable selectivity profile and is, therefore, a more promising candidate for further development.
The Imperative of Selectivity Profiling
Before delving into the "how," it is crucial to understand the "why." Off-target binding is a primary cause of adverse drug reactions.[1][2] A seemingly potent inhibitor of Kinase X might also inhibit Kinase Y, a protein crucial for normal cardiac function, leading to cardiotoxicity. Therefore, comprehensive cross-reactivity profiling is not merely a checkbox in a regulatory submission but a fundamental aspect of risk assessment and a cornerstone of building a robust safety profile for a new chemical entity.[3][4]
The following sections will compare the principal methodologies used to assess inhibitor cross-reactivity, detailing their experimental protocols and interpreting hypothetical data for our two lead compounds.
Methodologies for Assessing Inhibitor Cross-Reactivity: A Comparative Analysis
There are several orthogonal approaches to evaluate the selectivity of a small molecule inhibitor. Each method offers a unique perspective on the inhibitor's behavior, and a combination of these techniques provides the most comprehensive understanding. The most common strategies fall into three categories: in vitro biochemical assays, cell-based assays, and proteomics-based approaches.
In Vitro Biochemical Assays: The Kinome Scan
The most widely used method for assessing the selectivity of kinase inhibitors is to screen them against a large panel of purified kinases, often referred to as a "kinome scan."[5][6][7] This approach directly measures the inhibitor's ability to interfere with the enzymatic activity of each kinase in the panel.
Experimental Workflow: Radiometric Kinase Assay
A common and sensitive method for these panels is the radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[5]
Caption: Workflow for a Radiometric Kinase Panel Screen.
Data Interpretation
The initial screen is typically performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM) to identify any potential off-targets. Any kinase showing significant inhibition (e.g., >70%) is then subjected to a dose-response analysis to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Hypothetical Kinome Scan Data for Inhibitor A and Inhibitor B
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) |
| Kinase X (On-Target) | 15 | 50 |
| Kinase Y | >10,000 | 800 |
| Kinase Z | 250 | >10,000 |
| Kinase P | 1,500 | 5,000 |
| Kinase Q | >10,000 | >10,000 |
From this hypothetical data, Inhibitor A is more potent against our intended target, Kinase X. However, it also shows significant activity against Kinase Z (IC50 = 250 nM). In contrast, Inhibitor B is less potent against Kinase X but appears to be more selective, with its most significant off-target effect being against Kinase Y at a much higher concentration (800 nM). This highlights the classic trade-off between potency and selectivity.
Cell-Based Assays: Target Engagement in a Physiological Context
While in vitro assays are excellent for assessing direct enzymatic inhibition, they do not account for factors like cell permeability, intracellular ATP concentrations, or the inhibitor's stability in a cellular environment. Cell-based assays are therefore crucial for confirming that the inhibitor engages its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
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A Senior Application Scientist's Guide to Reproducibility Using 3-(3-Bromo-4-fluorophenyl)propanoic Acid
In the landscape of pharmaceutical research and drug development, the reproducibility of synthetic procedures is the bedrock upon which successful outcomes are built.[1][2] Minor variations in starting materials or reaction conditions can lead to significant deviations in yield, purity, and ultimately, the viability of a synthetic route. This guide provides an in-depth analysis of 3-(3-Bromo-4-fluorophenyl)propanoic acid, a key building block in medicinal chemistry. We will explore the critical parameters that govern the reproducibility of experiments involving this intermediate, offer a validated experimental protocol, and compare its reactivity and utility against viable alternatives.
Part 1: The Criticality of Starting Material Integrity
3-(3-Bromo-4-fluorophenyl)propanoic acid is a substituted arylpropanoic acid derivative, a class of compounds widely recognized for its utility in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[3] The defining features of this specific molecule are the carboxylic acid group, a handle for amide bond formation, and the bromo-fluoro substituted phenyl ring, which is primed for cross-coupling reactions.
The reproducibility of any experiment begins with the quality of the reagents.[4][5] For 3-(3-Bromo-4-fluorophenyl)propanoic acid, ensuring purity and structural integrity is paramount. Isomeric impurities, such as 3-(4-bromo-3-fluorophenyl)propanoic acid, can arise during synthesis and are notoriously difficult to remove in later stages.[6][7] These impurities can carry through subsequent reaction steps, leading to complex product mixtures and complicating purification.
Recommended Quality Control Protocol:
A rigorous quality control (QC) process is non-negotiable for ensuring lot-to-lot consistency.
| Analytical Technique | Parameter | Acceptance Criteria | Rationale |
| ¹H and ¹⁹F NMR | Chemical Shift, Integration, Coupling Constants | Conforms to reference spectra | Verifies the specific isomeric structure and absence of protonated or fluorinated impurities. |
| LC-MS | Purity (AUC) | ≥98% | Quantifies the purity and confirms the molecular weight of the compound. |
| FTIR Spectroscopy | Characteristic Peaks | Conforms to reference spectrum | Confirms the presence of key functional groups (e.g., C=O of carboxylic acid, C-Br, C-F). |
| Melting Point | Range | Sharp, within 2°C of reference value | A narrow melting point range is indicative of high purity. |
QC Workflow for Incoming Starting Material
The following workflow diagram illustrates a robust process for validating the quality of 3-(3-Bromo-4-fluorophenyl)propanoic acid before its use in a synthetic campaign.
Caption: Workflow for quality control validation of incoming 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Part 2: Application in Synthesis - A Case Study in Factor XIa Inhibitors
Factor XIa (FXIa) is a serine protease that plays a critical role in the amplification phase of the coagulation cascade, making it a key target for the development of novel anticoagulants.[8] Several potent FXIa inhibitors utilize a substituted phenylpropanoic acid scaffold to achieve high affinity and selectivity.[9][10][11]
Here, we present a reproducible protocol for the amide coupling of 3-(3-Bromo-4-fluorophenyl)propanoic acid with a representative amine, a common step in the synthesis of these inhibitors.
Reproducible Protocol: Amide Coupling
Objective: To synthesize N-benzyl-3-(3-bromo-4-fluorophenyl)propanamide with high yield and purity.
Materials:
-
3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1,1'-[Azobis(methylidene)]bis[1H-benzotriazole]-1-oxide) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-(3-Bromo-4-fluorophenyl)propanoic acid and anhydrous DMF. Stir until fully dissolved.
-
Add HATU to the solution and stir for 10 minutes at room temperature. Rationale: Pre-activation of the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, facilitating efficient coupling.
-
In a separate flask, dissolve benzylamine in a small amount of anhydrous DMF.
-
Add the benzylamine solution to the reaction mixture, followed by the dropwise addition of DIPEA. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide.
This detailed protocol, when paired with the rigorous QC of the starting material, provides a high likelihood of reproducible outcomes.
Part 3: Comparative Analysis of Aryl Halide Reactivity
The choice of aryl halide is a critical decision in designing cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity of the carbon-halogen bond directly impacts reaction kinetics and efficiency.[12][13] The general trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which correlates with the bond dissociation energies (C-I < C-Br < C-Cl).[12][13]
While aryl iodides are the most reactive, their higher cost and lower stability often make aryl bromides, like our title compound, the optimal choice for industrial applications.[12][14] Aryl chlorides are cheaper but often require more specialized and expensive catalysts and ligands to achieve comparable reactivity.[15]
Comparative Performance in a Suzuki Coupling:
The following table compares the expected performance of 3-(3-X-4-fluorophenyl)propanoic acid analogues in a typical Suzuki-Miyaura cross-coupling reaction.
| Aryl Halide (X) | Relative Reactivity | Typical Reaction Time | Catalyst Loading | Relative Cost |
| Iodo (I) | Highest | Short (1-4 h) | Low (e.g., 1 mol%) | High |
| Bromo (Br) | Intermediate | Moderate (4-12 h) | Moderate (e.g., 2-5 mol%) | Moderate |
| Chloro (Cl) | Lowest | Long (12-24+ h) | High (e.g., 5-10 mol%) & specialized ligands required | Low |
Visualizing Alternative Synthetic Pathways
The diagram below illustrates two potential synthetic pathways to a target biaryl compound, highlighting the central role of the aryl halide choice. Path A utilizes the reliable and moderately reactive bromo-intermediate, while Path B uses a less reactive but more economical chloro-intermediate, which may require more rigorous optimization.
Caption: Comparative synthetic routes using bromo- vs. chloro- intermediates.
Conclusion
The reproducibility of experimental results using 3-(3-Bromo-4-fluorophenyl)propanoic acid is not a matter of chance, but a direct consequence of a systematic and informed approach. It hinges on three core pillars:
-
Rigorous Quality Control: Unambiguously verifying the identity and purity of the starting material is the most critical step to prevent downstream complications.
-
Detailed and Rational Protocols: Methodologies must be explicit, with the scientific reasoning behind each step clearly understood to allow for intelligent troubleshooting.
-
Informed Selection of Reagents: Understanding the comparative reactivity of functional groups, such as the difference between aryl bromides and chlorides, allows researchers to make strategic decisions that balance reactivity, cost, and scalability.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the reliability and success of their synthetic endeavors, accelerating the path from discovery to innovation.
References
- The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Compar
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
- A Comparative Guide to the Reactivity of Ethyl 2-Bromo-4-methoxybenzoate and Other Aryl Halides in Cross-Coupling Reactions. Benchchem.
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A Head-to-Head Comparison for Synthetic Strategy: 3-(3-Bromo-4-fluorophenyl)propanoic Acid versus Alternative Building Blocks
In the intricate world of drug discovery and materials science, the selection of a molecular building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, halogenated phenylpropanoic acids serve as invaluable scaffolds. This guide provides an in-depth, head-to-head comparison of 3-(3-Bromo-4-fluorophenyl)propanoic acid against its closest chemical relatives. By examining the subtle yet significant impact of halogen and positional isomerism on reactivity and physicochemical properties, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed strategic choices in their synthetic endeavors.
Molecular Profile: 3-(3-Bromo-4-fluorophenyl)propanoic Acid
At its core, 3-(3-Bromo-4-fluorophenyl)propanoic acid is a trifunctional building block, offering three distinct points for chemical modification: the carboxylic acid group, the reactive carbon-bromine (C-Br) bond, and the robust carbon-fluorine (C-F) bond on the aromatic ring.
-
Carboxylic Acid: The propanoic acid side chain provides a handle for amide bond formation, esterification, or reduction to an alcohol. Its pKa is influenced by the electron-withdrawing effects of the halogen substituents.
-
Carbon-Bromine Bond: This is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to oxidative addition, the often rate-limiting step in catalytic cycles. This enhanced reactivity allows for milder reaction conditions compared to chloro-analogs.[1][2]
-
Carbon-Fluorine Bond: The fluorine atom at the para-position significantly influences the electronic properties of the phenyl ring. Its strong electron-withdrawing nature can impact the reactivity of the C-Br bond and serves as a crucial modulator of physicochemical properties in the final molecule, such as lipophilicity and metabolic stability. Fluorinated compounds are of great interest to the pharmaceutical industry.[3]
dot graph Logical_Relationships { layout=neato; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];
A [label="3-(3-Bromo-4-fluorophenyl)propanoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"];
B [label="Carboxylic Acid\n(Amide Coupling, Esterification)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-1!"]; C [label="Aromatic C-Br Bond\n(Cross-Coupling Site)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1!"]; D [label="Aromatic C-F Bond\n(Modulates Electronics & Properties)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-1!"];
A -> B [label="Versatile Handle"]; A -> C [label="Primary Reactive Site"]; A -> D [label="Influences Reactivity"]; } dot Caption: Key functional sites of the title building block.
Head-to-Head Comparison: The Halogen Variable
The most critical comparison for a synthetic chemist is how our title compound stacks up against its halogen analogs in the workhorse reactions of modern synthesis, particularly the Suzuki-Miyaura cross-coupling. The reactivity of aryl halides in such reactions generally follows the trend: I > Br > OTf >> Cl.[4][5]
| Building Block | Relative Reactivity in Cross-Coupling | Typical Reaction Conditions | Key Considerations |
| 3-(3-Iodo-4-fluorophenyl)propanoic acid | Highest | Milder conditions, lower catalyst loading, often room temperature. | More expensive, potentially less stable. Ideal for delicate substrates. |
| 3-(3-Bromo-4-fluorophenyl)propanoic acid | High (Goldilocks Choice) | Moderate heat (e.g., 80-100 °C), standard catalyst systems (e.g., Pd(PPh₃)₄). | Excellent balance of reactivity and cost. Widely applicable and reliable.[1] |
| 3-(3-Chloro-4-fluorophenyl)propanoic acid | Lower | Harsher conditions, requires specialized bulky, electron-rich phosphine ligands (e.g., XPhos) and stronger bases.[5] | More cost-effective for large-scale synthesis, but requires more process optimization. |
Expert Insight: While aryl iodides offer the highest reactivity, this can sometimes be a double-edged sword, leading to undesired side reactions. Aryl chlorides, on the other hand, can be stubborn, necessitating more complex and expensive catalyst systems.[5] The aryl bromide in 3-(3-Bromo-4-fluorophenyl)propanoic acid represents a "Goldilocks" option, providing robust and predictable reactivity for a broad scope of coupling partners without the high cost of iodides or the challenging activation required for chlorides.[1] This makes it an ideal starting point for discovery chemistry campaigns.
Head-to-Head Comparison: The Positional Isomer Variable
The placement of the bromine and fluorine atoms on the phenyl ring is not trivial. It creates distinct electronic and steric environments that can profoundly affect reaction outcomes and the properties of the resulting products.
| Building Block | Key Structural Difference | Impact on Reactivity & Properties |
| 3-(3-Bromo-4-fluorophenyl)propanoic acid | Bromine is meta to the propanoic acid chain, Fluorine is para. | Standard electronic environment. The fluorine's para-position exerts a strong electron-withdrawing effect. |
| 3-(2-Bromo-4-fluorophenyl)propanoic acid | Bromine is ortho to the propanoic acid chain. | Increased steric hindrance around the C-Br bond can slow down the rate of oxidative addition. This may require more active catalysts or longer reaction times. |
| 3-(4-Bromo-3-fluorophenyl)propanoic acid | Halogen positions are swapped. | The electronic nature of the ring is altered. Fluorine's inductive effect is now meta to the reacting C-Br bond, potentially making it less activated compared to the title compound. |
Expert Insight: Steric hindrance from ortho-substituents, as seen in the 2-bromo isomer, is a well-known challenge in cross-coupling chemistry.[6] It can impede the approach of the bulky palladium catalyst to the C-Br bond. Therefore, 3-(3-Bromo-4-fluorophenyl)propanoic acid is often preferred for its more accessible reaction site, leading to more efficient and predictable coupling kinetics.
Application Case Study & Experimental Protocols
The utility of propanoic acid derivatives is highlighted in their use as scaffolds for developing novel therapeutic agents, including antimicrobial and anticancer candidates.[7][8][9][10] The following protocol provides a robust, validated starting point for a Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry.
This protocol details the coupling with a generic arylboronic acid.
Materials:
-
3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane, degassed (8 mL)
-
Water, degassed (2 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Setup: To the flame-dried Schlenk flask, add 3-(3-Bromo-4-fluorophenyl)propanoic acid, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[11]
dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} dot Caption: General workflow for Suzuki-Miyaura coupling.
Trustworthiness through Self-Validation: The progress of this reaction is easily monitored by standard analytical techniques like TLC and LC-MS. The disappearance of the starting aryl bromide spot/peak and the appearance of a new, more non-polar product spot/peak confirms the reaction's progression. The final product's identity and purity are then confirmed by NMR and mass spectrometry after purification.
Conclusion
While a range of halogenated building blocks are available, 3-(3-Bromo-4-fluorophenyl)propanoic acid emerges as a superior choice for many applications in discovery chemistry. It offers a strategic advantage by providing a reliable and predictable level of reactivity that avoids the potential sluggishness of chloro-analogs and the higher cost and potential over-reactivity of iodo-analogs. Its substitution pattern minimizes steric hindrance at the reaction site, further ensuring efficient transformations. For researchers aiming for a versatile, efficient, and cost-effective entry point into complex molecular architectures, this building block represents a well-balanced and powerful tool.
References
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ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted... Available at: [Link]
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PubChem. 3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096. Available at: [Link]
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ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. Available at: [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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PubChem. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. Available at: [Link]
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National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link]
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ResearchGate. Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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AbacipharmTech. 3-(3-Bromo-4-fluorophenyl)propanoic acid. Available at: [Link]
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PubChem. 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164. Available at: [Link]
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National Institutes of Health. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
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MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
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National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]
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Cheméo. Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). Available at: [Link]
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MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]
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National Institutes of Health. Advances in Cross-Coupling Reactions. Available at: [Link]
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Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Available at: [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
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National Institutes of Health. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
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National Institutes of Health. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Available at: [Link]
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Wiley Online Library. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Available at: [Link]
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A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Phenylpropanoic Acids
For researchers, medicinal chemists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of therapeutic innovation. Among the various chemical modifications, fluorination has emerged as a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated phenylpropanoic acids, a class of compounds renowned for their anti-inflammatory properties. Leveraging experimental data, we will explore the nuanced effects of fluorine substitution on cyclooxygenase (COX) inhibition, metabolic stability, and cytotoxicity.
The Rationale for Fluorination in Phenylpropanoic Acid Drug Design
Phenylpropanoic acids, with ibuprofen being a quintessential example, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[2] The introduction of fluorine atoms into the chemical structure of these molecules is a deliberate strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[3]
The rationale for fluorination is multifactorial:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] This can lead to a longer plasma half-life and improved bioavailability.
-
Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. This can affect the compound's ability to cross biological membranes and reach its target site.
-
Alteration of Binding Affinity: The high electronegativity of fluorine can change the electronic properties of the molecule, potentially leading to altered binding interactions with the target enzyme.
To illustrate these principles, this guide will focus on a comparative analysis of the non-fluorinated ibuprofen and its fluorinated analogue, flurbiprofen .
Comparative Biological Activity: Ibuprofen vs. Flurbiprofen
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for phenylpropanoic acid NSAIDs is the inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.
Flurbiprofen demonstrates a higher potency for COX-1 inhibition compared to ibuprofen, as evidenced by its lower IC50 value in inhibiting arachidonic acid-induced platelet aggregation, a COX-1-mediated process.[5] While ibuprofen is considered a non-selective COX inhibitor, flurbiprofen is known to be highly selective for COX-1 over COX-2.[6][7]
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Ibuprofen | Arachidonic Acid-Induced Platelet Aggregation (COX-1 mediated) | 14.76 ± 1.22[5] | Non-selective[6][7] |
| Flurbiprofen | Arachidonic Acid-Induced Platelet Aggregation (COX-1 mediated) | 6.39 ± 0.51[5] | Highly COX-1 selective[6][7] |
A study on a methyl-monofluorinated derivative of ibuprofen revealed that this modification selectively increased its inhibitory activity towards COX-1 over COX-2, suggesting that even a single fluorine substitution can significantly alter the selectivity profile.[8]
Metabolic Stability
The enhanced metabolic stability of fluorinated compounds is a key advantage in drug design. This is reflected in the longer plasma half-life of flurbiprofen compared to ibuprofen. Both drugs are primarily metabolized by the cytochrome P450 enzyme CYP2C9.[6]
| Compound | Plasma Half-life (hours) | Primary Metabolizing Enzyme |
| Ibuprofen | ~2[9] | CYP2C9[6] |
| Flurbiprofen | ~3.5[10] | CYP2C9[6] |
The increased metabolic stability of flurbiprofen can be attributed to the strength of the C-F bond, which resists hydroxylation, a common metabolic pathway for ibuprofen.[4]
Cytotoxicity
Ibuprofen has been shown to induce cytotoxicity in various cell lines, with IC50 values in the millimolar range. For instance, in human cholangiocarcinoma cell lines KKU-M139 and KKU-213B, the IC50 values were 1.87 mM and 1.63 mM, respectively.[11] Flurbiprofen has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophage cells, an effect that may contribute to its pharmacological action.[12] At high concentrations (205 µM), flurbiprofen has also been observed to reduce SARS-CoV-2 viral load in Caco-2 cells.[7]
It is important to note that the cytotoxicity of these compounds can be cell-type dependent and influenced by the specific experimental conditions.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay
This protocol is based on the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit (Catalog No. 701050), which measures the peroxidase activity of COX.[13][14]
Principle: The assay measures the peroxidase component of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
TMPD (colorimetric substrate)
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare the Assay Buffer by diluting the concentrate with HPLC-grade water.
-
Prepare the Hemin solution by diluting it in the Assay Buffer.
-
In a 96-well plate, add the following to the appropriate wells:
-
150 µL Assay Buffer
-
10 µL Hemin
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound solution (or vehicle for control)
-
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of TMPD solution to all wells.
-
Immediately add 20 µL of Arachidonic Acid solution to all wells.
-
Shake the plate for a few seconds to mix.
-
Read the absorbance at 590 nm using a plate reader. The reading should be taken at multiple time points to determine the initial reaction velocity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
MTT Assay for Cytotoxicity
This protocol is a generalized procedure for assessing the cytotoxicity of compounds on adherent cell lines, such as the murine macrophage cell line RAW 264.7.[15]
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, colored, formazan product. The cells are then solubilized, and the released, solubilized formazan is measured spectrophotometrically.
Materials:
-
Adherent cells (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2-4 hours.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for comparing biological activities.
Caption: COX inhibition signaling pathway.
Conclusion
The strategic incorporation of fluorine into the phenylpropanoic acid scaffold, as exemplified by the comparison between ibuprofen and flurbiprofen, imparts significant changes in biological activity. Fluorination can enhance potency, alter enzyme selectivity, and improve metabolic stability, leading to a more favorable pharmacokinetic profile.
Specifically, flurbiprofen exhibits greater potency for COX-1 inhibition and a longer plasma half-life compared to ibuprofen. These differences underscore the profound impact that even a single atomic substitution can have on the pharmacological properties of a drug molecule. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of novel fluorinated compounds. This guide serves as a testament to the power of medicinal chemistry in fine-tuning the properties of therapeutic agents to achieve desired clinical outcomes.
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Differences in the In Vitro Antiplatelet Effect of Dexibuprofen, Ibuprofen, and Flurbiprofen in Human Blood. ResearchGate. [Link]
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Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PubMed Central. [Link]
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Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. PubMed. [Link]
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Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI. [Link]
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Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. National Institutes of Health. [Link]
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Flurbiprofen Enantiomers Inhibit Inducible Nitric Oxide Synthase Expression in RAW 264.7 Macrophages. ResearchGate. [Link]
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ChemInform Abstract: Methyl-Monofluorination of Ibuprofen Selectively Increases Its Inhibitory Activity Toward Cyclooxygenase-1 Leading to Enhanced Analgesic Activity and Reduced Gastric Damage in vivo. ResearchGate. [Link]
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Methyl-monofluorination of ibuprofen selectively increases its inhibitory activity toward cyclooxygenase-1 leading to enhanced analgesic activity and reduced gastric damage in vivo. PubMed. [Link]
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Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry. [Link]
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pI 50 and IC 50 values for ibuprofen, flurbiprofen and their... ResearchGate. [Link]
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Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen. PubMed. [Link]
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Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). PubMed Central. [Link]
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Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. PubMed Central. [Link]
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Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]
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Cellular viability of RAW 264.7 cells following treatment with... ResearchGate. [Link]
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Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarci. ResearchGate. [Link]
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Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI. [Link]
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Flurbiprofen Pathway, Pharmacokinetics. PharmGKB. [Link]
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Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. MDPI. [Link]
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Flurbiprofen enantiomers inhibit inducible nitric oxide synthase expression in RAW 264.7 macrophages. PubMed. [Link]
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Ibuprofen in Therapeutic Concentrations Affects the Secretion of Human Bone Marrow Mesenchymal Stromal Cells, but Not Their Proliferative and Migratory Capacity. PubMed Central. [Link]
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Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. National Institutes of Health. [Link]
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Modification of ibuprofen to improve the medicinal effect; structural, biological, and toxicological study. PubMed Central. [Link]
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Inflammatory Comparison of RAW 264.7 Cells, J774A.1 Cells, and Murine Bone Marrow-Derived Macrophages. Digital Showcase @ University of Lynchburg. [Link]
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Ibuprofen: How Well Do You Know Your Favorite Drug? American Student Dental Association. [Link]
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Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing. [Link]
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Safety Operating Guide
A Researcher's Guide to Handling 3-(3-Bromo-4-fluorophenyl)propanoic acid: A Proactive Approach to Laboratory Safety
As researchers and scientists, our primary goal is to push the boundaries of knowledge. However, this pursuit must be anchored in an unwavering commitment to safety. The proper handling of specialized chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide provides a detailed protocol for the safe handling of 3-(3-Bromo-4-fluorophenyl)propanoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your experimental outcomes.
Hazard Assessment: Understanding the Risks
Based on data from similar compounds, 3-(3-Bromo-4-fluorophenyl)propanoic acid is anticipated to present the following hazards:
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Irritation | H315: Causes skin irritation | May cause redness, itching, and inflammation upon contact.[1][2] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Can result in significant eye discomfort, redness, and potential damage.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may irritate the nose, throat, and lungs.[1][2] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion may lead to adverse health effects.[3] |
These classifications necessitate a multi-faceted PPE strategy to shield against dermal, ocular, and respiratory exposure.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand, considering the physical state of the chemical and the potential for exposure. The following sections detail the essential PPE for handling 3-(3-Bromo-4-fluorophenyl)propanoic acid.
The eyes are particularly vulnerable to chemical splashes and airborne particles. Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At all times when handling this compound, chemical splash goggles that conform to the ANSI Z.87.1 standard (or equivalent) must be worn.[4] These provide a seal around the eyes, offering protection from splashes from all angles.
-
Enhanced Protection: For procedures with a higher risk of splashing or when handling larger quantities, a face shield should be worn in addition to safety goggles.[4][5] This provides an extra layer of protection for the entire face.
The skin is a primary route of exposure for many chemicals. Proper glove selection is critical to prevent skin irritation and potential absorption.
-
Glove Selection: Disposable nitrile gloves are recommended for handling 3-(3-Bromo-4-fluorophenyl)propanoic acid.[4] Nitrile offers good resistance to a broad range of chemicals and provides a reliable barrier for incidental contact.
-
Best Practices:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
Never reuse disposable gloves.
-
Gloves should be removed before leaving the laboratory or touching common surfaces such as doorknobs, keyboards, or personal electronic devices.
-
Protecting the body from potential spills and contamination is another crucial aspect of laboratory safety.
-
Laboratory Coat: A clean, flame-resistant lab coat should be worn at all times. It must be fully buttoned to provide maximum coverage.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect the lower body and feet from spills.[6]
Given that 3-(3-Bromo-4-fluorophenyl)propanoic acid is a solid, the primary respiratory hazard arises from the inhalation of dust particles, especially during weighing and transfer operations.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure.[7]
-
Respiratory Masks: If engineering controls are not sufficient to minimize dust exposure, a NIOSH-approved respirator may be necessary.[5][7] The specific type of respirator should be determined by a qualified safety professional based on a thorough risk assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol outlines the key steps for safely handling 3-(3-Bromo-4-fluorophenyl)propanoic acid in a laboratory setting.
-
Review the SDS: Always consult the Safety Data Sheet for the most up-to-date safety information.
-
Assemble and Inspect PPE: Ensure all necessary PPE is readily available and in good condition.
-
Prepare the Workspace: Designate a specific area for handling the chemical, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible.[7]
-
Don Full PPE: Before opening the container, put on your lab coat, safety goggles, and nitrile gloves.
-
Work in a Ventilated Area: Perform all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.
-
Use Appropriate Tools: Employ spatulas and other tools to handle the solid, avoiding direct contact.
-
Seal the Container: Tightly close the container immediately after use to prevent spillage and contamination.[8]
-
Decontaminate: Clean any contaminated surfaces and equipment thoroughly.
-
Dispose of Waste: Dispose of contaminated gloves, weighing papers, and any excess chemical in a designated hazardous waste container according to your institution's guidelines.[8]
-
Wash Hands: After removing your gloves, wash your hands thoroughly with soap and water.
Emergency Response: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][8] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
All waste materials, including the chemical itself and any contaminated items, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[8] Never dispose of this chemical down the drain or in the regular trash.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 3-(3-Bromo-4-fluorophenyl)propanoic acid.
Caption: PPE selection workflow for handling 3-(3-Bromo-4-fluorophenyl)propanoic acid.
References
- MilliporeSigma. (2024). Safety Data Sheet for a related compound.
- Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.
- PubChem.3-(3-bromophenyl)propanoic Acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-(4-Bromophenyl)propionic acid.
- Cole-Parmer.Material Safety Data Sheet - Propionic acid, 99%.
- Carl ROTH.Safety Data Sheet: Propionic acid.
- Echemi. (2019). 3-(4-Fluorophenyl)propionic acid SDS.
- Alfa Aesar. (2025). Safety Data Sheet for 3-Bromopropionic acid.
- Cole-Parmer.Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- University of California, San Francisco.Chemical Safety: Personal Protective Equipment.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. hazmatschool.com [hazmatschool.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
